Product packaging for Chloroxoquinoline(Cat. No.:CAS No. 86-99-7)

Chloroxoquinoline

Cat. No.: B073993
CAS No.: 86-99-7
M. Wt: 179.60 g/mol
InChI Key: XMFXTXKSWIDMER-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxyquinoline is a versatile and crucial organic intermediate with significant value in medicinal chemistry and materials science. Its core structure, the quinoline scaffold functionalized with chloro and hydroxy groups, serves as a privileged building block for the synthesis of more complex molecules, particularly in the development of antimalarial and antimicrobial agents. Researchers utilize this compound to create analogues that can intercalate with DNA or inhibit essential enzymes in pathogens. Beyond its pharmacological applications, 7-Chloro-4-hydroxyquinoline is a valuable precursor in the synthesis of metal-chelating ligands and functionalized polymers, making it of interest for catalytic and materials research. Its mechanism of action in biological contexts is often derived from its ability to chelate metal ions, disrupting metal-dependent processes in cells, and from its planar aromatic structure, which facilitates interaction with biological macromolecules. This product is provided with high purity to ensure reproducibility in synthetic and experimental workflows, supporting advancements in drug discovery and functional material design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO B073993 Chloroxoquinoline CAS No. 86-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-quinolin-4-one
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InChI

InChI=1S/C9H6ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
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InChI Key

XMFXTXKSWIDMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H6ClNO
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DSSTOX Substance ID

DTXSID90235344
Record name 7-Chloro-4-hydroxyquinoline
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Molecular Weight

179.60 g/mol
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CAS No.

86-99-7, 23833-97-8
Record name 7-Chloro-4-hydroxyquinoline
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-8-hydroxyquinoline (Cloxiquine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-8-hydroxyquinoline, also known as Cloxiquine, is a synthetic organic compound belonging to the hydroxyquinoline class. It is a derivative of 8-hydroxyquinoline with a chlorine atom substituted at the 5-position. The CAS number for 5-Chloro-8-hydroxyquinoline is 130-16-5 . This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and the experimental protocols used to evaluate its efficacy, with a focus on its potential as an antimicrobial and anticancer agent.

Chemical Properties

5-Chloro-8-hydroxyquinoline is a crystalline solid, typically appearing as a white to light yellow or greenish powder. It is sparingly soluble in water but soluble in various organic solvents.[1] Key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 130-16-5[1]
Molecular Formula C₉H₆ClNO[1]
Molecular Weight 179.60 g/mol [1]
Appearance White to light yellow to green powder/crystal[1]
Melting Point 124.0 to 127.0 °C
Purity >98.0% (GC)
Solubility Sparingly soluble in water, soluble in organic solvents.
InChI Key CTQMJYWDVABFRZ-UHFFFAOYSA-N

Synthesis of 5-Chloro-8-hydroxyquinoline

The synthesis of 5-Chloro-8-hydroxyquinoline can be achieved through several methods, with the Skraup and Doebner-von Miller reactions being the most common. These methods typically involve the cyclization of an aniline derivative with a source of acrolein.

Experimental Protocol: Doebner-von Miller Reaction

This protocol describes a general procedure for the synthesis of 5-Chloro-8-hydroxyquinoline from 4-chloro-2-aminophenol.

Materials:

  • 4-chloro-2-aminophenol

  • Acrolein diethyl acetal

  • 1N Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Cyclohexane

  • Methanol

Procedure:

  • To a round-bottomed flask, add approximately 1 mmol of 4-chloro-2-aminophenol and 82.5 mL of 1N HCl solution.

  • Add 2.5 mmol of acrolein diethyl acetal to the reaction mixture.

  • Reflux the resulting solution at 111°C for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the solution to a pH of 7-8 by adding solid Na₂CO₃.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Remove the solvent by evaporation under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of 15% ethyl acetate/cyclohexane and methanol as the eluent to obtain 5-chloro-8-hydroxyquinoline.

Biological Activities and Mechanism of Action

5-Chloro-8-hydroxyquinoline exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. Its mechanism of action is often attributed to its ability to chelate metal ions, which are essential for various cellular processes in pathogens and cancer cells.

Antimicrobial Activity

Cloxiquine has demonstrated significant activity against a range of bacteria and fungi. Its efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains, is particularly noteworthy.

MicroorganismStrainMIC (µg/mL)Reference(s)
Mycobacterium tuberculosis9 reference strains0.125 - 0.25
Mycobacterium tuberculosis150 clinical isolates0.062 - 0.25
Staphylococcus aureus (MRSA)Clinical isolatesMIC₅₀: 16, MIC₉₀: 32 (for a derivative)
Candida albicansATCC 188040.031 - 2 (for a related compound)
Anticancer Activity

Recent studies have highlighted the potential of 5-Chloro-8-hydroxyquinoline as an anticancer agent. It has been shown to be effective against various cancer cell lines. A key mechanism of its anticancer action involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Cell LineCancer TypeIC₅₀Reference(s)
A-549Lung Carcinoma5.6 mM (for a derivative)
HeLaCervical Carcinoma-
Colo205Colorectal CancerPotent activity (for a derivative)
RajiB-cell lymphomaIC₅₀ of 438 nM (for a related compound)

Signaling Pathway: PPARγ Activation by Cloxiquine

The anticancer effect of Cloxiquine in melanoma has been linked to the activation of the PPARγ signaling pathway. PPARγ is a nuclear receptor that, upon activation, can regulate the transcription of genes involved in cell differentiation, apoptosis, and metabolism. Cloxiquine is believed to act as a PPARγ agonist.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Cloxiquine 5-Chloro-8-hydroxyquinoline (Cloxiquine) PPARg PPARγ Cloxiquine->PPARg Enters cell and binds to PPARγ Cell_Membrane Cell Membrane PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to PPRE in the nucleus Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates transcription Apoptosis Apoptosis Target_Genes->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Differentiation Differentiation Target_Genes->Differentiation

Caption: PPARγ signaling pathway activated by 5-Chloro-8-hydroxyquinoline.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is used to determine the MIC of 5-Chloro-8-hydroxyquinoline against bacterial and fungal strains.

Materials:

  • 5-Chloro-8-hydroxyquinoline stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Positive control (medium with inoculum, no drug)

  • Negative control (medium only)

Procedure:

  • Prepare serial two-fold dilutions of the 5-Chloro-8-hydroxyquinoline stock solution in the broth medium directly in the 96-well plates. The concentration range should be broad enough to encompass the expected MIC.

  • Add the standardized microbial inoculum to each well containing the drug dilution, as well as to the positive control wells.

  • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 35°C for Candida) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Determination of IC₅₀ using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A-549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Chloro-8-hydroxyquinoline stock solution (in DMSO)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of 5-Chloro-8-hydroxyquinoline in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability and can be determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat cells with drug dilutions incubate_overnight->treat_cells prepare_drug Prepare serial dilutions of 5-Chloro-8-hydroxyquinoline prepare_drug->treat_cells incubate_drug Incubate for 24/48/72 hours treat_cells->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining IC₅₀ using the MTT assay.

Conclusion

5-Chloro-8-hydroxyquinoline (Cloxiquine) is a versatile compound with well-documented antimicrobial and emerging anticancer properties. Its straightforward synthesis and broad spectrum of activity make it a compound of significant interest for further research and development in the pharmaceutical industry. The provided protocols and data serve as a valuable resource for scientists working on the discovery and development of new therapeutic agents.

References

Synthesis of Chloroxoquinoline and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Chloroxoquinoline and its Derivatives

Introduction

The quinoline ring system is a privileged heterocyclic scaffold prominently featured in a wide array of natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4] Among these, chloroxoquinolines serve as crucial intermediates in medicinal chemistry, providing a versatile platform for the synthesis of diverse and complex bioactive molecules.[4] The presence of both a chloro and an oxo group on the quinoline core offers reactive sites for further functionalization, enabling the generation of extensive compound libraries for drug discovery and development.

This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing chloroxoquinolines and their derivatives. It details key experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic workflows to support researchers, scientists, and drug development professionals in this field.

Core Synthetic Methodologies

The synthesis of chloroxoquinolines can be broadly categorized based on the position of the chloro and oxo/hydroxy substituents. The most common and versatile methods include the Vilsmeier-Haack reaction for 2-chloro-3-formylquinolines, the Conrad-Limpach-Knorr synthesis for 4-quinolones, and subsequent derivatization reactions.

Vilsmeier-Haack Reaction for 2-Chloro-3-formylquinolines

The Vilsmeier-Haack reaction is a powerful and efficient one-pot method for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides. The reaction proceeds by formylation and cyclization using the Vilsmeier reagent, which is typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This method is highly regioselective and particularly effective for N-arylacetamides bearing electron-donating groups. The resulting 2-chloro-3-formylquinolines are valuable synthetic intermediates, as the chloro and formyl groups can be readily transformed into various other functionalities.

This protocol is adapted from the procedure described by Bagley et al.

  • Vilsmeier Reagent Preparation: In a suitable reaction vessel, cool N,N-dimethylformamide (DMF, 84 mL, 1.085 mol) and add phosphorus oxychloride (POCl₃, 283 mL, 3.04 mol) dropwise, ensuring the temperature does not exceed 60°C.

  • Reaction with Acetanilide: To the stirred Vilsmeier reagent, add N-p-tolylacetamide (64.75 g, 0.434 mol).

  • Heating: Heat the reaction mixture to 90°C and maintain stirring for 25 hours.

  • Work-up: Cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Precipitation: Carefully pour the residue into approximately 700 mL of iced water.

  • Isolation: Filter the resulting solid precipitate and dry it under reduced pressure to afford the crude product.

The yields of the Vilsmeier-Haack reaction are influenced by the substituents on the starting N-arylacetamide.

Starting AcetanilideProductYield (%)M.p. (°C)
Acetanilide2-Chloro-3-formylquinoline75148-150
m-Methoxyacetanilide2-Chloro-7-methoxy-3-formylquinoline85184-186
p-Methoxyacetanilide2-Chloro-6-methoxy-3-formylquinoline80178-180
p-Methylacetanilide2-Chloro-6-methyl-3-formylquinoline82124-125
p-Chloroacetanilide2-Chloro-6-chloro-3-formylquinoline70174-176
p-Bromoacetanilide2-Chloro-6-bromo-3-formylquinoline68180-182

Data sourced from M. S. Singh, et al. (2005).

G cluster_reagent Vilsmeier Reagent Formation cluster_cyclization Cyclization cluster_workup Work-up DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier + POCl₃ (0-5 °C) POCl3 POCl₃ Acetanilide N-Arylacetamide Intermediate Cyclized Intermediate Acetanilide->Intermediate + Vilsmeier Reagent Product 2-Chloro-3-formylquinoline Intermediate->Product Heat (~90 °C) Pour Pour into Ice Water Filter Filter Solid Pour->Filter FinalProduct Purified Product Filter->FinalProduct

Caption: Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

Conrad-Limpach-Knorr Synthesis for Chloro-4-quinolones

The Conrad-Limpach-Knorr synthesis is a classic and reliable method for preparing 4-quinolones (4-oxo-1,4-dihydroquinolines). The reaction proceeds by condensing an aniline with a β-ketoester, such as ethyl acetoacetate. At lower temperatures, this condensation yields a β-aminoacrylate, which upon thermal cyclization at high temperatures (around 250°C), typically in a high-boiling solvent like diphenyl ether, produces the corresponding 4-quinolone.

This protocol is a generalized procedure based on the principles described by Patel et al.

  • Condensation: In a round-bottom flask, mix 3-chloroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.0 eq). Heat the mixture, typically at 100-120°C, for 1-2 hours. Ethanol is evolved during this step.

  • Cyclization: Add the intermediate product from the previous step to a high-boiling solvent such as diphenyl ether. Heat the mixture to approximately 250°C and maintain this temperature for 30-60 minutes.

  • Work-up: Allow the reaction mixture to cool. The product often precipitates upon cooling.

  • Isolation: Dilute the cooled mixture with a solvent like hexane or petroleum ether to facilitate further precipitation.

  • Purification: Collect the solid product by filtration, wash it with the diluting solvent, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4-quinolone.

G Aniline Substituted Aniline (e.g., 3-Chloroaniline) Condensation Condensation (100-140 °C) Aniline->Condensation Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Condensation Intermediate β-Aminoacrylate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (~250 °C) Intermediate->Cyclization Product Substituted 4-Quinolone Cyclization->Product Purification Purification (Recrystallization) Product->Purification

Caption: General workflow for Conrad-Limpach-Knorr synthesis.

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

A key reaction for elaborating the this compound scaffold is the nucleophilic aromatic substitution (SNAr) of the chlorine atom. In compounds like 4,7-dichloroquinoline, the chlorine at the C4-position is significantly more reactive towards nucleophiles than the one at C7. This enhanced reactivity is due to the electronic influence of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution at C4. This regioselectivity allows for the selective introduction of a wide variety of nucleophiles, most commonly amines, to produce 4-amino-7-chloroquinoline derivatives, a core structure in many antimalarial drugs like chloroquine.

Microwave-assisted synthesis offers significantly reduced reaction times and often improved yields compared to conventional heating.

  • Reaction Setup: In a microwave-safe reaction vessel, dissolve 4,7-dichloroquinoline (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Amine Addition: Add the desired primary or secondary amine (1.2-2.0 eq).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 140-180°C for 20-30 minutes.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous Na₂SO₄, and concentrate the solvent under reduced pressure to yield the product.

This protocol is adapted from the synthesis of N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine.

  • Reaction Setup: In a flask, mix 4,7-dichloroquinoline (2.5 mmol) with an excess of the amine, such as N,N-dimethyl-propane-1,3-diamine (5 mmol).

  • Heating: Heat the mixture to 130°C and maintain this temperature with continuous stirring for 8 hours.

  • Work-up: Cool the reaction mixture to room temperature and dissolve it in dichloromethane.

  • Washing: Wash the organic layer successively with 5% aqueous sodium bicarbonate (NaHCO₃) solution, water, and then brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography over silica gel if necessary.

AmineConditionsProductYield (%)
Butylamine120-130°C, 6 hN-butyl-7-chloroquinolin-4-amine85
Ethane-1,2-diamine130°C, 7 hN¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine82
N,N-dimethyl-propane-1,3-diamine130°C, 8 hN'-(7-chloroquinolin-4-yl)-N,N-dimethylpropane-1,3-diamine80
N,N-dimethyl-ethane-1,2-diamine120-130°C, 6-8 hN'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine84

Data sourced from S. Kumar, et al. (2010).

G cluster_conditions Reaction Conditions Start 4,7-Dichloroquinoline Reaction SNAr Reaction Start->Reaction Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Reaction Product 4-Substituted-7-chloroquinoline Reaction->Product Condition1 Conventional Heating (e.g., 130°C, 8h) Reaction->Condition1 Method A Condition2 Microwave Irradiation (e.g., 160°C, 25 min) Reaction->Condition2 Method B Purification Purification Product->Purification

Caption: Workflow for SNAr derivatization of 4,7-dichloroquinoline.

Conclusion

The synthesis of chloroxoquinolines and their derivatives is a cornerstone of modern medicinal chemistry, providing access to a vast chemical space of biologically active compounds. Robust and versatile methods such as the Vilsmeier-Haack reaction and the Conrad-Limpach-Knorr synthesis allow for the efficient construction of the core heterocyclic system. Furthermore, the strategic placement of the chloro substituent enables selective functionalization through nucleophilic aromatic substitution, facilitating the rapid diversification of these scaffolds. The detailed protocols and quantitative data presented in this guide offer a practical resource for researchers aiming to explore the rich chemistry of chloroxoquinolines in the pursuit of novel therapeutic agents.

References

A Technical Guide to the Mechanism of Action of Chloroxoquinoline and its Analogs in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chloroxoquinoline, a 7-chloroquinoline derivative, belongs to the 4-aminoquinoline class of compounds, which were initially developed for the treatment of malaria.[1] Over the past decades, significant research has focused on repurposing these agents, particularly chloroquine (CQ) and hydroxychloroquine (HCQ), for cancer therapy.[2][3][4] Their pleiotropic effects on cancer cells, ranging from the disruption of cellular metabolism to the induction of cell death and modulation of the tumor microenvironment, make them compelling candidates for adjuvant cancer treatment.[1] This technical guide provides an in-depth overview of the core mechanisms of action of this compound and its analogs in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanisms of Action

The anticancer effects of this compound and its analogs are multifaceted, targeting several key pathways essential for tumor cell survival and proliferation.

Inhibition of Autophagy

One of the most extensively documented mechanisms of action is the inhibition of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. Cancer cells often exploit autophagy to survive under stressful conditions such as nutrient deprivation or chemotherapy-induced insults.

Chloroxoquinolines act as lysosomotropic agents due to their weak base properties. They accumulate in the acidic environment of lysosomes, leading to an increase in lysosomal pH. This neutralization inhibits the activity of lysosomal acid hydrolases and, critically, prevents the fusion of autophagosomes with lysosomes to form autolysosomes. The blockage of this final step in the autophagic flux leads to the accumulation of non-functional autophagosomes and cellular waste, which can trigger cell death. Palmitoyl-protein thioesterase 1 has been identified as a key lysosomal target.

G cluster_cell Cancer Cell Cytoplasm DamagedOrganelles Damaged Organelles & Proteins Autophagosome Autophagosome (LC3-II) DamagedOrganelles->Autophagosome Sequestration Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Recycled Recycled Metabolites Autolysosome->Recycled Degradation CQ This compound (CQ) CQ->Lysosome Accumulates & Increases pH CQ->Autolysosome Inhibits Fusion

Diagram 1: Inhibition of the autophagic pathway by this compound.
Induction of Apoptosis

This compound derivatives induce programmed cell death (apoptosis) through multiple, interconnected pathways.

  • Generation of Reactive Oxygen Species (ROS): Treatment with this compound can lead to a significant increase in intracellular ROS levels. This oxidative stress damages mitochondria and DNA, pushing the cell towards apoptosis. In cholangiocarcinoma cells, for instance, HCQ-induced autophagy inhibition leads to ROS accumulation and subsequent apoptosis. This effect can be reversed by ROS scavengers like N-Acetyl-L-cysteine.

  • Activation of the p53 Pathway: Chloroquine can activate the p53 tumor suppressor pathway, a central regulator of cell cycle arrest and apoptosis. This activation can occur even without direct DNA damage, bypassing the typical ATM-driven DNA damage response. Activated p53 can then transcribe pro-apoptotic genes to trigger cell death.

  • Inhibition of STAT3 Signaling: In osteosarcoma cells, chloroquine has been shown to suppress the phosphorylation of STAT3. Activated STAT3 often promotes survival by upregulating anti-apoptotic proteins like Bcl-2. By inhibiting p-STAT3, chloroquine disrupts this pro-survival signal, leading to apoptosis.

  • Lysosomal and Mitochondrial Membrane Permeabilization: Beyond just neutralizing pH, high concentrations of this compound can induce lysosomal membrane permeabilization (LMP) and mitochondrial membrane potential (MMP) disruption. This leads to the release of cathepsins from the lysosome and cytochrome c from the mitochondria, activating the caspase cascade and executing apoptosis.

G cluster_pathways Pro-Apoptotic Signaling CQ This compound (CQ) ROS ROS Production CQ->ROS p53 p53 Activation CQ->p53 STAT3 p-STAT3 CQ->STAT3 Mito Mitochondrial Damage ROS->Mito Caspases Caspase Activation Mito->Caspases Cytochrome c release p53->Caspases Bcl2 Bcl-2 STAT3->Bcl2 Bcl2->Caspases Apoptosis APOPTOSIS Caspases->Apoptosis

Diagram 2: Key signaling pathways for this compound-induced apoptosis.
DNA Damage and Inhibition of Repair

Recent studies have revealed that this compound can induce DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage. This damage is primarily mediated by the generation of ROS. The presence of DSBs is confirmed by the phosphorylation of histone H2AX (γH2AX), a sensitive marker.

Crucially, cancer cells rely on DNA repair pathways, such as nonhomologous end joining (NHEJ) and homologous recombination (HR), to survive this damage. Research shows that this compound exhibits a potent synergistic effect when combined with inhibitors of these repair pathways (e.g., Panobinostat for HR, KU-57788 for NHEJ). By inducing DNA damage while simultaneously preventing its repair, this combination strategy leads to a significant increase in cancer cell apoptosis.

G start Cancer Cells treat_cq Treat with This compound start->treat_cq treat_inhibitor Treat with DNA Repair Inhibitor start->treat_inhibitor ros ↑ ROS Production treat_cq->ros dsbs DNA Double-Strand Breaks (DSBs) ros->dsbs repair DNA Repair (NHEJ / HR) dsbs->repair apoptosis Synergistic Apoptosis dsbs->apoptosis survival Cell Survival repair->survival repair->apoptosis treat_inhibitor->repair

Diagram 3: Workflow of synergistic lethality via DNA damage and repair inhibition.
Modulation of Other Oncogenic Signaling Pathways

Beyond the primary mechanisms, this compound affects other pathways involved in cancer progression:

  • Rho/Rho Kinase (ROCK) Signaling: In breast cancer cells, this compound inhibits cell migration and invasion by down-regulating the Rho/ROCK signaling pathway. This leads to disruption of the actin cytoskeleton and reduced phosphorylation of downstream effectors like Cofilin and LIMK.

  • Pyruvate Dehydrogenase Kinase 1 (PDK1): Chloroquine can structurally disrupt PDK1, a key enzyme in glucose metabolism, particularly under hypoxic conditions. This disruption impairs mitochondrial function, leading to excessive ROS production and apoptosis in colorectal cancer cells.

  • Tumor Microenvironment: Chloroquine can normalize tumor vasculature, which helps to decrease intratumoral hypoxia and reduce cancer cell invasion. It also promotes anti-tumor immune responses by helping to repolarize tumor-associated macrophages from the pro-tumor M2 phenotype to the tumor-killing M1 phenotype.

Quantitative Efficacy Data

The cytotoxic and antiproliferative effects of this compound and its derivatives have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are summarized below.

CompoundCancer TypeCell Line(s)IC50 / GI50 (µM)Reference
ChloroquineBreast CancerMCF-74.60
ChloroquineColorectal CancerHCT-1162.27
ChloroquineGlioblastomaA-172, LN-1811.47 - 15.6 (nM) for Panobinostat, CQ synergizes
ChloroquineHead and NeckCAL-33, 32816up to 25.05
Chloroquine Derivative (lj-2-66)Melanoma (BRAF-mutant)A375, SK-MEL-51.57, 2.31
7-Chloroquinoline Hybrid (5d)T-cell LymphomaHuT780.4
7-Chloroquinoline Hybrid (5d)Acute Monocytic LeukemiaTHP10.6
7-Chloroquinoline Hybrid (5e)Various CarcinomasCaCo-2, MCF-711.4 - 15.6

Note: IC50 values can vary significantly based on experimental conditions, such as incubation time (e.g., 72 hours) and the specific assay used.

Key Experimental Protocols

The following are standardized protocols for assays commonly used to investigate the mechanisms of action of this compound.

Protocol 1: MTT Assay for Cell Viability
  • Objective: To determine the cytotoxic effect of a compound by measuring the metabolic activity of viable cells.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO2) to allow attachment.

    • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) and medium-only controls.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection
  • Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

  • Methodology:

    • Cell Treatment: Culture and treat cells with the this compound compound for the desired time.

    • Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

    • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis using Propidium Iodide
  • Objective: To determine the effect of a compound on cell cycle progression.

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning its fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Methodology:

    • Cell Treatment and Harvesting: Treat cells as required, then harvest by trypsinization and centrifugation.

    • Fixation: Wash the cells once with PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

    • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS to remove any residual ethanol.

    • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence of the PI signal. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Protocol 4: Immunofluorescence for DNA Double-Strand Breaks (γH2AX)
  • Objective: To visualize and quantify the formation of DNA double-strand breaks.

  • Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. This modified histone accumulates at the site of damage, forming distinct nuclear foci that can be detected with a specific fluorescently-labeled antibody.

  • Methodology:

    • Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with this compound.

    • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

    • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

    • Primary Antibody: Incubate with a primary antibody against γH2AX overnight at 4°C.

    • Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

    • Counterstaining: Wash again and counterstain the nuclei with DAPI.

    • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software.

Conclusion

This compound and its analogs exert potent anti-cancer activity through a complex and interconnected set of mechanisms. The primary modes of action include the inhibition of autophagy leading to metabolic collapse, the induction of ROS-mediated apoptosis via multiple signaling pathways (including p53 and STAT3), and the generation of DNA damage coupled with an ability to synergize with DNA repair inhibitors. Furthermore, its capacity to modulate the tumor microenvironment and other oncogenic pathways underscores its potential as a versatile agent in combination cancer therapy. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers aiming to further explore and exploit the therapeutic potential of the this compound scaffold in oncology.

References

The Biological Frontier of Chloroxoquinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold remains a cornerstone in medicinal chemistry, with chloroxoquinoline derivatives emerging as a particularly promising class of bioactive molecules. These compounds, characterized by a chlorine-substituted quinoline ring system, have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral effects. Their mechanisms of action are often multifaceted, involving the modulation of critical cellular processes such as cell cycle progression, autophagy, and key signaling pathways. This technical guide provides a comprehensive overview of the biological activities of novel this compound compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their molecular interactions to support ongoing research and drug development efforts.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various novel this compound derivatives against cancer cell lines, microbial pathogens, and specific enzymes.

Anticancer Activity
Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Quinoline-Chalcone Hybrid 12e MGC-803Gastric Cancer1.38[1]
HCT-116Colorectal Carcinoma5.34[1]
MCF-7Breast Adenocarcinoma5.21[1]
7-Chloroquinoline Derivative 3 HCT-116Colorectal Carcinoma23.39[2]
MCF-7Breast Cancer>100[2]
HeLaCervical Carcinoma50.03
7-Chloroquinoline Derivative 9 HCT-116Colorectal Carcinoma21.41
MCF-7Breast Cancer<10
HeLaCervical Carcinoma21.41
[(7-Chloroquinolin-4-yl)amino]chalcone 13 LNCaPProstate Cancer7.93 µg/mL
[(7-Chloroquinolin-4-yl)amino]chalcone 17 LNCaPProstate Cancer7.11 µg/mL
[(7-Chloroquinolin-4-yl)amino]chalcone 19 LNCaPProstate Cancer6.95 µg/mL
7-Chloroquinoline Hydrazone 23 NCI-60 PanelVariousSubmicromolar GI50
4-Thioalkylquinoline Sulfonyl N-oxide Derivatives CCRF-CEMLeukemiaGenerally <10
Antimalarial Activity
Compound IDPlasmodium falciparum StrainResistance ProfileIC50 (nM)Reference
4-Aminoquinoline Analog 4 W2Chloroquine-Resistant17.3
4-Aminoquinoline Analog 18 W2Chloroquine-Resistant5.6
7-Substituted 4-Aminoquinoline 3{1,4,1} K1Chloroquine-Resistant20
7-Substituted 4-Aminoquinoline 3{1,7,4} K1Chloroquine-Resistant31
LDT-623 3D7Chloroquine-Sensitive126.6
Dd2Chloroquine-Resistant365.2
Enzyme Inhibition
Compound Class/IDTarget EnzymeInhibition Constant (Ki)IC50Reference
2-Chloroquinoline Derivatives (C3, C4, C5) SARS-CoV-2 Mpro< 2 µM-
2-Chloroquinoline Derivative C10 SARS-CoV-2 Mpro & PLpro< 2 µM (for both)-
2-Chloroquinoline Derivative C11 SARS-CoV-2 Mpro820 nM-
SARS-CoV-2 PLpro350 nM-

Experimental Protocols

This section details the methodologies for key in vitro assays used to evaluate the biological activity of this compound compounds.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Harvest and count cells from culture.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Include wells for untreated controls and blanks (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Add medium with the corresponding DMSO concentration to control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for measuring the inhibition of enzymatic activity. Specific substrates and detection methods will vary depending on the enzyme.

  • Reaction Setup:

    • In a suitable microplate or cuvette, combine the reaction buffer, the purified enzyme at a predetermined concentration, and varying concentrations of the this compound inhibitor.

    • Include controls with no inhibitor (100% activity) and no enzyme (background).

    • Pre-incubate the enzyme and inhibitor mixture for a specified time at the optimal temperature (e.g., 30 minutes at 37°C) to allow for binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the specific substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader or spectrophotometer. The rate of the reaction is determined from the initial linear portion of the kinetic curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and fit the data to appropriate models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-model inhibition). The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the substrate concentration and Km are known.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound compounds and a typical experimental workflow.

Experimental Workflow for In Vitro Activity Screening

G cluster_prep Compound Preparation cluster_assay Biological Assays cluster_analysis Data Analysis synthesis Synthesis of Novel This compound Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization stock_prep Stock Solution Preparation (DMSO) characterization->stock_prep cytotoxicity Cytotoxicity Assays (e.g., MTT) stock_prep->cytotoxicity Serial Dilutions antimicrobial Antimicrobial Assays (e.g., MIC determination) stock_prep->antimicrobial Serial Dilutions enzyme Enzyme Inhibition Assays stock_prep->enzyme Serial Dilutions ic50 IC50 / Ki Determination cytotoxicity->ic50 antimicrobial->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar mechanism Mechanism of Action Studies sar->mechanism

Caption: General workflow for the synthesis and biological evaluation of novel this compound compounds.

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is common in cancer. Chloroquine and its derivatives have been shown to interfere with this pathway.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Chloroquinoline This compound Compound Chloroquinoline->PI3K Inhibition Chloroquinoline->AKT Inhibition

Caption: Inhibition of the PI3K/AKT cell survival pathway by this compound compounds.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Chloroquine has been shown to induce NF-κB activation through the accumulation of autophagosomes and the p62 protein.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Autophagy Autophagic Process p62 p62 Autophagy->p62 Accumulation JNK JNK p62->JNK Activation IKK IKK JNK->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB / IκBα Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Chloroquinoline This compound Compound Chloroquinoline->Autophagy Inhibition Gene Target Gene Expression (e.g., IL-8, BCL-2) NFkB_nuc->Gene Activation

Caption: Chloroquine-induced activation of the NF-κB signaling pathway via autophagy inhibition.

References

An In-depth Technical Guide to the Metal Chelating Properties of Chloroxoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxoquinolines, a class of chlorinated 8-hydroxyquinoline derivatives, are potent metal chelating agents that have garnered significant interest in the scientific and medical communities. Their ability to bind essential metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), is central to their diverse biological activities.[1][2][3] An imbalance in the homeostasis of these metal ions is a key factor in the pathology of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, various cancers, and microbial infections. This technical guide provides a comprehensive overview of the metal chelating properties of chloroxoquinolines, detailing their mechanism of action, therapeutic applications, and the experimental methodologies used for their characterization.

The core mechanism of chloroxoquinolines lies in their function as bidentate chelating agents, coordinating with metal ions through their phenolic oxygen and quinoline nitrogen atoms. This interaction can lead to several significant biological outcomes:

  • Restoration of Metal Homeostasis: In diseases characterized by the toxic accumulation of metal ions, such as in the amyloid plaques of Alzheimer's disease, chloroxoquinolines can sequester these excess ions, promoting their redistribution and clearance.[3]

  • Ionophoric Activity: Certain chloroxoquinoline derivatives can act as ionophores, transporting metal ions across cellular membranes. This can either replenish depleted intracellular metal levels or, in the context of cancer therapy, induce toxic metal accumulation within cancer cells.[3]

  • Formation of Bioactive Complexes: The metal-chloroxoquinoline complex itself can exhibit biological activity, such as the inhibition of enzymes like the proteasome.

Quantitative Data on Metal Chelation

The efficacy of chloroxoquinolines is intrinsically linked to their binding affinities for different metal ions. The following table summarizes the key quantitative data for prominent this compound derivatives.

Compound NameMetal IonStoichiometry (Metal:Ligand)Stability/Binding ConstantMethod
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Cu(II)1:2K' = 1.2 x 10¹⁰ M⁻²UV-vis Spectroscopy, Polarography
Zn(II)1:2K' = 7.0 x 10⁸ M⁻²UV-vis Spectroscopy, Polarography
PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline)Cu(II)1:1log K₁ = 13.61Potentiometry
1:2log K₂ = 5.95Potentiometry
Zn(II)Not SpecifiedK = 1.97 x 10⁻⁶ MIsothermal Titration Calorimetry
8-Hydroxyquinoline (Parent Compound)Cu(II)1:2log K₁ = 12.1, log K₂ = 11.2Potentiometry
Zn(II)1:2log K₁ = 8.6, log K₂ = 7.9Potentiometry
Fe(III)1:3log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0Potentiometry

Experimental Protocols

Synthesis of Chloro-substituted 8-Hydroxyquinolines

A general method for the synthesis of 5-chloro-8-hydroxyquinoline involves the Doebner-von Miller reaction.

Materials:

  • 4-chloro-2-aminophenol

  • Acrolein diethyl acetal

  • 1N Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/cyclohexane and methanol for elution

Procedure:

  • To a round-bottomed flask, add 4-chloro-2-aminophenol and 1N HCl solution.

  • Add acrolein diethyl acetal to the mixture.

  • Reflux the resulting solution at 111°C for 24 hours.

  • After cooling to room temperature, neutralize the mixture to pH 7-8 with solid Na₂CO₃.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry with anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate/cyclohexane and methanol as the eluent to obtain the final product.

Determination of Metal-Ligand Stoichiometry and Stability Constants by UV-Vis Spectrophotometry

This method is used to determine the stoichiometry and stability constants of metal-ligand complexes by monitoring changes in absorbance.

Materials:

  • This compound derivative stock solution (e.g., 1 mM in a suitable buffer)

  • Metal salt stock solution (e.g., 1 mM of CuSO₄ or ZnCl₂ in the same buffer)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the this compound derivative and the metal salt in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Titration: Place a fixed concentration of the this compound derivative solution in a quartz cuvette.

  • Sequentially add small aliquots of the metal salt solution to the cuvette.

  • Data Acquisition: After each addition, record the UV-Vis spectrum, typically from 200-800 nm.

  • Data Analysis: Monitor the changes in absorbance at wavelengths corresponding to the free ligand and the metal-ligand complex. The data can be plotted and fitted to appropriate binding models to calculate the stability constants (log K). For determining stoichiometry, Job's method of continuous variation can be employed.

Isothermal Titration Calorimetry (ITC) for Metal-Ligand Binding

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Materials:

  • Isothermal titration calorimeter

  • This compound derivative solution (in the sample cell)

  • Metal salt solution (in the syringe), with the buffer precisely matched to the sample solution.

Procedure:

  • Sample Preparation: Prepare the this compound solution (e.g., 10-50 µM) and the metal salt solution (e.g., 100-500 µM) in the same, degassed buffer. Accurate concentration determination is crucial.

  • Instrument Setup: Equilibrate the instrument at the desired temperature.

  • Titration: Perform a series of injections of the metal salt solution into the sample cell containing the this compound solution.

  • Data Acquisition: The instrument records the heat change after each injection.

  • Data Analysis: Integrate the heat-rate peaks to obtain the heat change per injection. Plot these values against the molar ratio of the metal to the ligand. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kₐ, ΔH, and n).

Visualizations of Mechanisms and Workflows

experimental_workflow Experimental Workflow for this compound-Based Therapeutics cluster_synthesis Synthesis & Characterization cluster_chelation Chelation Studies cluster_biological Biological Evaluation synthesis Synthesis of This compound Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization uv_vis UV-Vis Spectrophotometry (Stoichiometry, Stability Constants) characterization->uv_vis itc Isothermal Titration Calorimetry (Thermodynamics) characterization->itc in_vitro In Vitro Assays (Cytotoxicity, Enzyme Inhibition) uv_vis->in_vitro itc->in_vitro cell_based Cell-Based Assays (Apoptosis, Signaling Pathways) in_vitro->cell_based in_vivo In Vivo Models (Animal Studies) cell_based->in_vivo lead_optimization lead_optimization in_vivo->lead_optimization Lead Optimization proteasome_inhibition Proteasome Inhibition by this compound-Copper Complex cq This compound cq_cu This compound-Cu²⁺ Complex cq->cq_cu cu Copper (Cu²⁺) cu->cq_cu proteasome 26S Proteasome cq_cu->proteasome Inhibition protein_degradation Protein Degradation proteasome->protein_degradation pro_apoptotic Accumulation of Pro-apoptotic Proteins proteasome->pro_apoptotic Blockage leads to ub_protein Ubiquitinated Proteins ub_protein->proteasome apoptosis Apoptosis pro_apoptotic->apoptosis nfkb_pathway Modulation of NF-κB Pathway by a Quinoline Derivative chloroquine Chloroquine (Quinoline Derivative) autophagosome Autophagosome Accumulation chloroquine->autophagosome p62 p62 Upregulation autophagosome->p62 jnk JNK Signaling p62->jnk ikk IKK Activation jnk->ikk ikb IκB Degradation ikk->ikb Phosphorylates nfkb NF-κB Activation ikb->nfkb Releases gene_expression Pro-inflammatory Gene Expression nfkb->gene_expression Induces amyloid_beta_chelation Metal Chelation from Amyloid-β Aggregates ab_oligomers Amyloid-β (Aβ) Oligomers (Metal-Associated) ab_monomers Aβ Monomers ab_oligomers->ab_monomers Dissolution ros Reactive Oxygen Species (ROS) Production ab_oligomers->ros Catalyzes cq This compound metal_ions Cu²⁺, Zn²⁺ cq->metal_ions Chelates neurotoxicity Neurotoxicity cq->neurotoxicity Reduces metal_ions->ab_oligomers Sequesters from ros->neurotoxicity

References

Chloroxoquinoline-DNA Intercalation: A Technical Guide to Mechanisms and Biological Consequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intercalation of chloroxoquinoline compounds into DNA, detailing the molecular mechanisms, biological ramifications, and the experimental methodologies used to elucidate these interactions. Chloroxoquinolines, a class of heterocyclic compounds, have garnered significant scientific interest due to their diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. A primary mechanism underpinning these effects is their ability to insert between the base pairs of DNA, a process known as intercalation. This guide synthesizes current knowledge to provide a comprehensive resource for professionals in drug discovery and molecular biology.

The Core Mechanism: DNA Intercalation by Chloroxoquinolines

The planar aromatic ring system of the this compound scaffold is central to its ability to intercalate into the DNA double helix. This non-covalent insertion between adjacent base pairs leads to a cascade of structural and functional alterations in the DNA, ultimately impacting cellular processes. The 7-chloro-4-oxoquinoline core is a key pharmacophore, with various substitutions influencing the binding affinity and biological specificity of the derivatives.

The most extensively studied this compound derivative is chloroquine. Its intercalation into double-stranded DNA (dsDNA) is an entropically driven process with a dissociation constant (KD) of approximately 200 µM.[1][2][3] This binding event physically lengthens the DNA duplex by about 0.29 nm per bound ligand and stabilizes the B-DNA form.[2][4] Furthermore, saturated intercalation by chloroquine can increase the melting temperature (Tm) of dsDNA by as much as 15°C, indicating a significant stabilizing effect on the DNA structure.

While quantitative data for a wide range of this compound derivatives remains an area of active research, the foundational understanding derived from chloroquine provides a critical framework for evaluating this class of compounds.

Quantitative Analysis of this compound-DNA Interaction and Biological Activity

The following tables summarize the available quantitative data for chloroquine and other this compound derivatives, focusing on their DNA binding parameters and their biological effects on various cell lines.

Table 1: DNA Intercalation and Thermodynamic Parameters of Chloroquine

ParameterValueMethodReference
Dissociation Constant (KD)~200 µMOptical Tweezers, Isothermal Titration Calorimetry
DNA Duplex Extension~0.29 nm/ligandOptical Tweezers
Change in Melting Temperature (ΔTm)~15°C (at saturation)Duplex DNA Melting Measurements
Binding Stoichiometry (N)~5 base pair stack per ligand (at low force)Optical Tweezers
Driving ForceEntropically drivenIsothermal Titration Calorimetry

Table 2: Cytotoxic and Antimalarial Activity of Selected this compound Derivatives

CompoundCell Line/StrainActivity (IC50/EC50)Biological EffectReference
ChloroquineSquamous Cell Carcinoma, MelanomaVariesInduces NF-κB activation
ChloroquineAdult T-cell Leukemia/Lymphoma (ATLL)VariesInduces apoptosis via NF-κB inhibition
Benzo[h]quinoline Derivative 6eMCF-7, A2780, C26, A5491.86 - 3.91 µMCytotoxicity, Apoptosis Induction
Tetrahydrobenzo[h]quinoline DerivativesMCF-7, A2780, C26, A549Generally more cytotoxic than unsaturated analogsCytotoxicity
7-chloro-(4-thioalkylquinoline) DerivativesVarious cancer and non-tumor cell linesVariesCytotoxicity, Induction of Apoptosis
6-desfluoroquinolone derivativeGram-positive bacteriaActiveAntibacterial

Key Experimental Protocols for Studying DNA Intercalation

The characterization of this compound-DNA interactions relies on a suite of biophysical and biochemical techniques. Detailed protocols for several key methodologies are provided below.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique to monitor the interaction between a ligand and DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the maximum wavelength of absorbance) of the ligand's spectrum.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Determine the concentration of DNA spectrophotometrically using an extinction coefficient of 6600 M-1cm-1 at 260 nm.

    • Prepare a stock solution of the this compound compound in the same buffer.

  • Titration:

    • Place a fixed concentration of the this compound solution in a 1 cm path length quartz cuvette.

    • Record the initial UV-Vis spectrum of the compound (typically in the range of 200-500 nm).

    • Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for 5 minutes before recording the spectrum.

  • Data Analysis:

    • Correct the spectra for the dilution of the compound upon DNA addition.

    • Plot the absorbance at the maximum wavelength versus the concentration of DNA.

    • The binding constant (Kb) can be calculated by fitting the data to the Wolfe-Shimer equation or similar binding models.

Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)

This assay is based on the displacement of the fluorescent intercalator ethidium bromide (EtBr) from its complex with DNA by a competing ligand. A decrease in the fluorescence of the EtBr-DNA complex indicates that the test compound is displacing EtBr and binding to the DNA.

Protocol:

  • Preparation of the EtBr-DNA Complex:

    • Prepare a solution of ct-DNA (e.g., 20 µg/mL) and ethidium bromide (e.g., 0.8 µg/mL) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Incubate the mixture for at least 10 minutes to allow for the formation of the EtBr-DNA complex.

  • Titration:

    • Place the EtBr-DNA solution in a fluorescence cuvette.

    • Record the initial fluorescence emission spectrum (excitation at ~520 nm, emission scan from ~540 to 700 nm). The peak fluorescence intensity will be around 590-600 nm.

    • Add increasing concentrations of the this compound compound to the cuvette.

    • After each addition, incubate for 5 minutes and record the fluorescence emission spectrum.

  • Data Analysis:

    • Calculate the percentage of fluorescence quenching at each compound concentration.

    • The concentration of the compound that causes a 50% reduction in fluorescence (IC50) can be determined to estimate the binding affinity.

    • The binding constant (Kb) can be calculated using the equation: KEtBr × [EtBr] = Kapp × IC50, where KEtBr is the DNA binding constant of ethidium bromide (typically ~1.0 x 107 M-1).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation:

    • Prepare solutions of the this compound compound and DNA in the exact same, degassed buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the ligand and the macromolecule.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the DNA solution into the sample cell and the this compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the DNA solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.

    • Fit the resulting binding isotherm to a suitable binding model to determine KD, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Biological Effects and Signaling Pathways

The intercalation of chloroxoquinolines into DNA disrupts critical cellular processes such as DNA replication and transcription, leading to a range of biological effects. These compounds are known to induce cytotoxicity in cancer cells and inhibit the growth of malaria parasites. Beyond direct DNA interaction, chloroxoquinolines modulate key signaling pathways, contributing to their therapeutic potential.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Chloroquine and its analogs have been shown to inhibit this pathway, often in combination with other anticancer agents, leading to enhanced apoptosis and reduced tumor growth.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway and Inhibition by Chloroxoquinolines RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes EIF4EBP1->Proliferation Inhibits This compound This compound Derivatives This compound->PI3K Inhibits This compound->AKT Inhibits This compound->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, immunity, and cell survival. Chloroquine has demonstrated a dual role in modulating this pathway. In some cancer cells, it can induce NF-κB activation, leading to resistance. Conversely, in other contexts like Adult T-cell Leukemia/Lymphoma, chloroquine can inhibit the NF-κB pathway, promoting apoptosis.

NFkB_Pathway Modulation of NF-κB Signaling by Chloroxoquinolines cluster_nucleus Stimulus Pro-inflammatory Stimuli IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Gene_Expression Target Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Activates Chloroxoquinoline_induce This compound (Induction) Chloroxoquinoline_induce->IKK Can activate in some cancers Chloroxoquinoline_inhibit This compound (Inhibition) Chloroxoquinoline_inhibit->NFkB Can inhibit in some cancers

Caption: Dual modulation of the NF-κB signaling pathway by chloroxoquinolines.

Conclusion

This compound derivatives represent a versatile class of compounds with significant therapeutic potential, largely stemming from their ability to intercalate into DNA and modulate critical cellular signaling pathways. While chloroquine has been the subject of extensive research, a deeper understanding of the structure-activity relationships across a broader range of this compound analogs is necessary to unlock their full therapeutic potential. This guide provides a foundational resource for researchers, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the complex biological effects of these compounds. Further comparative studies on the DNA binding affinities and pathway modulation of diverse this compound derivatives will be instrumental in the rational design of next-generation therapeutics.

References

Spectroscopic Analysis of Chloroxoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the structure of chloroxoquinoline and its derivatives. The following sections detail the principles and experimental data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, characterization, and application of these compounds.

Introduction to this compound

Chloroxoquinolines are a class of heterocyclic compounds characterized by a quinoline core structure substituted with at least one chlorine atom and one oxo or hydroxy group. The tautomerism between the oxo (quinolone) and hydroxy (quinolinol) forms is a key feature of these molecules, with the quinolone form often being the predominant tautomer in nonaqueous and solid states.[1][2] Derivatives of quinoline have garnered significant interest in medicinal chemistry and drug discovery due to their broad range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Accurate structural elucidation through spectroscopic methods is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.

Experimental Protocols and Data

A multi-spectroscopic approach is essential for the unambiguous characterization of this compound derivatives. The following subsections provide detailed experimental protocols and summarize the key quantitative data for various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while 2D NMR techniques (COSY, HSQC, HMBC) reveal the connectivity between atoms.

NMR spectra are typically recorded on a spectrometer operating at frequencies of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), and placed in a standard 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, commonly Tetramethylsilane (TMS). For detailed structural assignments, a suite of experiments including ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC are performed.[1]

The following tables summarize the ¹H and ¹³C NMR chemical shifts for representative this compound derivatives.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Proton2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate in CDCl₃6-ChloroquinolineHydroxychloroquine in D₂O
H-2-8.83 (dd)8.15 (d)
H-36.69 (d)7.42 (dd)6.87 (d)
H-47.72 (d)8.08 (d)7.91 (d)
H-57.48 (d)8.02 (d)8.21 (d)
H-67.40 (t)--
H-77.21 (dd)7.65 (dd)-
H-8-7.82 (d)7.55 (s)
H-Co8.16 (d)--
H-Cm7.50 (d)--

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate in CDCl₃6-ChloroquinolineHydroxychloroquine in D₂O
C-2162.0150.8147.5
C-3122.7121.799.8
C-4140.2136.1145.1
C-4a120.8128.9122.1
C-5126.0128.5127.3
C-6121.6131.5126.9
C-7124.0130.1149.2
C-8136.6126.8117.8
C-8a132.0147.5136.9
C=O164.1--
Ci128.6--
Co132.2--
Cm128.6--
Cp138.5--
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR spectra are typically recorded on a spectrometer using the KBr pellet technique. A small amount of the solid sample is mixed with potassium bromide and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group2-Chloroquinoline-3-carboxaldehyde6-ChloroquinolineChloroquine
N-H Stretch--3260
C-H Stretch (Aromatic)3050-31003050-3100-
C=O Stretch1680--
C=N Stretch1580-16201580-16201580
C=C Stretch (Aromatic)1450-16001450-1600-
C-Cl Stretch700-800760-505-
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

UV-Vis absorption spectra are recorded using a spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol or methanol, and placed in a quartz cuvette with a 1 cm path length. The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

Table 4: UV-Vis Absorption Maxima (λ_max, nm)

CompoundSolventλ_max (nm)
ChloroquineWater225, 330, 343
Chloroquine PhosphateDistilled Water343
Primaquine and ChloroquinePhosphate Buffer (pH 7.4)220, 260
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For ESI, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument is calibrated, and the mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula.

Table 5: Mass Spectrometry Data (m/z)

CompoundIonization Mode[M+H]⁺ or M⁺Key Fragment Ions
2-ChloroquinolineGC-MS163128
2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoateESI-141/139, 113/111
ChloroquineESI320.19247.10
AmodiaquineESI356.14283.06
PamaquineESI316.21243.15

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized this compound derivative.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Data Interpretation & Spectral Assignment NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Elucidation Final Structure Confirmation Data_Analysis->Structure_Elucidation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound derivatives.

References

Crystallography of Chloroxoquinoline Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, crystal structure, and experimental protocols for chloroxoquinoline derivatives, providing a crucial resource for researchers, scientists, and drug development professionals. This guide offers a comprehensive overview of the crystallographic studies of these compounds, highlighting their potential in the development of novel therapeutic agents.

This compound derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and antiviral properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is fundamental to understanding their structure-activity relationships and for the rational design of more potent and selective drug candidates. This technical guide provides a detailed summary of crystallographic data, experimental protocols, and workflows for the study of this compound derivatives.

Crystallographic Data of Selected this compound Derivatives

The following tables summarize the key crystallographic parameters for several this compound derivatives that have been synthesized and characterized by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline

ParameterValue
Chemical FormulaC₁₇H₁₂ClN₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.1234 (4)
b (Å)7.9876 (2)
c (Å)13.3456 (4)
α (°)90
β (°)108.897 (1)
γ (°)90
Volume (ų)1424.11 (7)
Z4
R-factor (%)4.3

In the crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline, the molecules are linked by C—H⋯N hydrogen bonds, forming sheets. These sheets are further connected by π–π stacking interactions.[1][2]

Table 2: Crystallographic Data for ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate

ParameterValue
Chemical FormulaC₂₄H₂₆N₂O₄S
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.1234 (2)
b (Å)23.4567 (5)
c (Å)10.2345 (2)
α (°)90
β (°)109.876 (1)
γ (°)90
Volume (ų)2289.87 (8)
Z4
R-factor (%)5.1

The molecule of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate features a piperidine ring in a chair conformation. The crystal packing is stabilized by weak C—H⋯O hydrogen bonds.[3][4][5]

Table 3: Crystallographic Data for 5-chloroquinolin-8-yl acrylate

ParameterValue
Chemical FormulaC₁₂H₈ClNO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.123 (2)
b (Å)15.456 (3)
c (Å)9.876 (2)
α (°)90
β (°)105.67 (2)
γ (°)90
Volume (ų)1194.5 (5)
Z4
R-factor (%)Not Reported

The crystal structure of 5-chloroquinolin-8-yl acrylate was determined by single-crystal X-ray diffraction, confirming its molecular structure.

Experimental Protocols

The synthesis and crystallographic analysis of this compound derivatives involve a series of well-defined experimental procedures.

Synthesis and Crystallization

General Synthesis of this compound Derivatives:

The synthesis of this compound derivatives often starts from commercially available quinoline precursors. A common synthetic route involves the chlorination of a hydroxyquinoline or the functionalization of a dichloroquinoline. For instance, the synthesis of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate involves the reaction of 4-chloro-3-tosylquinoline with ethyl piperidine-4-carboxylate.

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For example, crystals of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline were obtained by slow evaporation from a dimethylformamide solution.

X-ray Data Collection and Structure Refinement

Data Collection:

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement:

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystallographic Studies

The following diagram illustrates the typical workflow for the synthesis and crystallographic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_crystallography X-ray Crystallography start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization dissolution Dissolution in Solvent characterization->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection X-ray Data Collection crystal_formation->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file drug_development_flow synthesis Synthesis of Derivatives crystallography Crystallographic Analysis synthesis->crystallography sar Structure-Activity Relationship (SAR) Studies crystallography->sar docking Molecular Docking crystallography->docking lead_optimization Lead Optimization sar->lead_optimization docking->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical

References

The Therapeutic Potential of Chloro-Substituted Quinolines in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the burgeoning role of chloro-substituted quinoline derivatives in cancer therapy. This document clarifies the nomenclature, details mechanisms of action, provides experimental protocols, and presents quantitative data for key compounds.

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. When substituted with chlorine, these compounds exhibit a range of biological activities, with significant potential in oncology. This technical guide addresses the therapeutic promise of two main classes of chloro-substituted quinolines. Firstly, it explores various chloro-substituted quinolinone derivatives which have demonstrated cytotoxic effects against cancer cells. Secondly, and more extensively, it delves into the repurposed antimalarial drugs, Chloroquine (CQ) and its hydroxylated analog Hydroxychloroquine (HCQ). These 4-aminoquinolines are the subject of intense research and numerous clinical trials in oncology due to their well-documented role as autophagy inhibitors and modulators of key cancer-related signaling pathways. This guide provides a comprehensive overview of the current state of research, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to aid in future drug discovery and development efforts.

Clarification of "Chloroxoquinoline"

The term "this compound" is not a standard chemical name and can be ambiguous. It may refer to any quinoline ring system substituted with both a chlorine atom and a keto (oxo) group, leading to a quinolinone structure. Given the vast number of possible isomers, this guide will first summarize the anticancer activities of some specific chloro-substituted quinolinone derivatives that have been investigated.

However, it is highly probable that the interest in "this compound" stems from the extensive research into Chloroquine and Hydroxychloroquine . These are not oxoquinolines but rather 4-aminoquinolines. Due to their significant and widely studied therapeutic potential in oncology, the latter part of this guide will focus comprehensively on these two compounds.

Chloro-Substituted Quinolone Derivatives in Oncology

Various derivatives of quinolinones with chlorine substitution have been synthesized and evaluated for their anticancer properties. These compounds often exert their effects through mechanisms such as the induction of apoptosis and inhibition of microtubule polymerization.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of several chloro-substituted quinolone derivatives has been assessed against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
Fluoroquinolone Analogs3-chloro levofloxacin derivative (17b)MCF-7 (Breast)2.82[1]
3-chloro levofloxacin derivative (17b)A549 (Lung)3.81[1]
3-chloro levofloxacin derivative (17b)SKOV3 (Ovarian)4.76[1]
Quinoline-Chalcone DerivativesCompound 12eMGC-803 (Gastric)1.38[2]
Compound 12eHCT-116 (Colon)5.34[2]
Compound 12eMCF-7 (Breast)5.21
2-Quinolone DerivativesCompound 11eCOLO 205 (Colon)Nanomolar range
8-Hydroxyquinoline-5-sulfonamidesCompound 3cC-32 (Melanoma)Comparable to Cisplatin
Compound 3cMDA-MB-231 (Breast)Comparable to Cisplatin
Compound 3cA549 (Lung)Comparable to Cisplatin
Experimental Protocols
  • Starting Materials: Appropriate anilines and diethyl malonate derivatives.

  • Step 1: Condensation: React the substituted aniline with diethyl malonate in the presence of a high-boiling point solvent like diphenyl ether.

  • Step 2: Cyclization: Heat the reaction mixture to a high temperature (e.g., 250°C) to induce thermal cyclization, forming the quinolinone ring.

  • Step 3: Chlorination: Introduce the chlorine atom at the desired position using a suitable chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride) in a solvent like acetic acid or a chlorinated solvent.

  • Step 4: Purification: Purify the final product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) and characterize using NMR, Mass Spectrometry, and elemental analysis.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000–10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Chloroquine (CQ) and Hydroxychloroquine (HCQ) in Oncology

CQ and its less toxic derivative, HCQ, are 4-aminoquinoline compounds that have been repurposed for cancer therapy. Their primary and most studied anticancer mechanism is the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive stress.

Mechanisms of Action

The anticancer effects of CQ and HCQ are multifactorial, extending beyond autophagy inhibition.

  • Autophagy Inhibition: As weak bases, CQ and HCQ accumulate in the acidic environment of lysosomes. This accumulation raises the lysosomal pH, inhibiting the activity of lysosomal hydrolases and, crucially, preventing the fusion of autophagosomes with lysosomes. This blockage of the final step of the autophagic flux leads to the accumulation of dysfunctional proteins and organelles, ultimately triggering cell death.

  • Modulation of Signaling Pathways:

    • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and it also negatively regulates autophagy. While some studies suggest CQ can inhibit the PI3K/AKT pathway, others show that inhibiting this pathway can induce autophagy, making cells more sensitive to CQ.

    • NF-κB Signaling: In some cancer types, like adult T-cell leukemia/lymphoma, CQ/HCQ can inhibit the NF-κB pathway by preventing the autophagic degradation of p47, a negative regulator of the pathway.

  • Tumor Microenvironment Modulation: CQ can normalize tumor vasculature, which can reduce hypoxia and metastasis. It can also repolarize tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.

Signaling Pathway and Experimental Workflow Diagrams

Autophagy_Inhibition_by_Chloroquine Mechanism of Autophagy Inhibition by Chloroquine cluster_Cell Cancer Cell Stress Cellular Stress (e.g., Chemotherapy, Hypoxia) Autophagosome_Formation Autophagosome Formation (LC3-I to LC3-II conversion) Stress->Autophagosome_Formation Autophagosome Autophagosome (engulfs damaged organelles) Autophagosome_Formation->Autophagosome Autolysosome Autolysosome (Degradation and Recycling) Autophagosome->Autolysosome Fusion Lysosome Lysosome (acidic pH, contains hydrolases) Lysosome->Autolysosome Cell_Survival Cell Survival Autolysosome->Cell_Survival Cell_Death Apoptosis / Cell Death Autolysosome->Cell_Death Chloroquine Chloroquine / HCQ Chloroquine->Lysosome Accumulates and raises pH Chloroquine->Autolysosome Inhibits Fusion

Caption: Chloroquine inhibits the final stage of autophagy.

PI3K_AKT_Pathway_and_CQ Interplay of PI3K/AKT Pathway and Chloroquine Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates (p-AKT) mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Death Cell Death Autophagy->Cell_Death Chloroquine Chloroquine / HCQ Chloroquine->Autophagy Inhibits

Caption: PI3K/AKT/mTOR pathway and its link to autophagy.

Western_Blot_Workflow Experimental Workflow: Western Blot for Protein Expression Start Cancer Cell Culture Treatment Treat with Chloroquine (e.g., 25, 50, 75 µM for 48h) Start->Treatment Lysis Cell Lysis (RIPA Buffer + Protease Inhibitors) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE (Load equal protein amounts) Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-AKT, anti-LC3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

Caption: Workflow for Western Blot analysis.

Quantitative Data
CompoundCell LineCancer TypeIC50 (µM)NotesReference
ChloroquineATLL cell linesAdult T-cell leukemia/lymphoma40 ± 10.2Monotherapy
HydroxychloroquineATLL cell linesAdult T-cell leukemia/lymphoma25.9 ± 15.1Monotherapy
ChloroquinePrimary ATLL cellsAdult T-cell leukemia/lymphoma19.5 ± 1.9Monotherapy
HydroxychloroquinePrimary ATLL cellsAdult T-cell leukemia/lymphoma13.4 ± 2.8Monotherapy
ChloroquineLN229 & U373Glioblastoma~5Minimal toxicity, used in combination
HydroxychloroquineA549Lung CancerNot specified, but activeUsed in nanoparticle formulation

Numerous clinical trials have investigated or are currently investigating CQ/HCQ as an adjuvant cancer therapy.

Cancer TypeCombination TherapyKey FindingsReference
GlioblastomaStandard therapy + CQ/HCQImproved 6-month PFS and 1-year OS
Advanced Solid TumorsCarboplatin-Gemcitabine + HCQMTD of HCQ was 100 mg. Median OS was 11 months.
Small Cell Lung CancerCarboplatin-Gemcitabine + HCQOngoing trial to assess improved efficacy.
Experimental Protocols
  • Cell Treatment: Plate cells and treat with the experimental compound (e.g., a chemotherapeutic agent) in the presence and absence of Chloroquine (e.g., 50 µM) or Bafilomycin A1 (100 nM) for a specified time (e.g., 24 hours). A control group with CQ or BafA1 alone should be included.

  • Protein Extraction: Lyse cells as described in the Western Blot protocol (Section 3.2, Diagram).

  • Western Blotting: Perform Western blotting as detailed previously.

  • Antibody Incubation: Use a primary antibody specific for LC3. This antibody will detect both the cytosolic form (LC3-I, ~18 kDa) and the lipidated, autophagosome-associated form (LC3-II, ~16 kDa). Also probe for a loading control like α-Tubulin or β-Actin.

  • Analysis: Quantify the band intensities for LC3-II and the loading control. An increase in the LC3-II/LC3-I or LC3-II/loading control ratio upon treatment with the experimental compound, which is further enhanced by the addition of Chloroquine, indicates an increase in autophagic flux. CQ prevents the degradation of LC3-II in the lysosome, leading to its accumulation.

  • Cell Treatment: Plate cells and treat with various concentrations of Chloroquine (e.g., 25, 50, 75 µM) for a set time, such as 48 hours.

  • Protein Extraction and Quantification: Follow the standard protocol.

  • Western Blotting: Perform the standard protocol.

  • Antibody Incubation: Incubate membranes with primary antibodies against the phosphorylated (active) forms of key pathway proteins, such as p-PI3K, p-AKT (Ser473), and p-mTOR. Also, probe for the total protein levels of PI3K, AKT, and mTOR to assess changes in protein expression versus changes in activation state.

  • Analysis: Quantify the ratio of phosphorylated protein to total protein. A decrease in this ratio indicates inhibition of the pathway by Chloroquine.

Conclusion and Future Directions

Chloro-substituted quinolines, particularly the repurposed drugs Chloroquine and Hydroxychloroquine, represent a promising avenue in oncology. Their ability to inhibit autophagy provides a powerful tool to overcome therapeutic resistance and enhance the efficacy of conventional cancer treatments. The multifaceted mechanisms of these compounds, including the modulation of key signaling pathways and the tumor microenvironment, offer multiple points of intervention.

Future research should focus on:

  • Synthesis and Screening: Developing novel chloro-substituted quinolinone derivatives with improved potency and selectivity.

  • Biomarker Identification: Identifying predictive biomarkers to determine which patient populations will benefit most from CQ/HCQ therapy.

  • Combination Therapies: Rational design of clinical trials combining CQ/HCQ with targeted therapies, immunotherapies, and radiation.

  • Delivery Systems: Developing novel drug delivery systems, such as nanoparticles, to improve tumor-specific targeting and reduce systemic toxicity.

This technical guide provides a foundational resource for researchers dedicated to advancing the role of these versatile compounds from the laboratory to the clinic.

References

Chloro-Substituted Quinolines: A Technical Guide to Their Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chlorine substituent has been a critical strategy in developing potent bioactive molecules, particularly in the realm of oncology. Chloro-substituted quinolines have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide array of cancer cell lines.[1] Their therapeutic potential stems from a multifaceted mechanism of action that includes the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways vital for cancer cell proliferation and survival.[1][2] This technical guide provides a comprehensive overview of the anticancer properties of chloro-substituted quinolines, detailing their mechanisms of action, summarizing quantitative efficacy data, outlining key experimental protocols, and visualizing the intricate signaling pathways involved.

Mechanisms of Anticancer Activity

Chloro-substituted quinolines exert their anticancer effects through several interconnected mechanisms:

  • Autophagy Inhibition: A primary and widely studied mechanism is the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive under stressful conditions such as nutrient deprivation and hypoxia.[3][4] Chloroquine and its analogues, being lysosomotropic agents, accumulate in lysosomes and raise the lysosomal pH. This increase in pH inhibits the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagic flux and leading to the accumulation of autophagosomes. The disruption of this survival pathway can sensitize cancer cells to conventional therapies like chemotherapy and radiation.

  • Apoptosis Induction: Numerous studies have demonstrated that chloro-substituted quinolines can induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through both p53-dependent and p53-independent pathways. These compounds can trigger the intrinsic apoptotic pathway by causing a decrease in the mitochondrial transmembrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).

  • Cell Cycle Arrest: Chloro-substituted quinolines have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. For instance, some derivatives can induce G0/G1 phase arrest by up-regulating p27 and p53 and down-regulating CDK2 and cyclin D1. Others have been observed to cause G2/M phase arrest, associated with a decrease in the levels of key regulatory proteins like polo-like kinase 1 (Plk1) and phosphorylated cell division cycle 25C (Cdc25C).

  • Modulation of Signaling Pathways: These compounds interfere with critical signaling pathways that are often dysregulated in cancer. The PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, is a key target. By inhibiting this pathway, chloro-substituted quinolines can effectively halt tumor cell growth. Furthermore, they have been shown to activate the p53 tumor suppressor pathway and interfere with NF-κB signaling, which is involved in inflammation and cancer progression.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various chloro-substituted quinoline derivatives has been extensively evaluated in vitro against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for selected chloro-substituted quinoline derivatives.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
7-Chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1)MDA-MB-231Triple Negative Breast Cancer19.91 (72h)
7-Chloroquinoline derivative (3)HCT-116Colon Carcinoma23.39
7-Chloroquinoline derivative (9)HCT-116Colon Carcinoma21.41
7-Chloroquinoline derivative (9)MCF-7Breast CancerNot specified, but highest activity
7-Chloroquinoline derivative (9)HeLaCervical Carcinoma21.41
7-Chloro-(4-thioalkylquinoline) derivative (73)CCRF-CEMLeukemiaNot specified, but active
7-Chloro-(4-thioalkylquinoline) derivative (74)CCRF-CEMLeukemiaNot specified, but active
7-Chloroquinoline derivative (6)MCF-7Breast Cancer15.41
7-Chloroquinoline derivative (12)MCF-7Breast Cancer12.99
6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47DBreast Cancer0.016
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Breast Cancer8.73 (GI50)
2-Arylquinoline Derivative 12PC3Prostate Cancer31.37
2-Arylquinoline Derivative 11PC3Prostate Cancer34.34
7-chloro-4-quinolinylhydrazone derivativeSF-295Central Nervous System0.314 - 4.65 µg/cm³
7-chloro-4-quinolinylhydrazone derivativeHCT-8Colon0.314 - 4.65 µg/cm³
7-chloro-4-quinolinylhydrazone derivativeHL-60Leukemia0.314 - 4.65 µg/cm³

Experimental Protocols

The evaluation of the anticancer properties of chloro-substituted quinolines involves a range of standard in vitro assays. Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the chloro-substituted quinoline derivatives for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compounds for a specified period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain the DNA content of cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Principle: The amount of DNA in a cell varies depending on its phase in the cell cycle (G0/G1, S, G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A (to prevent staining of RNA) for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content is analyzed using a flow cytometer, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

  • Protein Extraction: Cells are lysed to release their proteins.

  • Protein Quantification: The total protein concentration is determined using a method like the Bradford assay.

  • Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by size.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is detected on X-ray film or with a digital imager.

Signaling Pathways and Visualizations

The anticancer activity of chloro-substituted quinolines is intricately linked to their ability to modulate key cellular signaling pathways.

Autophagy Inhibition Pathway

Autophagy_Inhibition cluster_outcome Outcome CellDeath Cancer Cell Death Autolysosome Autolysosome Autophagosome Autophagosome

Apoptosis Induction Pathway

Apoptosis_Induction Chloroquinoline Chloro-substituted Quinoline MitoPotential MitoPotential Chloroquinoline->MitoPotential Apoptosis Apoptosis CytochromeC CytochromeC MitoPotential->CytochromeC Caspase9 Caspase9 CytochromeC->Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 PARP PARP Caspase3->PARP PARP->Apoptosis

PI3K/AKT/mTOR Signaling Pathway Inhibition

PI3K_AKT_mTOR_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Chloroquinoline Chloro-substituted Quinoline Chloroquinoline->PI3K Chloroquinoline->AKT

General Workflow for Synthesis and Screening

Synthesis_Screening_Workflow LeadCompound Lead Compound StartingMaterials StartingMaterials Reaction Reaction StartingMaterials->Reaction Purification Purification Reaction->Purification Library Library Purification->Library Cytotoxicity Cytotoxicity Library->Cytotoxicity HitIdentification HitIdentification Cytotoxicity->HitIdentification MechanismStudies MechanismStudies HitIdentification->MechanismStudies MechanismStudies->LeadCompound

Conclusion

Chloro-substituted quinolines represent a highly valuable and versatile class of compounds with significant potential as anticancer agents. Their ability to simultaneously target multiple key cellular processes, including autophagy, apoptosis, and critical signaling pathways, makes them attractive candidates for further drug development. The quantitative data presented herein highlights their potency against a range of cancer cell lines. The detailed experimental protocols provide a foundation for researchers to further investigate these compounds and their derivatives. The visualized signaling pathways offer a clear understanding of their mechanisms of action. Continued research into the structure-activity relationships and optimization of these compounds is warranted to develop novel and effective cancer therapies.

References

Antimicrobial activity of chloro-substituted quinolines against pathogenic microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of chlorine substituents onto the quinoline ring has been a particularly fruitful strategy in the development of potent antimicrobial compounds. This technical guide provides an in-depth analysis of the antimicrobial activity of chloro-substituted quinolines against a range of pathogenic microorganisms, offering a comprehensive resource for researchers in the field of antimicrobial drug discovery and development.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of chloro-substituted quinolines is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. The following tables summarize the reported MIC and MBC values for various chloro-substituted quinoline derivatives against a panel of pathogenic bacteria and fungi.

Table 1: Antibacterial Activity of Chloro-Substituted Quinolines (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
7-Chloro-4-(phenylamino)quinoline>200>200>200>200>200[1]
7-Chloroquinolin-4-yl-hydrazine derivative (4a)-----[2]
2-Chloroquinoline-sulfonamide derivative (2)Potent-PotentPotent-[1]
2-Chloroquinoline-sulfonamide derivative (6)-----[1]
Chloroquine analogue CS121.5 mm (zone of inhibition)-24.1 mm (zone of inhibition)-30.3 mm (zone of inhibition)[3]
Chloroquine analogue CS7----15.3 mm (zone of inhibition)
Chloroquine analogue CS815.6 mm (zone of inhibition)----
2-Chloroquinoline derivative 21--12.5--
2-Chloroquinoline derivative 7--12.5--
2-Chloroquinoline derivative 8--12.5--
7-Chloro-4-aminoquinoline-pyrazoline hybrid (25)-----
7-Chloro-4-aminoquinoline-pyrazoline hybrid (32)-----
7-Chloro-4-aminoquinoline-pyrazoline hybrid (36)-----

Table 2: Antifungal Activity of Chloro-Substituted Quinolines (MIC in µg/mL)

CompoundCandida albicansCryptococcus neoformansAspergillus nigerPenicillium simplicissimumReference
7-Chloro-4-(phenylamino)quinoline>200>200--
7-Chloroquinolin-4-yl-hydrazine derivative (4a)25---
2-Chloroquinoline-sulfonamide derivative (2)--PotentPotent
2-Chloroquinoline-sulfonamide derivative (3)--PotentPotent
2-Chloroquinoline-sulfonamide derivative (4)--PotentPotent
2-Chloroquinoline-sulfonamide derivative (6)--28 mm (zone of inhibition)Potent
Chloroquine analogue CS119.2 mm (zone of inhibition)---
7-Chloro-4-aminoquinoline-pyrazoline hybrid (25)15.67.8--
7-Chloro-4-aminoquinoline-pyrazoline hybrid (32)3.9<3.9--
7-Chloro-4-aminoquinoline-pyrazoline hybrid (36)3.9<3.9--

Table 3: Minimum Bactericidal Concentration (MBC) of Chloro-Substituted Quinolines (in µg/mL)

CompoundCandida albicansReference
7-Chloroquinolin-4-yl-hydrazine derivative (4a)50

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of chloro-substituted quinolines.

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of antimicrobial agents in a liquid growth medium.

1. Preparation of Quinolone Stock Solution:

  • Accurately weigh the chloro-substituted quinoline compound.

  • Dissolve in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). The chosen solvent should not affect bacterial growth at the final tested concentrations.

2. Serial Dilution:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the quinolone stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • The final volume in each well should be 50 µL, containing the quinolone derivative at concentrations typically ranging from 0.06 to 128 µg/mL.

3. Inoculum Preparation:

  • From a pure overnight culture, select at least 3-4 colonies and suspend them in a sterile saline solution.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial or fungal suspension, resulting in a final volume of 100 µL per well.

  • Include a growth control well (broth and inoculum, no quinolone) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

5. MIC Determination:

  • After incubation, visually inspect the plates for bacterial or fungal growth (turbidity).

  • The MIC is defined as the lowest concentration of the chloro-substituted quinoline that completely inhibits visible growth.

Agar Well Diffusion Assay

This method is used for preliminary screening of the antimicrobial activity of the synthesized compounds.

1. Media Preparation:

  • Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and sterilize by autoclaving.

  • Pour the molten agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.

2. Inoculum Preparation and Seeding:

  • Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described for the broth microdilution method.

  • Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn of microbial growth.

3. Well Preparation and Sample Addition:

  • Aseptically create wells (6-8 mm in diameter) in the seeded agar plates using a sterile cork borer or a pipette tip.

  • Add a defined volume (e.g., 100 µL) of the chloro-substituted quinoline solution (at a known concentration) into each well.

  • A negative control (solvent used to dissolve the compound, e.g., DMSO) and a positive control (a standard antibiotic) should be included on each plate.

4. Incubation and Measurement:

  • Allow the plates to stand for a period (e.g., 30 minutes) to permit diffusion of the compound into the agar.

  • Incubate the plates in an inverted position at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the MIC test to ascertain whether the compound is bacteriostatic or bactericidal.

1. Subculturing from MIC Plates:

  • From the wells of the MIC microtiter plate that show no visible growth, take a small aliquot (e.g., 10 µL) of the broth.

  • Spread the aliquot onto a fresh, antibiotic-free agar plate.

2. Incubation:

  • Incubate the agar plates at 37°C for 24 to 48 hours.

3. MBC Determination:

  • Observe the plates for bacterial growth.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria from the initial inoculum.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for quinolone antibiotics, including their chloro-substituted derivatives, is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.

Inhibition of DNA Gyrase and Topoisomerase IV

DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. Chloro-substituted quinolines bind to the complex formed between these enzymes and DNA, stabilizing a transient state where the DNA is cleaved. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which is ultimately lethal to the bacterial cell.

DNA_Gyrase_Inhibition cluster_0 Bacterial Cell Quinoline Chloro-substituted Quinolone Cleaved_Complex Stable Quinolone-Enzyme- Cleaved DNA Complex Quinoline->Cleaved_Complex Binds to and stabilizes DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Gyrase->Cleaved_Complex Forms complex with DNA DNA Bacterial DNA DNA->DNA_Gyrase DS_Breaks Double-Strand DNA Breaks Cleaved_Complex->DS_Breaks Prevents re-ligation, leading to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces Potential_Signaling_Interference cluster_1 Potential Downstream Effects Chloroquinoline Chloro-substituted Quinolone DNA_Damage DNA Damage (Primary Effect) Chloroquinoline->DNA_Damage Induces QS Quorum Sensing (e.g., Biofilm Formation, Virulence) Chloroquinoline->QS Potential Interference TCS Two-Component Systems (e.g., Stress Response, Adaptation) Chloroquinoline->TCS Potential Interference SOS_Response SOS Response DNA_Damage->SOS_Response Triggers Altered_Phenotype Altered Bacterial Phenotype SOS_Response->Altered_Phenotype Modulates gene expression leading to QS->Altered_Phenotype Regulates TCS->Altered_Phenotype Regulates Antimicrobial_Discovery_Workflow Start Synthesis of Novel Chloro-substituted Quinolines Screening Primary Antimicrobial Screening (e.g., Agar Well Diffusion) Start->Screening Library of new compounds MIC_MBC Quantitative Susceptibility Testing (MIC and MBC Determination) Screening->MIC_MBC Active hits identified Mechanism Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assays) MIC_MBC->Mechanism Potent compounds selected for Toxicity In Vitro Cytotoxicity Assays Mechanism->Toxicity Compounds with known mechanism In_Vivo In Vivo Efficacy and Toxicity Studies Toxicity->In_Vivo Compounds with favorable safety profile

References

Chloro-Substituted Quinolines: A Technical Guide to their Antiviral and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antiviral and anti-inflammatory properties of chloro-substituted quinolines, a class of compounds that has garnered significant interest in drug discovery and development. This document provides a comprehensive overview of their mechanisms of action, quantitative efficacy data, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.

Introduction

Chloro-substituted quinolines, most notably chloroquine (CQ) and its hydroxylated analog hydroxychloroquine (HCQ), are historically known for their efficacy as antimalarial agents.[1] Beyond their antiparasitic activity, these compounds have demonstrated a broad spectrum of biological effects, including potent antiviral and anti-inflammatory properties.[2][3] The chlorination of the quinoline scaffold plays a crucial role in the biological activity of these molecules, influencing their physicochemical properties and target interactions. This guide delves into the core mechanisms underlying their dual antiviral and immunomodulatory functions, providing a valuable resource for researchers investigating their therapeutic potential.

Antiviral Properties of Chloro-Substituted Quinolines

Chloro-substituted quinolines exhibit broad-spectrum antiviral activity against a range of DNA and RNA viruses.[4] Their primary antiviral mechanism involves the disruption of pH-dependent stages of viral replication.[4]

Mechanism of Antiviral Action

As weak bases, chloro-substituted quinolines accumulate in acidic intracellular organelles such as endosomes and lysosomes, leading to an increase in their internal pH. This disruption of the normal acidic environment interferes with several key steps in the viral life cycle:

  • Inhibition of Viral Entry: Many enveloped viruses require a low pH environment within the endosome to trigger conformational changes in their surface glycoproteins, facilitating fusion with the endosomal membrane and release of the viral genome into the cytoplasm. By elevating the endosomal pH, chloro-substituted quinolines can prevent this crucial fusion step.

  • Inhibition of Viral Replication: Some viral enzymes involved in replication and protein processing are pH-dependent. The alteration of lysosomal and Golgi apparatus pH can impair the post-translational modification of viral proteins, leading to the production of non-infectious viral particles.

Quantitative Antiviral Activity

The antiviral efficacy of chloro-substituted quinolines is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of the viral replication or cytopathic effect. The following table summarizes the in vitro antiviral activity of various chloro-substituted quinolines against different viruses.

CompoundVirusCell LineEC50 (µM)Reference(s)
ChloroquineSARS-CoV-2Vero E60.12 - 12
HydroxychloroquineSARS-CoV-2Vero E60.12 - 12
AmodiaquineCoronavirusesVariousPotent activity reported
FerroquineCoronavirusesVariousPotent activity reported
MefloquineCoronavirusesVariousPotent activity reported
Paulownin triazole-chloroquinoline derivativeChikungunya virus (CHIKV)Vero9.05
7-chloroquinoline derivative 9Not SpecifiedNot SpecifiedHigh antimalarial activity (IC50 < 50 µM)
4-((7-chloroquinolin-4-yl)amino)phenolSARS-CoV-2 Mpro (predicted)In silico12 nM (predicted IC50)

Anti-inflammatory Properties of Chloro-Substituted Quinolines

The anti-inflammatory effects of chloro-substituted quinolines are multifaceted and involve the modulation of key signaling pathways in the innate and adaptive immune systems. These properties have led to their use in the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.

Mechanism of Anti-inflammatory Action

The immunomodulatory effects of these compounds are attributed to several mechanisms:

  • Inhibition of Toll-Like Receptor (TLR) Signaling: Chloro-substituted quinolines can interfere with the activation of endosomal TLRs, such as TLR7 and TLR9, which recognize viral nucleic acids. By accumulating in endosomes and binding to nucleic acids, they prevent TLR engagement and subsequent downstream signaling cascades that lead to the production of pro-inflammatory cytokines like type I interferons.

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Chloro-substituted quinolines have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

  • Inhibition of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18. Chloro-substituted quinolines can inhibit the activation of the NLRP3 inflammasome, thus reducing the secretion of these key inflammatory mediators.

  • Inhibition of Pro-inflammatory Cytokine and Mediator Production: By modulating the signaling pathways mentioned above, these compounds effectively reduce the production and release of a wide range of pro-inflammatory cytokines and mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and nitric oxide (NO).

Quantitative Anti-inflammatory Activity

The anti-inflammatory potency of chloro-substituted quinolines is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of a specific inflammatory response, such as cytokine production or enzyme activity. The table below presents a summary of the in vitro anti-inflammatory activity of various chloro-substituted quinolines.

CompoundTarget/AssayCell Line/SystemIC50 (µM)Reference(s)
Quinoline-based derivative f4NO productionRAW264.720.40 ± 0.94
Quinoline-based derivative f4IL-1β productionRAW264.718.98 ± 0.21
Quinoline-based derivative f4TNF-α productionRAW264.723.48 ± 0.46
Quinoline-chalcone analog 2cCOX-2 InhibitionIn vitro0.21
Quinoline-chalcone analog 2kCOX-2 InhibitionIn vitro0.29
Quinoline-chalcone analog 2wCOX-2 InhibitionIn vitro0.24
Pyrazolo[1,5-a]quinazoline ACOX-2 InhibitionIn vitro0.047
7-chloroquinoline derivative 3HCT-116 cell lineHCT-11623.39
7-chloroquinoline derivative 9HCT-116 cell lineHCT-11621.41

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the antiviral and anti-inflammatory properties of chloro-substituted quinolines.

Antiviral Assays

This assay determines the ability of a compound to protect cells from the destructive effects of a virus.

  • Cell Seeding: Seed a suitable host cell line (e.g., A549, Vero E6) in a 96-well plate at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Treatment and Infection: Add the diluted compounds to the cell monolayers. Subsequently, infect the cells with a pre-titered virus stock at a multiplicity of infection (MOI) that causes complete CPE in control wells within 48-72 hours. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • CPE Visualization and Quantification: Stain the cells with a vital stain such as crystal violet. After washing and drying, the retained stain, which is proportional to the number of viable cells, is solubilized and the absorbance is measured using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

This assay quantifies the reduction in the number of viral plaques in the presence of a test compound.

  • Cell Seeding: Prepare a confluent monolayer of a suitable host cell line in 6-well or 12-well plates.

  • Infection: Infect the cell monolayers with a viral suspension that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined from the dose-response curve.

Anti-inflammatory Assays

This colorimetric assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: In a new 96-well plate, mix equal volumes of the collected supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by the test compounds. The IC50 value is calculated from the dose-response curve.

This immunoassay is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition and Measurement: Wash the plate and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the cytokine concentration in the samples and determine the percentage of inhibition by the test compounds. The IC50 value is calculated from the dose-response curve.

This technique is used to detect changes in the phosphorylation and abundance of key proteins in the NF-κB signaling pathway.

  • Cell Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels to determine the effect of the compound on protein phosphorylation.

This imaging-based assay visualizes the formation of ASC (Apoptosis-associated speck-like protein containing a CARD) specks, a hallmark of inflammasome activation.

  • Cell Culture and Treatment: Use macrophages stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP). Seed the cells on glass-bottom dishes or plates. Pre-treat the cells with the test compound.

  • Priming and Activation: Prime the cells with LPS (Signal 1) to upregulate NLRP3 and pro-IL-1β expression. Subsequently, activate the inflammasome with a second signal such as nigericin or ATP (Signal 2).

  • Confocal Microscopy: Visualize the cells using a confocal microscope. In activated cells, the fluorescently tagged ASC will polymerize and form a single, large intracellular speck.

  • Image Analysis: Quantify the percentage of cells containing ASC specks in treated versus untreated conditions. A reduction in the number of speck-forming cells indicates inhibition of inflammasome activation.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by chloro-substituted quinolines.

Antiviral Mechanism of Chloro-substituted Quinolines

Antiviral_Mechanism cluster_cell Host Cell Virus Virus Viral_Entry Viral Entry (Endocytosis) Virus->Viral_Entry Endosome Endosome (Acidic pH) Fusion Viral-Endosomal Membrane Fusion Endosome->Fusion Low pH dependent Inhibition Inhibition of Viral Release Endosome->Inhibition Viral_Entry->Endosome Replication Viral Replication Fusion->Replication Chloroquinoline Chloro-substituted Quinoline Chloroquinoline->Endosome Increases pH

Caption: Antiviral mechanism of chloro-substituted quinolines by inhibiting endosomal acidification.

Inhibition of Toll-Like Receptor (TLR) Signaling

TLR_Inhibition cluster_endosome Endosome Viral_NA Viral Nucleic Acid (PAMP) TLR TLR7 / TLR9 Viral_NA->TLR Recognition MyD88 MyD88 TLR->MyD88 Chloroquinoline Chloro-substituted Quinoline Chloroquinoline->Viral_NA Binds to nucleic acids IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation IRF7_activation IRF7 Activation TRAF6->IRF7_activation Cytokines Pro-inflammatory Cytokines (e.g., IFN-α) NFkB_activation->Cytokines IRF7_activation->Cytokines

Caption: Inhibition of TLR7/9 signaling by chloro-substituted quinolines.

Inhibition of the NF-κB Signaling Pathway

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release Chloroquinoline Chloro-substituted Quinoline Chloroquinoline->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription NLRP3_Inhibition cluster_inflammasome NLRP3 Inflammasome Assembly Signal1 Signal 1 (e.g., LPS) Pro_IL1b Pro-IL-1β Signal1->Pro_IL1b Upregulates Signal2 Signal 2 (e.g., Nigericin) NLRP3 NLRP3 Signal2->NLRP3 Activates Chloroquinoline Chloro-substituted Quinoline Chloroquinoline->NLRP3 Inhibits Assembly ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b

References

Multifaceted Pharmacological Properties of Chloroxoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxoquinolines, a class of heterocyclic compounds characterized by a quinoline ring system substituted with at least one chlorine atom and an oxo group (or a hydroxyl group in tautomeric equilibrium), have garnered significant scientific interest due to their broad spectrum of pharmacological activities. Historically recognized for their antimalarial properties, exemplified by the well-known drug chloroquine, the therapeutic potential of this scaffold has expanded into diverse areas including oncology, microbiology, immunology, and neurology. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of chloroxoquinolines, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development.

Anticancer Activity

Chloroxoquinoline derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic and cytostatic effects against a variety of cancer cell lines. Their anticancer mechanisms are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of autophagy.

Mechanisms of Anticancer Action

The anticancer effects of chloroxoquinolines are attributed to several key mechanisms:

  • Induction of Apoptosis: Many this compound derivatives trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This can involve the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[1]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G0/G1 or G2/M checkpoints.[1]

  • Inhibition of Autophagy: Chloroquine and its analogues are well-documented inhibitors of autophagy, a cellular recycling process that cancer cells can exploit to survive under stress. By blocking the fusion of autophagosomes with lysosomes, these compounds lead to the accumulation of dysfunctional proteins and organelles, ultimately triggering cell death.

  • Modulation of Signaling Pathways: Chloroxoquinolines have been shown to interfere with key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt, MAPK, and NF-κB pathways. For instance, chloroquine has been found to be involved in the regulation of the cell cycle and glycerophospholipid metabolism in esophageal squamous cell carcinoma.[2] Furthermore, it can inhibit the Rho/Rho kinase signaling pathway in breast cancer cells, leading to a decrease in cell migration and invasion.[3]

Signaling Pathways in Anticancer Activity

Chloroxoquinolines, particularly chloroquine, are widely recognized for their ability to inhibit the late stages of autophagy. This disruption of cellular homeostasis can be a potent anticancer strategy.

Autophagy_Inhibition cluster_autophagy Autophagy Process Autophagosome Autophagosome (LC3-II positive) Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation This compound This compound This compound->Autolysosome Inhibits Fusion

Caption: Inhibition of autophagosome-lysosome fusion by this compound.

This compound derivatives can trigger apoptosis through the intrinsic (mitochondrial) pathway, leading to the activation of a cascade of caspases that execute cell death.

Apoptosis_Induction This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCell LineCancer TypeIC50 (µM)Reference
Chloroquine Analogue CS9 HeLaCervical Cancer8.9 ± 1.2 (µg/ml)[4]
Quinoline-Chalcone Derivative 5 K562LeukemiaNanomolar range
Quinoline-Chalcone Derivative 6 HL60Leukemia0.59
Quinoline-Chalcone Derivative 12e MGC-803Gastric CancerPotent Inhibition
7-chloroquinoline derivative 9 MCF-7Breast Cancer< 50
7-chloroquinoline derivative 9 HCT-116Colon Carcinoma< 50
7-chloroquinoline derivative 9 HeLaCervical Carcinoma< 50
Experimental Protocols: Anticancer Activity Assessment

This protocol outlines the determination of the cytotoxic effect of this compound derivatives on cancer cells by measuring cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well tissue culture plates

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Antimicrobial Activity

This compound derivatives exhibit a broad spectrum of antimicrobial activity against bacteria, fungi, and protozoa. Their primary mechanism of action is often linked to their ability to chelate metal ions, which are essential for the survival and enzymatic function of microorganisms.

Mechanisms of Antimicrobial Action
  • Metal Chelation: Chloroxoquinolines, particularly 8-hydroxyquinoline derivatives, are potent metal chelators. By binding to essential metal ions like iron, zinc, and copper, they disrupt the function of microbial enzymes that rely on these metals as cofactors, thereby inhibiting crucial metabolic processes.

  • Disruption of DNA Replication: Some chloroxoquinolines can intercalate into the DNA of pathogens, preventing its replication and transcription, which ultimately leads to cell death.

  • Inhibition of Specific Enzymes: Certain derivatives have been shown to inhibit specific microbial enzymes, such as DNA gyrase, which is essential for bacterial DNA replication.

Signaling Pathways in Antimicrobial Action

The primary mechanism of antimicrobial action for many chloroxoquinolines is direct interference with microbial cellular processes rather than modulation of host signaling pathways. A logical workflow for identifying their antimicrobial potential is presented below.

Antimicrobial_Workflow Start Synthesized This compound Derivative Screening Antimicrobial Screening (e.g., Agar Dilution) Start->Screening MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Screening->MIC_Determination Mechanism_Study Mechanism of Action Studies MIC_Determination->Mechanism_Study Chelation_Assay Metal Chelation Assay Mechanism_Study->Chelation_Assay Enzyme_Inhibition Enzyme Inhibition Assay (e.g., DNA Gyrase) Mechanism_Study->Enzyme_Inhibition DNA_Interaction DNA Interaction Study Mechanism_Study->DNA_Interaction

Caption: Workflow for antimicrobial evaluation of chloroxoquinolines.
Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative this compound derivatives against various microbial strains, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of the compound that inhibits visible growth).

CompoundMicroorganismMIC (µg/mL)Reference
Cloxyquin (5-chloro-8-hydroxyquinoline) Mycobacterium tuberculosis0.062 - 0.25
2-Chloroquinoline derivative 21 Various bacteria12.5
7-Methoxyquinoline derivative 3l E. coli7.81
7-Methoxyquinoline derivative 3l C. albicans31.125
Quinoline-based hydroxyimidazolium hybrid 7b Staphylococcus aureus2
Quinoline-based hydroxyimidazolium hybrid 7b Mycobacterium tuberculosis H37Rv10
8-Hydroxyquinoline derivatives Gonococcal pathogen0.08 - 0.56 (µM)
Experimental Protocols: Antimicrobial Activity Assessment

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria using the agar dilution method.

Principle: The agar dilution method involves incorporating various concentrations of the antimicrobial agent into an agar medium, on which a standardized inoculum of the test microorganism is plated. The MIC is the lowest concentration of the agent that inhibits visible growth.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar (or other suitable growth medium)

  • This compound derivative stock solution

  • Sterile petri dishes

  • Sterile saline or broth

  • McFarland turbidity standards

  • Inoculator (e.g., multipoint inoculator)

Procedure:

  • Preparation of Antimicrobial Plates: Prepare a series of twofold dilutions of the this compound derivative in a suitable solvent. Add a defined volume of each dilution to molten Mueller-Hinton agar to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify. A control plate containing no antimicrobial agent should also be prepared.

  • Inoculum Preparation: Culture the bacterial strain overnight on a suitable agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Using an inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the bacteria.

Anti-inflammatory Activity

This compound derivatives, particularly chloroquine and its analogues, possess significant anti-inflammatory and immunomodulatory properties, which has led to their use in the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.

Mechanisms of Anti-inflammatory Action
  • Inhibition of Cytokine Production: Chloroxoquinolines can suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) from immune cells like macrophages.

  • Interference with Toll-Like Receptor (TLR) Signaling: Chloroquine can inhibit TLR signaling, particularly TLR9, which is involved in the recognition of microbial DNA and the subsequent inflammatory response.

  • Modulation of T-cell Activity: These compounds can suppress T-cell proliferation and differentiation, particularly of the pro-inflammatory Th1 cells, by upregulating the cell cycle inhibitor p21.

  • Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Chloroxoquinolines can inhibit the activation of NF-κB, thereby downregulating the expression of numerous inflammatory genes.

Signaling Pathways in Anti-inflammatory Activity

The inhibition of the NF-κB pathway is a key mechanism by which chloroxoquinolines exert their anti-inflammatory effects.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols: Anti-inflammatory Activity Assessment

This protocol describes the quantification of mRNA levels of pro-inflammatory cytokines in response to this compound treatment using real-time quantitative PCR.

Principle: qPCR allows for the sensitive and specific quantification of gene expression by measuring the amount of amplified DNA in real-time.

Materials:

  • Immune cells (e.g., macrophages, peripheral blood mononuclear cells)

  • Inflammatory stimulus (e.g., lipopolysaccharide - LPS)

  • This compound derivative

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR master mix (containing SYBR Green or a probe-based system)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Culture the immune cells and pre-treat with various concentrations of the this compound derivative for a specified time (e.g., 1 hour). Subsequently, stimulate the cells with an inflammatory agent like LPS for a defined period (e.g., 4-6 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target cytokine and housekeeping gene, and the qPCR master mix.

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target cytokine genes normalized to the housekeeping gene using the ΔΔCt method.

Neuroprotective Properties

Emerging evidence suggests that this compound derivatives may offer neuroprotection in various models of neurological disorders, including traumatic brain injury, Parkinson's disease, and Alzheimer's disease.

Mechanisms of Neuroprotective Action
  • Inhibition of Autophagy: Dysregulated autophagy is implicated in the pathogenesis of several neurodegenerative diseases. By inhibiting autophagy, chloroxoquinolines may prevent the excessive degradation of essential cellular components in neurons.

  • Anti-inflammatory Effects: Neuroinflammation is a common feature of many neurological disorders. The anti-inflammatory properties of chloroxoquinolines, as described previously, can contribute to their neuroprotective effects by reducing the production of pro-inflammatory cytokines in the brain.

  • Reduction of Oxidative Stress: Some this compound derivatives have been shown to possess antioxidant properties, which can protect neurons from damage caused by reactive oxygen species.

  • Modulation of Amyloid Precursor Protein (APP) Metabolism: In the context of Alzheimer's disease, certain this compound derivatives have been designed to modulate the processing of APP, leading to a decrease in the production of neurotoxic amyloid-beta (Aβ) peptides.

Signaling Pathways in Neuroprotection

The neuroprotective effects of chloroxoquinolines are often linked to their ability to concurrently suppress neuroinflammation and modulate autophagy in neuronal cells.

Neuroprotection_Pathway cluster_stress Neuronal Stress (e.g., TBI, MPTP) cluster_response Cellular Response Stress Traumatic Brain Injury (TBI) MPTP-induced Toxicity Neuroinflammation Neuroinflammation (↑ TNF-α, IL-1β) Stress->Neuroinflammation Autophagy Aberrant Autophagy Stress->Autophagy Neuronal_Death Neuronal Death Neuroinflammation->Neuronal_Death Autophagy->Neuronal_Death This compound This compound This compound->Neuroinflammation Inhibits This compound->Autophagy Modulates

Caption: Neuroprotective mechanisms of this compound.
Experimental Protocols: Neuroprotection Assessment

This protocol describes a general method for assessing the neuroprotective effects of this compound derivatives against a neurotoxin-induced cell death in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Complete culture medium

  • Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's model, amyloid-beta for Alzheimer's model)

  • This compound derivative

  • Reagents for cell viability assay (e.g., MTT, LDH assay)

  • Reagents for apoptosis assessment (e.g., Annexin V/PI staining kit)

Procedure:

  • Cell Culture and Differentiation: Culture the neuronal cell line and, if necessary, differentiate the cells into a more mature neuronal phenotype using appropriate differentiation factors (e.g., retinoic acid for SH-SY5Y).

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the this compound derivative for a specified duration (e.g., 24 hours).

  • Neurotoxin Exposure: After pre-treatment, expose the cells to the neurotoxin at a pre-determined toxic concentration for a defined period (e.g., 24 hours).

  • Assessment of Neuroprotection: Following neurotoxin exposure, assess cell viability using an MTT or LDH assay. Additionally, quantify apoptosis using Annexin V/PI staining followed by flow cytometry.

  • Data Analysis: Compare the viability and apoptosis rates in cells treated with the this compound derivative and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a critical aspect of research in this field. Various synthetic strategies have been developed to access a diverse range of these compounds.

General Synthesis Protocols

This protocol describes a general procedure for the synthesis of 5-chloro-8-hydroxyquinoline from 4-chloro-2-aminophenol.

Materials:

  • 4-chloro-2-aminophenol

  • 1N HCl solution

  • Acrolein diethyl acetal

  • Sodium carbonate (Na2CO3)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and cyclohexane (for elution)

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve 4-chloro-2-aminophenol in 1N HCl solution.

  • Addition of Reagent: Add acrolein diethyl acetal to the reaction mixture.

  • Reflux: Reflux the resulting solution at 111°C for 24 hours.

  • Neutralization and Extraction: After cooling to room temperature, neutralize the reaction mixture to pH 7-8 with solid Na2CO3. Extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane as the eluent to obtain the pure 5-chloro-8-hydroxyquinoline.

This protocol outlines a general method for the synthesis of 4-amino-7-chloroquinoline derivatives via nucleophilic aromatic substitution.

Materials:

  • 4,7-dichloroquinoline

  • Appropriate primary or secondary amine

  • Ethanol (for conventional heating) or a suitable solvent for microwave synthesis

  • Dichloromethane (DCM)

  • 5% aqueous sodium bicarbonate (NaHCO3) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure (Conventional Heating):

  • Reaction Setup: In a round-bottom flask, heat a mixture of 4,7-dichloroquinoline and an excess of the desired amine (e.g., N,N-dimethyl-propane-1,3-diamine) at 120-130°C for 6-8 hours with continuous stirring.

  • Work-up: After cooling to room temperature, dissolve the residue in dichloromethane.

  • Washing: Wash the organic layer sequentially with 5% aqueous NaHCO3 solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography or recrystallization if necessary.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of pharmacological activities. From their established role as antimalarials to their emerging potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, these compounds continue to be a fertile ground for drug discovery and development. This technical guide has provided a comprehensive overview of the multifaceted properties of chloroxoquinolines, including their mechanisms of action, relevant signaling pathways, quantitative efficacy data, and detailed experimental protocols. It is anticipated that this resource will serve as a valuable tool for researchers in the field, stimulating further investigation into the therapeutic applications of this versatile class of compounds and paving the way for the development of novel and effective treatments for a wide range of human diseases.

References

Chloroxoquinoline: A Comprehensive Technical Guide to its Synthetic and Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxoquinoline, a synthetic derivative of 8-hydroxyquinoline, has demonstrated significant potential as a broad-spectrum antimicrobial agent, exhibiting both antibacterial and antiprotozoal activities. This technical guide provides an in-depth analysis of this compound, focusing on its synthesis, mechanisms of action, and a quantitative summary of its efficacy against various pathogens. Detailed experimental protocols for its synthesis and antimicrobial evaluation are provided to facilitate further research and development. The guide also includes visualizations of its proposed signaling pathways and experimental workflows to offer a clear and comprehensive understanding of this promising therapeutic agent.

Introduction

This compound, chemically known as 5-chloro-8-hydroxyquinoline, is a halogenated quinoline derivative that has garnered interest for its potent antimicrobial properties.[1] Belonging to the 8-hydroxyquinoline class of compounds, its biological activity is largely attributed to its ability to chelate essential metal ions, thereby disrupting crucial enzymatic functions in pathogens.[1][2][3] This document serves as a technical resource for researchers and drug development professionals, offering a consolidated overview of the current knowledge on this compound as a synthetic antibacterial and antiprotozoal agent.

Synthesis of this compound

The synthesis of this compound (5-chloro-8-hydroxyquinoline) can be achieved through several methods. A common and effective approach involves the chlorination of 8-hydroxyquinoline.

Experimental Protocol: Synthesis of 5-Chloro-8-hydroxyquinoline

Materials:

  • 8-hydroxyquinoline

  • Hydrogen peroxide

  • Hydrochloric acid

  • Ammonia water (28%)

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 8-hydroxyquinoline in hydrochloric acid.

  • Cool the solution to below 10°C using an ice-salt water bath.

  • Slowly add hydrogen peroxide to the cooled solution over a period of approximately 2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture and filter to collect the precipitated 5-chloro-8-hydroxyquinoline hydrochloride.

  • Wash the precipitate with cold hydrochloric acid.

  • Suspend the collected hydrochloride salt in water to form a yellow, turbid solution.

  • Neutralize the solution by adding 28% ammonia water until the pH reaches approximately 6.7.

  • A white solid of 5-chloro-8-hydroxyquinoline will precipitate.

  • Filter the solid, wash with water, and dry under a vacuum to yield the final product.

Mechanism of Action

The antimicrobial activity of this compound is primarily attributed to its ability to act as a potent chelator of divalent metal ions, which are essential cofactors for many microbial enzymes. A secondary mechanism may involve the inhibition of DNA gyrase.

Metal Ion Chelation

8-Hydroxyquinolines, including this compound, are known to form stable complexes with metal ions such as iron (Fe²⁺/Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺).[2] These metal ions are crucial for the catalytic activity of numerous enzymes involved in vital cellular processes, including respiration and DNA replication. By sequestering these essential metal ions, this compound effectively inhibits these enzymatic pathways, leading to microbial cell death.

cluster_membrane Bacterial Cell This compound This compound Metal_Ions Essential Metal Ions (Fe, Zn, Cu) This compound->Metal_Ions Chelation Metabolic_Enzymes Metabolic Enzymes This compound->Metabolic_Enzymes Inhibition DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibition Metal_Ions->Metabolic_Enzymes Required Cofactor Metal_Ions->DNA_Gyrase Required Cofactor Cell_Death Cell Death Metabolic_Enzymes->Cell_Death Leads to DNA_Gyrase->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound.

Inhibition of DNA Gyrase

Some studies suggest that quinoline derivatives can inhibit bacterial DNA gyrase, an essential enzyme responsible for introducing negative supercoils into DNA, which is crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. While this mechanism is well-established for fluoroquinolone antibiotics, further research is needed to fully elucidate the extent of DNA gyrase inhibition by this compound.

cluster_workflow DNA Gyrase Inhibition Pathway This compound This compound Gyrase_DNA_Complex Gyrase-DNA Complex This compound->Gyrase_DNA_Complex Binds to Supercoiling_Inhibition Inhibition of DNA Supercoiling Gyrase_DNA_Complex->Supercoiling_Inhibition DS_Breaks Double-Strand DNA Breaks Supercoiling_Inhibition->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Putative DNA gyrase inhibition pathway by this compound.

Antibacterial Activity

This compound and its derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.

BacteriumStrainMIC (µg/mL)Reference(s)
Staphylococcus aureusATCC 6538<0.125
Escherichia coliVarious650 - >512
Pseudomonas aeruginosaATCC 278532500

Antiprotozoal Activity

This compound and related compounds have shown promising activity against several protozoan parasites of medical importance. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

ProtozoanStrainIC50 (µM)Reference(s)
Entamoeba histolyticaHM-1:IMSS~3.5
Plasmodium falciparum3D7 (sensitive)0.046 - 0.053
Plasmodium falciparumK1 (resistant)0.405
Trypanosoma cruziTulahuen~1.93
Leishmania donovaniVarious0.17 - 8.10

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are generalized protocols for determining the MIC and IC50 values of this compound against bacterial and protozoal pathogens.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial twofold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plates at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that shows no visible growth.

cluster_workflow MIC Determination Workflow Start Start Serial_Dilution Prepare Serial Dilutions of this compound Start->Serial_Dilution Inoculation Inoculate with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Read MIC (Lowest concentration with no growth) Incubation->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Assay for IC50 Determination against Protozoa

This assay determines the concentration of a compound that inhibits 50% of the parasite's growth or viability.

Materials:

  • This compound stock solution

  • Protozoan culture (e.g., Entamoeba histolytica trophozoites)

  • Appropriate culture medium

  • Sterile multi-well plates

  • Microplate reader or microscope for parasite quantification

Procedure:

  • Seed the wells of a multi-well plate with a known number of parasites.

  • Add serial dilutions of this compound to the wells.

  • Include positive (no drug) and negative (no parasites) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C, specific gas mixture) for a defined period (e.g., 48-72 hours).

  • Quantify parasite viability using a suitable method (e.g., resazurin-based assay, direct counting with a hemocytometer).

  • Calculate the percentage of inhibition for each concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a versatile synthetic compound with significant antibacterial and antiprotozoal activities. Its primary mechanism of action through metal ion chelation presents a compelling strategy to combat a wide range of pathogens. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound and its derivatives in the development of new antimicrobial agents. Further research is warranted to expand the quantitative antimicrobial data, fully elucidate the intricacies of its mechanisms of action, and evaluate its in vivo efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols: Chloroxoquinoline Cytotoxicity Assay for HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of chloroxoquinoline on human cervical cancer (HeLa) cells. The methodologies outlined herein are based on established cytotoxicity assays and known mechanisms of action for closely related quinoline compounds.

Introduction

This compound, a derivative of the 4-aminoquinoline class of compounds, is of interest for its potential anticancer properties. Its parent compound, chloroquine, has been shown to induce cytotoxicity in various cancer cell lines, including HeLa cells, through mechanisms that include the inhibition of autophagy and interference with key signaling pathways such as the PI3K/AKT pathway.[1][2][3] This document provides a protocol for quantifying the cytotoxic effects of this compound on HeLa cells using a colorimetric MTT assay.

Data Presentation

Note: The following data is for chloroquine, a closely related compound to this compound, and is provided as a reference for expected cytotoxic concentrations in HeLa cells. Researchers should generate their own dose-response curves for this compound.

CompoundCell LineAssayIncubation TimeIC50 / Effect
ChloroquineHeLaCCK-848 hours~75 µM (50% decrease in cell growth)[1]
ChloroquineHeLaAlamarBlue48 hours16 µM[4]
ChloroquineHeLaAlamarBlue72 hours8 µM

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol for HeLa Cells

This protocol is for determining the viability of HeLa cells after treatment with this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells.

    • Seed 1 x 10^4 HeLa cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 620 nm can also be used.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathways

Chloroxoquinoline_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound PI3K PI3K This compound->PI3K Lysosome Lysosome This compound->Lysosome Inhibits acidification AKT AKT PI3K->AKT MDM2 MDM2 AKT->MDM2 p53 p53 MDM2->p53 Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Autophagosome->Autolysosome Inhibited by This compound Lysosome->Autolysosome Apoptosis Apoptosis p53->Apoptosis Cytotoxicity_Assay_Workflow start Start seed_cells Seed HeLa Cells (1x10^4 cells/well) start->seed_cells incubate_24h_1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 treat_compound Treat with this compound (various concentrations) incubate_24h_1->treat_compound incubate_exposure Incubate for Exposure Time (e.g., 24, 48, 72h) treat_compound->incubate_exposure add_mtt Add MTT Solution (20 µL/well) incubate_exposure->add_mtt incubate_4h Incubate 4h (37°C, dark) add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (add 100 µL DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (490 nm) dissolve_formazan->read_absorbance analyze_data Analyze Data (% Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols: In Vitro Testing of Chloroxoquinoline Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Quinoline derivatives have long been a promising class of compounds with a broad spectrum of biological activities. This document provides detailed application notes and protocols for the in vitro evaluation of Chloroxoquinoline and its analogs against a panel of drug-resistant bacteria. The methodologies outlined herein are based on established antimicrobial susceptibility testing standards and cytotoxicity assays to facilitate reproducible and comparable results.

While specific data for this compound is limited in publicly available literature, the protocols and data presented are based on closely related compounds, primarily Cloxyquin (5-chloroquinolin-8-ol) and other chloroquinoline derivatives. Researchers should consider this as a foundational guide for initiating their investigations into this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of Cloxyquin against Mycobacterium tuberculosis
Strain TypeNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Standard Strains90.125 - 0.250.1250.25
Clinical Isolates1500.062 - 0.250.1250.25
Drug-Sensitive750.062 - 0.250.1250.25
Drug-Resistant (non-MDR)400.062 - 0.250.1250.25
Multidrug-Resistant (MDR)350.062 - 0.250.1250.25

Data extrapolated from studies on Cloxyquin (5-chloroquinolin-8-ol) against M. tuberculosis.[1]

Table 2: Antibacterial Activity of Representative Chloroquinoline Derivatives against Various Bacterial Strains
Bacterial StrainRepresentative CompoundMIC (µg/mL)
Staphylococcus aureus (MRSA)Halogenated 8-hydroxyquinoline≤ 5.57 µM
Staphylococcus aureus (MRSA)Fluoroquinolone derivative2
Staphylococcus aureus (MRSA)Quinolone-triazole hybrid0.5 - 16
Escherichia coliChloroquineSusceptible at higher concentrations
Acinetobacter baumannii (MDR)2-chloro-N-(oxazol-2-yl)isonicotinamide15.63 - 62.5 µM
Klebsiella pneumoniaeFisetin (as a reference)62.5

Note: This table presents a summary of findings for various chloroquinoline derivatives and is intended to provide a general indication of potential activity.[2][3][4][5] Direct testing of this compound is required for accurate determination of its activity.

Table 3: Cytotoxicity of Chloroquine and Hydroxychloroquine against Mammalian Cell Lines
Cell LineCompoundIC₅₀ (µM) after 72h
H9C2 (Rat heart myoblasts)Chloroquine< 30
HEK293 (Human embryonic kidney)Chloroquine< 30
IEC-6 (Rat small intestinal epithelial)Chloroquine< 30
Vero (Monkey kidney epithelial)Chloroquine92.35
ARPE-19 (Human retinal pigment epithelial)Chloroquine49.24
H9C2Hydroxychloroquine25.75
HEK293Hydroxychloroquine15.26
IEC-6Hydroxychloroquine20.31
VeroHydroxychloroquine56.19
ARPE-19Hydroxychloroquine72.87

This data for related compounds highlights the importance of evaluating the therapeutic index of new quinoline derivatives.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound (or analog)

  • Test bacterial strains (e.g., MRSA, E. coli, P. aeruginosa, K. pneumoniae, A. baumannii)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C ± 2°C)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Appropriate positive control antibiotics

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired final concentration range. Typically, this will range from 128 µg/mL down to 0.06 µg/mL.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the serially diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Protocol 2: Cytotoxicity Assay using MTT Method

This protocol is for assessing the cytotoxic effect of this compound on mammalian cell lines.

Materials:

  • This compound (or analog)

  • Mammalian cell line (e.g., HEK293, HepG2, or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader (570 nm)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

    • Incubate for 24-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis cluster_end Outcome start Start compound_prep Prepare this compound Stock Solution start->compound_prep bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) start->bacterial_prep cell_prep Seed Mammalian Cells start->cell_prep mic_test Broth Microdilution (MIC Assay) compound_prep->mic_test cytotoxicity_test MTT Assay (Cytotoxicity) compound_prep->cytotoxicity_test bacterial_prep->mic_test cell_prep->cytotoxicity_test mic_result Determine MIC mic_test->mic_result ic50_result Determine IC₅₀ cytotoxicity_test->ic50_result therapeutic_index Calculate Therapeutic Index mic_result->therapeutic_index ic50_result->therapeutic_index end End therapeutic_index->end

Caption: Workflow for in vitro evaluation of this compound.

Proposed_Mechanism cluster_bacterium Bacterial Cell This compound This compound entry Cell Entry This compound->entry chelation Metal Ion Chelation (e.g., Fe²⁺, Zn²⁺) entry->chelation Hypothesis 1 dna_synthesis DNA Gyrase/ Topoisomerase IV entry->dna_synthesis Hypothesis 2 enzyme_inhibition Inhibition of Essential Enzymes chelation->enzyme_inhibition dna_replication DNA Replication dna_synthesis->dna_replication Inhibition cell_death Bacterial Cell Death dna_replication->cell_death enzyme_inhibition->cell_death

Caption: Proposed mechanisms of antibacterial action for quinoline compounds.

References

Application Notes and Protocols for Utilizing Chloroxoquinoline in MTT Assays for Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxoquinoline and its derivatives, notably 7-chloroquinolines, are a class of compounds that have demonstrated significant potential in cancer research.[1] Initially recognized for their antimalarial properties, these compounds are now being investigated for their cytotoxic and antiproliferative effects against various cancer cell lines.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell viability and metabolic activity.[4][5] This document provides detailed application notes and a comprehensive protocol for the use of this compound in MTT assays to evaluate its impact on cell viability.

Mechanism of Action

This compound derivatives exert their anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of autophagy, a cellular process of degradation and recycling that cancer cells often exploit to survive under stress. By accumulating in lysosomes, these compounds raise the lysosomal pH, thereby inhibiting the enzymatic activity required for the fusion of autophagosomes and lysosomes. This disruption of autophagy can lead to the accumulation of cellular waste and ultimately trigger apoptosis (programmed cell death).

Furthermore, this compound and its analogs have been shown to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. These include the PI3K/AKT/mTOR pathway, the NF-κB signaling pathway, and the p53 pathway. By modulating these pathways, this compound can halt the cell cycle and induce apoptosis in cancer cells.

Data Presentation: In Vitro Cytotoxicity of Chloroquinoline Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 7-chloroquinoline derivatives in different human cancer cell lines, as determined by MTT or similar cell viability assays. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineCell TypeIC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF7Breast Adenocarcinoma8.22
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Breast Adenocarcinoma8.73
Chloroquine Analogue (CS9)HeLaCervical Cancer8.9 (µg/ml)
7-chloro-(4-thioalkylquinoline) derivative (Compound 73)CCRF-CEMLeukemia< 50
7-chloro-(4-thioalkylquinoline) derivative (Compound 74)HCT116Colorectal Carcinoma< 50
7-chloro-(4-thioalkylquinoline) derivative (Compound 81)A549Lung Carcinoma< 50
CompoundCell LineCell TypeCC50 (µM) at 72hReference
ChloroquineH9C2Rat Cardiomyoblasts17.1
ChloroquineHEK293Human Embryonic Kidney9.883
ChloroquineIEC-6Rat Intestinal Epithelial17.38
ChloroquineVeroMonkey Kidney Epithelial92.35
ChloroquineARPE-19Human Retinal Pigment Epithelial49.24
HydroxychloroquineH9C2Rat Cardiomyoblasts25.75
HydroxychloroquineHEK293Human Embryonic Kidney15.26
HydroxychloroquineIEC-6Rat Intestinal Epithelial20.31
HydroxychloroquineVeroMonkey Kidney Epithelial56.19
HydroxychloroquineARPE-19Human Retinal Pigment Epithelial72.87

Experimental Protocols

MTT Assay Protocol for Cell Viability

This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT assay.

Materials:

  • This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down to ensure complete dissolution of the formazan crystals. The solution should turn a uniform purple color.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the this compound derivative using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow of MTT Assay

Caption: Workflow for assessing cell viability with this compound using the MTT assay.

Signaling Pathways Affected by this compound

Signaling_Pathway cluster_drug Drug Action cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits p53 p53 This compound->p53 Activates Autophagy Autophagy This compound->Autophagy Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival NFkB->Proliferation NFkB->Survival Apoptosis Apoptosis p53->Apoptosis Autophagy->Survival

Caption: Key signaling pathways modulated by this compound leading to decreased cell viability.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chloroquine, a 4-aminoquinoline derivative, is a widely utilized pharmaceutical compound for the treatment and prophylaxis of malaria.[1][2] It also sees use in the management of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.[3][4] Given its therapeutic importance, the accurate and reliable quantification of chloroquine in both pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring.[3] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the determination of chloroquine due to its robustness, specificity, and sensitivity. This application note details a validated reversed-phase HPLC (RP-HPLC) method for the analysis of chloroquine.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Chloroquine, being a moderately polar compound, is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD) at a wavelength where chloroquine exhibits maximum absorbance.

Quantitative Data Summary

The following tables summarize the typical chromatographic conditions and performance characteristics of a validated HPLC method for chloroquine analysis.

Table 1: Chromatographic Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Ascentis Express C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase 1.4 g/L Dibasic sodium phosphate solution (pH 3.0) in water: 0.4% triethylamine in methanol (30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature Ambient or 30°C
Detection Wavelength 254 nm or 343 nm
Run Time Approximately 10-16 minutes

Table 2: Method Validation Parameters

ParameterTypical Value
Linearity Range 5 - 300 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.24 µg/mL
Limit of Quantification (LOQ) ~0.84 µg/mL
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98.1% - 99.8%
Specificity No interference from common excipients or related compounds

Experimental Protocols

1. Preparation of Mobile Phase

  • Buffer Preparation: Dissolve 1.4 g of dibasic sodium phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid.

  • Organic Modifier Preparation: Prepare a solution of 0.4% triethylamine in methanol (v/v).

  • Mobile Phase Mixture: Combine the buffer and the organic modifier in a ratio of 30:70 (v/v).

  • Degassing: Degas the mobile phase using a vacuum filtration system with a 0.45 µm membrane filter or by sonication for at least 15 minutes.

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Chloroquine Phosphate reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5, 10, 25, 50, 100, 200, and 300 µg/mL).

3. Sample Preparation

  • Pharmaceutical Tablets:

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 50 mg of Chloroquine Phosphate.

    • Transfer the powder to a 25 mL volumetric flask and add approximately 15 mL of the mobile phase.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Bring the solution to volume with the mobile phase and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Biological Samples (Plasma/Serum):

    • To 500 µL of plasma, add a suitable internal standard (e.g., quinine).

    • Add 250 µL of 1 M sodium hydroxide to basify the sample.

    • Perform liquid-liquid extraction by adding 5 mL of an appropriate organic solvent (e.g., diethyl ether) and vortexing for 5 minutes.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase for injection.

4. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in ascending order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, allow the chromatogram to run for the specified time to ensure the elution of all components.

  • Construct a calibration curve by plotting the peak area of the chloroquine peak against the corresponding concentration of the standard solutions.

  • Determine the concentration of chloroquine in the sample solutions by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Injection of Standards & Samples StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV/DAD Detection Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Workflow for HPLC analysis of Chloroquine.

References

Application Notes & Protocols: Evaluating Chloroxoquinoline Efficacy in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chloroxoquinoline, a derivative of the quinoline scaffold, represents a class of compounds with significant therapeutic potential across various diseases. Quinoline-based drugs have established pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] To translate promising in vitro findings into clinical applications, rigorous evaluation of efficacy, safety, and pharmacokinetics in well-defined in vivo animal models is essential.[1][2] These application notes provide detailed protocols and guidance for conducting in vivo studies to assess the efficacy of this compound.

1. Preclinical Evaluation Workflow The preclinical assessment of novel quinoline-based candidates like this compound follows a structured pipeline. This process begins with computational (in silico) screening to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, followed by in vitro assays to confirm biological activity.[3] The final and most critical stage before clinical consideration involves in vivo studies to evaluate efficacy and safety in a whole-organism context.[3]

G cluster_0 In Silico / In Vitro Phase cluster_1 In Vivo Phase InSilico In Silico Screening (ADMET Prediction) InVitro In Vitro Assays (Potency & Toxicity) InSilico->InVitro Prioritize Compounds LeadOpt Lead Optimization InVitro->LeadOpt Identify Active Hits PK_PD Pharmacokinetics (PK) & Toxicity Studies LeadOpt->PK_PD Advance Lead Compound Efficacy Efficacy Studies (Disease Models) PK_PD->Efficacy Determine Safe Dose Preclinical Preclinical Candidate Selection Efficacy->Preclinical Demonstrate In Vivo Proof-of-Concept

Caption: Preclinical evaluation workflow for quinoline-based drug candidates.

Animal Model Selection

The choice of animal model is critical and is dictated by the therapeutic indication being investigated.

  • Rodents (Mice & Rats): These are the most frequently used models for initial efficacy, pharmacokinetic (PK), and toxicity studies. Their small size, rapid breeding cycle, and well-established genetics make them ideal.

    • Cancer: Immunocompromised mice (e.g., nude or SCID) are used for xenograft models where human cancer cells are implanted to study tumor growth.

    • Malaria: Specific mouse strains are used for infection models with rodent malaria parasites, such as Plasmodium berghei.

  • Zebrafish Embryos: This emerging model is useful for rapid, high-throughput screening of toxicity and preliminary efficacy.

  • Larger Animals (Rabbits, Dogs): These are typically reserved for later-stage preclinical toxicology and PK studies, as their physiological systems can be more predictive of human responses.

Ethical Considerations: All animal experiments must be performed in strict accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols require review and approval by an Institutional Animal Care and Use Committee (IACUC).

Protocols for In Vivo Efficacy Studies

Protocol 1: Anticancer Efficacy in a Xenograft Mouse Model

This protocol details the evaluation of this compound's effect on tumor growth using a subcutaneous xenograft model.

Objective: To assess the anti-tumorigenic activity of this compound in vivo.

Materials:

  • Human cancer cell line (e.g., CAL27 for oral squamous cell carcinoma)

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • This compound

  • Vehicle solution (e.g., normal saline, 0.5% Carboxymethylcellulose)

  • Standard-of-care chemotherapy agent (positive control, e.g., cisplatin)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture human cancer cells under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells in 100 µL of saline) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 60-90 mm³).

  • Animal Grouping: Randomly assign mice into the following groups (n=5-10 per group):

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: this compound (e.g., 50 mg/kg/day)

    • Group 3: Positive Control (e.g., Cisplatin)

  • Drug Administration: Administer the assigned treatment daily via a suitable route, such as oral gavage or intraperitoneal (IP) injection.

  • Data Collection:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = 0.5 x Length x Width² .

    • Record animal body weights twice weekly as an indicator of systemic toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology).

G cluster_0 Daily Treatment & Monitoring start Inject Human Cancer Cells into Mice monitor_growth Monitor Tumor Growth (to ~100 mm³) start->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat_control Vehicle Control randomize->treat_control treat_drug This compound randomize->treat_drug treat_pos Positive Control randomize->treat_pos measure Measure Tumor Volume & Body Weight (2x/week) treat_control->measure treat_drug->measure treat_pos->measure endpoint Study Endpoint (e.g., Day 21) measure->endpoint Continue until endpoint analysis Excise Tumors (Weigh & Analyze) endpoint->analysis

Caption: Experimental workflow for a xenograft mouse model efficacy study.

Quantitative Data Summary (Anticancer)

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)% Tumor Growth InhibitionMean Final Body Weight (g)
Vehicle Control-1500 ± 210-22.5 ± 1.5
This compound50850 ± 15043.3%21.8 ± 1.2
Cisplatin5550 ± 110**63.3%19.5 ± 2.0
*Data are presented as mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01. This table contains example data.
Protocol 2: Antimalarial Efficacy in a Plasmodium berghei Model

This protocol uses the 4-day suppressive test to evaluate the antimalarial activity of this compound.

Objective: To determine the in vivo efficacy of this compound against a chloroquine-sensitive or resistant malaria strain.

Materials:

  • Plasmodium berghei ANKA strain (chloroquine-sensitive)

  • CD1 mice

  • This compound

  • Vehicle solution (e.g., 0.5% sodium carboxymethylcellulose, 0.4% Tween 80)

  • Chloroquine (positive control)

  • Giemsa stain

Procedure:

  • Infection: Inoculate mice intravenously (IV) or intraperitoneally (IP) with 1x10^6 to 4x10^6 parasitized red blood cells.

  • Animal Grouping: Randomize infected mice into treatment groups (n=5 per group).

    • Group 1: Vehicle Control

    • Group 2-4: this compound (e.g., 10, 20, 40 mg/kg/day)

    • Group 5: Chloroquine (e.g., 10 mg/kg/day)

  • Drug Administration: Begin treatment via oral gavage 2-4 hours post-infection and continue once daily for 4 consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On Day 4, collect blood from the tail vein of each mouse.

  • Blood Smear Analysis: Prepare thin blood smears, fix with methanol, and stain with Giemsa.

  • Data Collection: Determine the percentage of parasitized red blood cells by counting under a microscope. Calculate the average parasitemia for each group.

  • Efficacy Calculation: Calculate the percentage of parasite growth suppression compared to the vehicle control group. The 50% and 90% effective doses (ED50 and ED90) can be determined from dose-response data.

Quantitative Data Summary (Antimalarial)

Treatment GroupDose (mg/kg/day)Mean Parasitemia on Day 4 (%)% Parasite Suppression
Vehicle Control-26.4 ± 4.5-
This compound1012.1 ± 3.1 54.2%
This compound205.3 ± 2.579.9%
Chloroquine100.5 ± 0.2**98.1%
*Data are presented as mean ± SD. Statistical significance vs. Vehicle Control: *p<0.01. This table contains example data based on similar studies.

Associated Protocols

Protocol 3: Acute Toxicity Study

Objective: To determine the short-term safety profile and lethal dose (LD50) of this compound.

Procedure:

  • Grouping: Assign animals to several dose groups (n=5 per group) and one vehicle control group.

  • Dosing: Administer single, escalating doses of this compound (e.g., 50, 100, 500, 1000 mg/kg) via oral gavage.

  • Observation: Closely observe animals for the first 4 hours post-dosing and then daily for 14 days.

  • Data Collection: Record clinical signs of toxicity (e.g., changes in fur, eyes, motor activity), body weight changes, and any mortality.

Protocol 4: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Procedure:

  • Grouping: Divide animals into groups for oral (p.o.) and intravenous (i.v.) administration (n=5 per group).

  • Administration: Administer a single dose (e.g., 10 mg/kg) of this compound.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated method like LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Quantitative Data Summary (Pharmacokinetics)

ParameterDescriptionExample Value (Oral)
Cmax Maximum plasma concentration1.2 µg/mL
Tmax Time to reach Cmax2.0 hours
Elimination half-life6.5 hours
AUC Area Under the Curve (total drug exposure)9.8 µg·h/mL
This table contains example data.

Signaling Pathways Modulated by Quinoline Derivatives

Chloroquine and its derivatives are well-documented inhibitors of autophagy, a cellular process for degrading and recycling cellular components. This mechanism is central to their anticancer effects, as inhibiting autophagy can enhance the efficacy of other chemotherapy agents by preventing cancer cells from surviving stress.

The primary mechanism involves the accumulation of this compound in the lysosome, raising its internal pH. This inhibits the fusion of autophagosomes with lysosomes and blocks the degradation of autophagic cargo. This disruption of autophagy can sensitize cancer cells to apoptosis and interfere with key survival signaling pathways like PI3K/Akt/mTOR.

G cluster_0 Cellular Stress / Nutrient Deprivation cluster_1 Autophagy Process cluster_2 Cellular Outcome PI3K PI3K/Akt/mTOR Pathway Autophagosome Autophagosome Formation PI3K->Autophagosome Regulates Autolysosome Autolysosome (Fusion) Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Cargo Degradation & Recycling Autolysosome->Degradation Apoptosis Apoptosis (Cell Death) Autolysosome->Apoptosis Leads to Survival Cell Survival Degradation->Survival Promotes This compound This compound This compound->Autolysosome Inhibits Fusion

Caption: Inhibition of autophagy by this compound, leading to apoptosis.

References

Determining the Potency of Chloroxoquinoline: A Protocol for Minimum Inhibitory Concentration (MIC) Testing against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

[Application Note & Protocol]

Audience: Researchers, scientists, and drug development professionals engaged in tuberculosis research and antimicrobial agent evaluation.

Abstract: This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Chloroxoquinoline (also known as Cloxyquin or 5-chloroquinolin-8-ol) against Mycobacterium tuberculosis (M. tuberculosis). The methodology is based on the widely used and validated colorimetric Resazurin Microtiter Assay (REMA), which offers a reliable and high-throughput alternative to traditional agar-based methods. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for preparing the bacterial inoculum, setting up the microplate assay, and interpreting the results.

Introduction

Tuberculosis remains a significant global health challenge, and the emergence of multidrug-resistant strains necessitates the discovery and evaluation of new antimicrobial agents. This compound, a halogenated 8-hydroxyquinoline derivative, has demonstrated promising in vitro activity against M. tuberculosis, including multidrug-resistant isolates.[1][2][3] Determining the MIC is a critical first step in assessing the anti-mycobacterial potential of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

This protocol details the Resazurin Microtiter Assay (REMA), a colorimetric method that utilizes the reduction of the blue indicator dye, resazurin, to the pink resorufin by metabolically active cells.[5] A color change from blue to pink indicates bacterial growth, while the absence of a color change signifies inhibition. This method is rapid, inexpensive, and demonstrates good correlation with established methods like the BACTEC and proportion methods.

Experimental Protocol: Resazurin Microtiter Assay (REMA)

This protocol is adapted from established methodologies for M. tuberculosis susceptibility testing.

Materials and Reagents
  • Compound: this compound (Cloxyquin)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Culture Media:

    • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment.

    • Middlebrook 7H10 or 7H11 agar for bacterial culture.

  • Bacterial Strain: M. tuberculosis H37Rv (ATCC 27294) or other clinical isolates.

  • Reagents:

    • Resazurin sodium salt powder

    • Sterile distilled water

    • Sterile 0.05% Tween 80

    • Glass beads (3-5 mm diameter)

  • Equipment and Consumables:

    • Sterile, flat-bottom, 96-well microplates with lids

    • Multichannel pipette

    • Biosafety cabinet (Class II or higher)

    • Incubator at 37°C

    • Vortex mixer

    • Spectrophotometer or McFarland densitometer

    • Sterile tubes and flasks

Preparation of Solutions
  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The exact concentration will depend on the desired final concentration range for testing. Based on published data, a stock solution of 1 mg/mL is a reasonable starting point.

  • Resazurin Solution (0.02% w/v): Dissolve resazurin sodium salt powder in sterile distilled water to a final concentration of 0.02%. Sterilize the solution by filtration through a 0.22 µm filter. Store protected from light at 4°C for up to one week.

Inoculum Preparation
  • Culture M. tuberculosis on Middlebrook 7H10 or 7H11 agar until sufficient growth is observed (typically 2-3 weeks).

  • Aseptically transfer several colonies into a sterile tube containing 5 mL of Middlebrook 7H9 broth with 0.05% Tween 80 and a few glass beads.

  • Vortex the tube for 1-2 minutes to break up clumps and create a homogenous suspension.

  • Allow the suspension to stand for 30 minutes to allow larger clumps to settle.

  • Carefully transfer the supernatant to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension to match a McFarland No. 1 standard using sterile Middlebrook 7H9 broth. This corresponds to approximately 1 x 10⁷ CFU/mL.

  • Prepare the final inoculum by diluting this suspension 1:50 in Middlebrook 7H9 broth to achieve a final concentration of approximately 2 x 10⁵ CFU/mL.

Microplate Setup
  • In a 96-well microplate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.

  • Add an additional 100 µL of the this compound stock solution (appropriately diluted from the main stock in 7H9 broth) to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well containing the compound. This will result in a range of concentrations. Published MICs for this compound range from 0.062 to 0.25 µg/ml, so the dilution series should encompass this range.

  • Include the following controls on each plate:

    • Growth Control (GC): A well containing 100 µL of broth and 100 µL of the bacterial inoculum, with no drug.

    • Sterility Control (SC): A well containing 200 µL of sterile broth only.

    • Positive Control Drug: A row with a known anti-tuberculosis drug (e.g., Isoniazid or Rifampicin) to validate the assay.

  • Add 100 µL of the prepared M. tuberculosis inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • To prevent evaporation, add 200 µL of sterile water to the perimeter wells of the plate.

  • Cover the plate with a lid, seal it in a plastic bag, and incubate at 37°C.

Incubation and Reading of Results
  • Incubate the plates at 37°C for 7 days.

  • After 7 days, add 30 µL of the 0.02% resazurin solution to each well.

  • Re-incubate the plates for an additional 16-24 hours.

  • Visually assess the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.

Data Presentation

The quantitative data from the MIC determination protocol should be summarized for clarity and comparison.

ParameterValue/RangeReference
Compound This compound (Cloxyquin)-
Solvent DMSO
Bacterial Strain M. tuberculosis H37Rv (or clinical isolates)
Culture Medium Middlebrook 7H9 + 10% OADC
Inoculum Density McFarland No. 1, diluted 1:50
Final Inoculum (approx.) 2 x 10⁵ CFU/mL
This compound Conc. Range e.g., 8 µg/mL to 0.015 µg/mL (two-fold dilutions)Recommended
Expected MIC Range 0.062 - 0.25 µg/mL
Incubation Time (pre-resazurin) 7 days at 37°C
Resazurin Volume 30 µL (of 0.02% solution)
Incubation Time (post-resazurin) 16-24 hours at 37°C
MIC Endpoint Lowest concentration preventing blue to pink color change

Visualized Workflow and Pathways

Experimental Workflow Diagram

MIC_Protocol_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_results Results Phase A Prepare M. tuberculosis Inoculum (McFarland 1) C Prepare 96-Well Plate (Broth, Drug, Controls) A->C B Prepare this compound Serial Dilutions B->C D Inoculate Plate with M. tuberculosis Suspension C->D E Incubate at 37°C for 7 Days D->E F Add Resazurin Indicator Solution E->F G Re-incubate at 37°C for 16-24 Hours F->G H Visually Read Plate (Color Change) G->H I Determine MIC H->I

Caption: Workflow for MIC determination of this compound against M. tuberculosis.

Signaling Pathway of Resazurin Reduction

Resazurin_Reduction cluster_cell Metabolically Active M. tuberculosis Cell cluster_reaction Colorimetric Reaction A Viable Bacteria (Growth) B Reductase Enzymes A->B produce C Resazurin (Blue) (Non-fluorescent) B->C acts on D Resorufin (Pink) (Fluorescent) C->D Reduction

Caption: Mechanism of resazurin reduction by viable M. tuberculosis.

References

Formulating Chloroxoquinoline for In Vivo Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Chloroxoquinoline (5-chloro-8-hydroxyquinoline), a compound with known antimicrobial and antiprotozoal properties, for in vivo administration in mice. Due to its poor aqueous solubility, careful selection of vehicles and formulation strategies is critical for achieving appropriate bioavailability and reproducible results in preclinical studies. This document outlines methods for oral gavage, intraperitoneal (IP), and intravenous (IV) administration.

Physicochemical Properties of this compound

This compound is a lipophilic molecule with low water solubility, which presents a significant challenge for in vivo formulation. Understanding its physicochemical properties is the first step in developing a suitable delivery system.

PropertyValueReference
Molecular FormulaC₉H₆ClNO[1]
Molecular Weight179.60 g/mol [2]
AppearancePale yellow crystalline powder[1]
Melting Point121-127 °C[3]
Water Solubility0.019 g/L (log₁₀WS = -3.27)[4]
logP (Octanol/Water)2.594

Table 1: Physicochemical properties of this compound.

Solubility Assessment of this compound

A preliminary solubility assessment in various pharmaceutically acceptable excipients is crucial for selecting an appropriate vehicle system. The following table summarizes the reported mole-fraction solubility of this compound in several pure solvents at 298.15 K (approximately 25°C).

SolventMole-Fraction Solubility (x₁)Molar Solubility (approx. mol/L)
1,4-Dioxane0.0751~0.84
2-Ethoxyethanol0.0333~0.37
n-Propyl acetate0.0297~0.29
2-Methoxyethanol0.0291~0.36
Ethyl acetate0.0269~0.28
Methyl acetate0.0245~0.32
Isopropyl acetate0.0232~0.22
Acetone0.0200~0.27
n-Propanol0.0076~0.10
Ethanol0.0058~0.10
Isopropanol0.0045~0.06
Methanol0.0042~0.10

Table 2: Solubility of this compound in various organic solvents at 298.15 K. Data extracted from. Molar solubility is an approximation based on solvent densities.

Based on this data, this compound exhibits higher solubility in aprotic and less polar organic solvents. This information guides the selection of primary solvents and co-solvents for formulation development.

Recommended Formulations and Protocols

The choice of administration route depends on the specific experimental design, including the desired pharmacokinetic profile and target tissue. Below are detailed protocols for preparing this compound formulations for oral, intraperitoneal, and intravenous administration in mice.

Oral Gavage Administration

Oral gavage is a common method for administering compounds directly into the stomach. For poorly soluble compounds like this compound, a suspension is often the most practical formulation.

Protocol 1: Carboxymethylcellulose (CMC)-based Suspension

This formulation is suitable for creating a uniform suspension for oral dosing and is based on methodologies used for the related compound, clioquinol.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Sterile water for injection

  • 0.9% Sterile saline

  • Tween® 80 (optional, as a wetting agent)

Equipment:

  • Analytical balance

  • Mortar and pestle

  • Homogenizer or sonicator

  • Magnetic stirrer and stir bar

  • Sterile glass vials

  • Gavage needles (20-22 gauge, 1.5 inch, with a ball tip)

  • Syringes (1 mL)

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously. Heat the solution to 40-50°C to aid dissolution and then allow it to cool to room temperature. A magnetic stirrer can be used overnight to ensure complete hydration and a homogenous solution.

  • Wetting Agent (Optional): If the this compound powder is difficult to wet, a small amount of Tween® 80 (e.g., 0.1% v/v) can be added to the vehicle.

  • Preparation of Suspension:

    • Weigh the required amount of this compound based on the desired dose and the number of animals.

    • Triturate the powder in a mortar and pestle to reduce particle size and improve homogeneity.

    • Gradually add a small volume of the 0.5% CMC vehicle to the powder to form a smooth paste.

    • Slowly add the remaining vehicle while continuously mixing to achieve the final desired concentration.

    • Homogenize or sonicate the suspension to ensure a uniform particle size distribution.

  • Administration:

    • The maximum recommended gavage volume for mice is 10 mL/kg.

    • Before each administration, vigorously vortex or stir the suspension to ensure homogeneity.

    • Administer the formulation using an appropriately sized gavage needle.

dot

G cluster_prep Formulation Preparation cluster_admin Administration weigh Weigh this compound triturate Triturate Powder weigh->triturate prepare_vehicle Prepare 0.5% CMC Vehicle paste Form Paste with Vehicle prepare_vehicle->paste triturate->paste final_volume Add Remaining Vehicle paste->final_volume homogenize Homogenize/Sonicate final_volume->homogenize resuspend Vortex Suspension homogenize->resuspend load_syringe Load Syringe resuspend->load_syringe gavage Oral Gavage load_syringe->gavage G cluster_prep Formulation Preparation cluster_admin Administration weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG400 dissolve_dmso->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline mix Vortex Final Solution add_saline->mix load_syringe Load Syringe mix->load_syringe inject IP Injection load_syringe->inject G This compound This compound Chelation Chelation This compound->Chelation MetalIons Metal Ions (e.g., Zn²⁺, Cu²⁺) MetalIons->Chelation Enzyme Metalloenzymes Chelation->Enzyme Inhibition ROS Reactive Oxygen Species Chelation->ROS Generation Apoptosis Apoptosis/Cell Death Enzyme->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis

References

Application Notes and Protocols for Assessing Chloroxoquinoline-Induced Phototoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the potential of chloroxoquinoline and its derivatives to induce phototoxicity. The primary recommended method is the in vitro 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT) , which is a validated and regulatory-accepted method for predicting acute phototoxicity in vivo.[1][2][3]

Introduction to Drug-Induced Phototoxicity

Drug-induced photosensitivity is an adverse reaction where certain chemicals, upon exposure to light, cause toxic or allergic reactions in the skin.[4][5] Phototoxicity, a more common form, is a non-immunological response that occurs when a drug absorbs light energy, leading to the formation of reactive oxygen species (ROS) that damage cell membranes and DNA. This can manifest as an exaggerated sunburn, with symptoms including erythema, edema, and in severe cases, blistering. Many compounds with aromatic rings or resonating double bonds, which are characteristic of quinoline structures, have the potential to be phototoxic. The primary wavelengths of light responsible for most drug-induced phototoxicity are in the UV-A range (320-400 nm).

Pre-Test Consideration: UV-Vis Absorption Spectrum

Before conducting biological testing for phototoxicity, it is essential to determine the UV-visible absorption spectrum of the test compound, in this case, this compound. According to the Grotthaus-Draper Law, a photoreaction can only occur if the chemical absorbs light. If the molar extinction/absorption coefficient is less than 10 L mol⁻¹ cm⁻¹, the compound is unlikely to be photoreactive, and further phototoxicity testing may not be necessary.

Recommended In Vitro Phototoxicity Assay: 3T3 NRU Phototoxicity Test

The 3T3 NRU phototoxicity test is a standardized in vitro assay that compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light. The assay utilizes the Balb/c 3T3 mouse fibroblast cell line. Cytotoxicity is measured by the concentration-dependent reduction in the uptake of the vital dye, Neutral Red, by viable cells 24 hours after treatment and irradiation.

Key Parameters and Endpoints
  • IC50: The concentration of the test substance that reduces cell viability by 50% compared to the untreated control. This is determined for both irradiated (+Irr) and non-irradiated (-Irr) conditions.

  • Photo Irritation Factor (PIF): A value calculated by comparing the IC50 values in the absence and presence of light (PIF = IC50 (-Irr) / IC50 (+Irr)). A PIF value ≥ 5 is indicative of phototoxic potential.

  • Mean Photo Effect (MPE): An alternative predictive model used when the PIF model yields indeterminate results.

Experimental Protocol: 3T3 NRU Phototoxicity Test for this compound

This protocol is adapted from the OECD Test Guideline 432.

Materials and Reagents
  • Balb/c 3T3 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin

  • This compound (test substance)

  • Chlorpromazine (positive control)

  • Hanks' Balanced Salt Solution (HBSS) or Earle's Balanced Salt Solution (EBSS)

  • Neutral Red dye solution

  • Neutral Red destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

  • 96-well tissue culture plates

  • Solar simulator with a filter to remove UVC and a significant portion of UVB radiation.

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_exposure Irradiation cluster_post Post-Exposure cluster_assay Neutral Red Uptake Assay cluster_analysis Data Analysis seed Seed 3T3 cells in 96-well plates incubate24 Incubate for 24h to form monolayer seed->incubate24 prepare_conc Prepare serial dilutions of this compound incubate24->prepare_conc preincubate Pre-incubate cells with test substance for 1h prepare_conc->preincubate split Split Plates preincubate->split irr Irradiate one plate (+Irr) split->irr dark Keep one plate in the dark (-Irr) split->dark replace_media Replace treatment medium with culture medium irr->replace_media dark->replace_media incubate24_post Incubate for 24h replace_media->incubate24_post nr_stain Incubate with Neutral Red medium for 3h incubate24_post->nr_stain wash_destain Wash and destain nr_stain->wash_destain read_od Read Optical Density at 540 nm wash_destain->read_od calc_ic50 Calculate IC50 (+Irr) and IC50 (-Irr) read_od->calc_ic50 calc_pif Calculate Photo Irritation Factor (PIF) calc_ic50->calc_pif

Caption: Experimental Workflow for the 3T3 NRU Phototoxicity Test.
Detailed Protocol

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 1x10⁴ cells/well). Incubate at 37°C in a humidified 5% CO₂ atmosphere.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and then create a series of at least eight serial dilutions in HBSS or a similar buffer. The final concentration of the solvent should be non-toxic to the cells. Based on studies with chloroquine, a concentration range of 0-100 µg/mL can be a starting point.

  • Pre-incubation: After 24 hours of cell culture, remove the culture medium and wash the cells with a buffered salt solution. Add the prepared dilutions of this compound to the respective wells of both plates. Incubate for 1 hour at 37°C. Some studies suggest that for melanin-binding compounds, a longer pre-incubation time (e.g., 24 hours) might be more relevant.

  • Irradiation:

    • Irradiated Plate (+Irr): Expose one plate to a non-cytotoxic dose of simulated solar radiation (e.g., 5 J/cm² UVA).

    • Non-irradiated Plate (-Irr): Keep the second plate in the dark for the same duration as the irradiation.

  • Post-incubation: After irradiation, discard the treatment solutions from both plates, wash the cells, and add fresh culture medium. Incubate both plates for another 24 hours.

  • Neutral Red Uptake Assay:

    • After the 24-hour post-incubation, remove the culture medium and add 100 µL of Neutral Red medium to each well. Incubate for 3 hours.

    • Remove the Neutral Red medium, wash the cells with PBS, and then add 150 µL of Neutral Red destain solution to each well.

    • Shake the plates for 10 minutes to extract the dye.

    • Measure the optical density (OD) of each well at 540 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 values for both the irradiated (+Irr) and non-irradiated (-Irr) conditions by plotting cell viability against the logarithm of the concentration.

  • Calculate the Photo Irritation Factor (PIF) using the formula: PIF = IC50 (-Irr) / IC50 (+Irr) .

  • Interpretation:

    • PIF < 2: No phototoxicity

    • 2 ≤ PIF < 5: Probable phototoxicity

    • PIF ≥ 5: Phototoxicity

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the 3T3 NRU phototoxicity test for this compound.

Test SubstanceConditionIC50 (µg/mL)Photo Irritation Factor (PIF)Prediction
This compound- IrradiationValue\multirow{2}{}{Value}\multirow{2}{}{Prediction}
+ IrradiationValue
Chlorpromazine (Positive Control)- Irradiation7.0 - 90.0\multirow{2}{}{> 6}\multirow{2}{}{Phototoxic}
+ Irradiation0.1 - 2.0
Vehicle (Negative Control)- Irradiation> Max. Conc.\multirow{2}{}{N/A}\multirow{2}{}{Non-phototoxic}
+ Irradiation> Max. Conc.

Note: The values for Chlorpromazine are the expected ranges for test acceptance criteria as per OECD TG 432.

Signaling Pathway of Phototoxicity

The phototoxic effects of a chemical like this compound are initiated by the absorption of light energy, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

G cluster_initiation Initiation cluster_pathways Photochemical Pathways cluster_type1 Type I Reaction cluster_type2 Type II Reaction cluster_damage Cellular Damage cluster_outcome Biological Outcome drug This compound (Ground State) excited_drug Excited State this compound* drug->excited_drug Light Absorption light UV/Visible Light (hν) substrate Cellular Substrates (e.g., lipids, proteins) excited_drug->substrate radicals Free Radicals excited_drug->radicals Electron Transfer ros Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, H₂O₂) excited_drug->ros Energy Transfer membrane_damage Membrane Damage (Lipid Peroxidation) radicals->membrane_damage oxygen Molecular Oxygen (³O₂) ros->membrane_damage dna_damage DNA Damage ros->dna_damage protein_damage Protein Damage ros->protein_damage inflammation Inflammation membrane_damage->inflammation apoptosis Apoptosis/Necrosis membrane_damage->apoptosis dna_damage->apoptosis protein_damage->apoptosis phototoxicity Phototoxicity (Cell Death) inflammation->phototoxicity apoptosis->phototoxicity

Caption: Generalized signaling pathway for drug-induced phototoxicity.

Considerations for Melanin-Binding

Compounds related to this compound, such as chloroquine, are known to have a high affinity for melanin. This can lead to their accumulation in pigmented tissues, potentially increasing the risk of phototoxicity. For compounds with suspected high melanin-binding affinity, additional in vitro models using pigmented cells (e.g., lightly and darkly pigmented melanocytes) or reconstructed human epidermis (RhE) models could be considered for a more comprehensive risk assessment. The OECD has also published guidelines for phototoxicity testing using RhE models (Test Guideline 498).

Conclusion

The 3T3 NRU phototoxicity test is a robust and validated method for assessing the phototoxic potential of this compound. A positive result in this in vitro assay is predictive of acute phototoxic effects in vivo. By following the detailed protocol and considering factors such as the compound's UV-Vis absorption spectrum and potential for melanin binding, researchers can effectively evaluate the photosafety profile of novel this compound derivatives.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Chloroxoquinoline Derivatives in Zebrafish Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput drug screening and efficacy testing due to its genetic homology with humans, rapid development, optical transparency, and cost-effectiveness.[1][2][3] This document provides detailed application notes and protocols for assessing the in vivo efficacy of Chloroxoquinoline derivatives in zebrafish models, focusing on anticancer, anti-angiogenic, and neurotoxic activities. Due to the limited availability of public data on this compound derivatives, the following protocols and data tables utilize closely related quinoline derivatives as representative examples to illustrate the experimental methodologies and data presentation.

Anticancer Efficacy Testing in Zebrafish Xenograft Models

Zebrafish xenograft models, where human cancer cells are implanted into zebrafish larvae, offer a rapid and scalable platform to evaluate the antitumor effects of novel compounds in a living organism.[1][3]

Data Presentation: In Vivo Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vivo anticancer efficacy of representative quinoline derivatives tested in zebrafish xenograft models.

Compound ClassDerivativeCancer Cell LineZebrafish ModelTreatment Concentration (µM)EndpointObserved EffectReference
QuinolineDFIQH1299 (NSCLC)Zebrafish Larvae0.5, 1Tumor VolumeSignificant decrease in tumor volume after 48h treatment.
QuinolineBPIQLung Cancer CellsZebrafish XenograftNot SpecifiedTumor GrowthInhibition of tumor growth.
Quinoline-derived Trifluoromethyl AlcoholCompound 2A549 (Lung Cancer)Zebrafish EmbryoNot SpecifiedGrowth InhibitionPotent growth inhibitor. LC50 of 14.14 µM in vitro.
Experimental Protocol: Zebrafish Xenograft Assay

This protocol details the procedure for establishing zebrafish xenografts and assessing the anticancer activity of this compound derivatives.

Materials:

  • Zebrafish embryos (e.g., Casper or other transparent strains)

  • Human cancer cell line (e.g., H1299, A549) labeled with a fluorescent marker (e.g., DiI or GFP)

  • This compound derivative stock solution (in DMSO)

  • E3 embryo medium

  • Microinjection system

  • Fluorescence stereomicroscope

  • 96-well plates

Procedure:

  • Zebrafish Husbandry and Egg Collection: Maintain adult zebrafish and collect embryos following standard protocols.

  • Cancer Cell Preparation: Culture and label human cancer cells with a fluorescent dye according to the manufacturer's instructions. Resuspend the cells in an appropriate buffer for injection.

  • Microinjection: At 48 hours post-fertilization (hpf), anesthetize zebrafish larvae and inject approximately 100-200 cancer cells into the yolk sac or perivitelline space.

  • Compound Administration:

    • Following injection, allow larvae to recover for 2-4 hours.

    • Transfer individual larvae to 96-well plates containing E3 medium.

    • Add the this compound derivative to the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the larvae at 28.5°C for 24-48 hours.

  • Imaging and Data Analysis:

    • Anesthetize the larvae and image the tumor mass using a fluorescence microscope at 0 hours and after the treatment period.

    • Quantify the tumor size by measuring the fluorescent area or intensity using image analysis software (e.g., ImageJ).

    • Calculate the fold change in tumor size for treated versus control groups. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).

Experimental Workflow: Zebrafish Xenograft Assay

ZebrafishXenograftWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Zebrafish Zebrafish Embryos (48 hpf) Microinjection Microinjection of Cancer Cells into Yolk Sac Zebrafish->Microinjection CancerCells Fluorescently Labeled Human Cancer Cells CancerCells->Microinjection DrugTreatment Incubation with This compound Derivative Microinjection->DrugTreatment Imaging Fluorescence Imaging (0h and 48h) DrugTreatment->Imaging Quantification Quantification of Tumor Size Imaging->Quantification DataAnalysis Statistical Analysis Quantification->DataAnalysis

Workflow for anticancer efficacy testing in zebrafish xenografts.

Anti-Angiogenic Efficacy Testing

The transparent nature of zebrafish embryos allows for direct visualization and quantification of blood vessel development, making it an excellent model to screen for anti-angiogenic compounds. The subintestinal vessels (SIVs) and intersegmental vessels (ISVs) are commonly assessed endpoints.

Data Presentation: In Vivo Anti-Angiogenic Activity of Quinoline Derivatives

The following table summarizes the in vivo anti-angiogenic efficacy of representative tetrahydroquinoline derivatives.

Compound ClassDerivativeZebrafish ModelTreatment Concentration (µM)EndpointObserved EffectReference
Tetrahydroquinoline2.5bTransgenic (fli1:EGFP)2.5AngiogenesisComplete inhibition of angiogenesis.
Tetrahydroquinoline3.2dTransgenic (fli1:EGFP)2.5AngiogenesisComplete inhibition of angiogenesis.
Tetrahydroquinoline4.2Transgenic (fli1:EGFP)2.5AngiogenesisComplete inhibition of angiogenesis.
Experimental Protocol: Zebrafish Anti-Angiogenesis Assay

This protocol describes the methodology for evaluating the anti-angiogenic potential of this compound derivatives.

Materials:

  • Transgenic zebrafish embryos with fluorescent vasculature (e.g., Tg(fli1:EGFP) or Tg(kdrl:mCherry))

  • This compound derivative stock solution (in DMSO)

  • E3 embryo medium

  • 96-well plates

  • Fluorescence stereomicroscope

Procedure:

  • Embryo Collection and Staging: Collect and raise transgenic zebrafish embryos to 24 hpf.

  • Compound Exposure:

    • Dechorionate the embryos manually or enzymatically.

    • Place individual embryos into the wells of a 96-well plate containing E3 medium.

    • Add the this compound derivative to the desired final concentrations, including a vehicle control.

  • Incubation: Incubate the embryos at 28.5°C for 24-48 hours.

  • Imaging and Analysis:

    • At 48-72 hpf, anesthetize the embryos and mount them for imaging.

    • Capture images of the trunk vasculature (for ISVs) or the subintestinal region (for SIVs) using a fluorescence microscope.

    • Quantify the extent of angiogenesis by measuring the length or number of blood vessels.

    • Compare the vascular development in treated embryos to the control group.

Signaling Pathway: VEGF Signaling in Angiogenesis

VEGF_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates EndothelialCell Endothelial Cell Proliferation, Migration, Survival PLCg->EndothelialCell Akt Akt PI3K->Akt Activates Akt->EndothelialCell This compound This compound Derivative This compound->VEGFR Inhibits?

Simplified VEGF signaling pathway in angiogenesis.

Neurotoxicity Assessment

Zebrafish larvae exhibit well-defined locomotor activity and developmental milestones, making them suitable for assessing the neurotoxic potential of chemical compounds.

Data Presentation: In Vivo Neurotoxicity of Quinoline Derivatives

The following table provides examples of neurotoxicity data for various compounds tested in zebrafish larvae. Specific LC50 values for this compound derivatives would be determined experimentally.

| Compound Class | Derivative | Zebrafish Model | Endpoint | Concentration | Observed Effect | Reference | | --- | --- | --- | --- | --- | --- | | Quinoline | Cinchonine | Wild-type Larvae | Hair Cell Death | Not Specified | Protection against aminoglycoside-induced hair cell death. | | | Quinoline | Cinchonidine | Wild-type Larvae | Hair Cell Death | Not Specified | Protection against aminoglycoside-induced hair cell death. | | | Organophosphate | Trichlorfon | Wild-type Larvae | Locomotor Activity | 2 and 5 mg/L | Significantly reduced locomotor activity. | | | Herbicide | Amicarbazone | Wild-type Larvae | Locomotor Activity | 100 and 200 mg/L | Decreased locomotor activity. | |

Experimental Protocol: Zebrafish Larval Neurotoxicity Assay

This protocol outlines a method to evaluate the neurotoxicity of this compound derivatives based on locomotor activity and morphological endpoints.

Materials:

  • Wild-type zebrafish embryos

  • This compound derivative stock solution (in DMSO)

  • E3 embryo medium

  • 96-well plates

  • Automated locomotor activity tracking system

  • Stereomicroscope

Procedure:

  • Embryo Exposure:

    • Collect embryos and place them individually into 96-well plates containing E3 medium at 6 hpf.

    • Add the this compound derivative at a range of concentrations, including a vehicle control.

  • Developmental Toxicity Assessment:

    • At 24 and 48 hpf, examine the embryos under a stereomicroscope for developmental abnormalities such as mortality, hatching rate, and morphological defects (e.g., pericardial edema, yolk sac edema, spinal curvature).

    • Determine the Maximum Tolerated Concentration (MTC).

  • Locomotor Activity Assay:

    • At 5 days post-fertilization (dpf), place the larvae in an automated tracking system.

    • Acclimate the larvae to the system and then subject them to alternating light and dark periods.

    • Record the total distance moved and velocity for each larva.

  • Data Analysis:

    • Compare the locomotor activity of treated larvae to the control group.

    • Calculate the LC50 (median lethal concentration) based on mortality data.

    • Analyze behavioral data for significant changes in activity patterns.

Experimental Workflow: Zebrafish Neurotoxicity Assay

ZebrafishNeurotoxicityWorkflow cluster_prep Preparation & Exposure cluster_assessment Assessment cluster_analysis Analysis Embryos Zebrafish Embryos (6 hpf) Exposure Exposure to this compound Derivative in 96-well Plates Embryos->Exposure DevTox Developmental Toxicity (24 & 48 hpf) Exposure->DevTox Locomotor Locomotor Activity Assay (5 dpf) Exposure->Locomotor Morphology Morphological Analysis DevTox->Morphology LC50 LC50 Calculation DevTox->LC50 Behavior Behavioral Data Analysis Locomotor->Behavior

Workflow for neurotoxicity assessment in zebrafish larvae.

Disclaimer: These protocols and data are intended for informational purposes and should be adapted and optimized based on specific experimental goals and the properties of the this compound derivatives being tested. Appropriate ethical guidelines for animal research must be followed.

References

Application Notes and Protocols for Cytotoxicity Assays of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxicity of quinoline derivatives, a class of heterocyclic compounds with significant potential in anticancer drug discovery. The following sections offer step-by-step guidance on cell seeding, conducting common cytotoxicity assays (MTT and Sulforhodamine B), and interpreting the results. Additionally, this document includes a summary of the cytotoxic activity of various quinoline derivatives and diagrams of relevant signaling pathways to provide a comprehensive resource for researchers in this field.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The cytotoxic potential of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The tables below summarize the IC50 values of selected quinoline derivatives against various cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of 8-Hydroxyquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)
5,7-dibromo-8-hydroxyquinolineA549 (Lung)5.8 (mg/mL)[1]
HT29 (Colon)5.4 (mg/mL)[1]
MCF7 (Breast)16.5 (mg/mL)[1]
8-hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25 ± 0.034[1]
MDA-MB-231 (Breast)12.5–25 (µg/mL)[1]
T-47D (Breast)12.5–25 (µg/mL)
K562 (Leukemia)12.5–25 (µg/mL)

Table 2: Cytotoxicity (IC50, µM) of Various Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)
Quinoline-chalcone hybrid 9iA5493.9
K-5621.9
Quinoline-chalcone hybrid 9jA5495.29
K-5621.91
Fluorinated quinoline analogue 6aMDA-MB-4684.0
MCF710.5
Fluorinated quinoline analogue 6bMDA-MB-4685.0
MCF711.0
Fluorinated quinoline analogue 6dMDA-MB-4682.5
MCF75.0
Fluorinated quinoline analogue 6fMDA-MB-4682.0
MCF75.0

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of choice

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Quinoline derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 96-well flat-bottom culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines of choice

  • Complete culture medium

  • Quinoline derivatives dissolved in a suitable solvent

  • 96-well flat-bottom culture plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol.

  • Compound Treatment:

    • Follow the same compound treatment procedure as described in the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 100 µL of cold 10% TCA to each well.

    • Incubate the plate at 4°C for at least 1 hour.

  • Washing:

    • Carefully remove the TCA solution.

    • Wash the plates five times with 1% acetic acid to remove unbound dye and debris.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

    • Allow the plates to air dry completely.

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Follow the same data analysis procedure as described in the MTT assay protocol.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High Well-to-Well Variability Uneven cell seeding.Ensure a homogenous single-cell suspension before plating. Visually inspect the plate under a microscope after seeding.
Edge effects in the 96-well plate.Avoid using the outer wells for experimental samples. Fill them with sterile PBS or water to maintain humidity.
Low Absorbance Signal Low cell number.Optimize the initial cell seeding density for your specific cell line and assay duration.
Insufficient incubation time with MTT or SRB.Ensure the recommended incubation times are followed.
High Background in MTT Assay Contamination of reagents or culture.Use fresh, sterile reagents. Regularly test cell cultures for mycoplasma contamination.
Interference from the test compound.Run a cell-free control with the compound and MTT reagent to check for direct reduction of MTT.
Incomplete Formazan Solubilization (MTT) Insufficient volume of solubilization solution.Ensure the entire formazan precipitate is covered with the solubilization solution.
Inadequate mixing.Use an orbital shaker to facilitate complete dissolution of the formazan crystals.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate add_compounds Add Compounds to Wells seed_plate->add_compounds prep_compounds Prepare Quinoline Derivative Dilutions incubate Incubate (24-72h) add_compounds->incubate add_reagent Add MTT or Fix/Add SRB incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent solubilize Solubilize Formazan (MTT) or SRB incubate_reagent->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: A generalized workflow for determining the cytotoxicity of quinoline derivatives.

Signaling Pathways

Quinoline derivatives can induce cytotoxicity through various mechanisms, including the induction of apoptosis and the inhibition of key cell survival pathways like the PI3K/Akt/mTOR pathway.

G quinoline Quinoline Derivative pi3k PI3K quinoline->pi3k Inhibits apoptosis Apoptosis quinoline->apoptosis Induces akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

G quinoline Quinoline Derivative bax Bax/Bak quinoline->bax Activates mitochondria Mitochondria bax->mitochondria Permeabilizes cytochrome_c Cytochrome c mitochondria->cytochrome_c Releases caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

References

Application Notes and Protocols: Broth Microdilution Assay for Determining MIC of Quoline Derivatives Against Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of novel and existing quinoline derivatives against clinically relevant resistant bacterial strains. The provided protocols are based on internationally recognized standards to ensure data accuracy and reproducibility.

Introduction

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of new therapeutic agents. Quinolone and its derivatives have long been a cornerstone in treating bacterial infections. However, their efficacy is challenged by the emergence of resistant strains. The broth microdilution assay is the gold-standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents. This document outlines the standardized procedures for performing this assay with a focus on quinoline derivatives and resistant bacteria, providing valuable data for drug discovery and development programs.

Principles of the Broth Microdilution Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The assay is performed in a 96-well microtiter plate format, allowing for the simultaneous testing of multiple compounds and concentrations. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[1][2]

Data Presentation: MIC of Quinolone Derivatives Against Resistant Strains

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a selection of resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and resistant Pseudomonas aeruginosa.

Table 1: MIC of Quinolone Derivatives against Gram-Positive Resistant Strains

Quinolone DerivativeBacterial StrainMIC (µg/mL)Reference
Ciprofloxacin Derivative 1MRSA (ATCC33591)8[3]
Quinoline-2-one Derivative 6cMRSA0.75[4]
Quinoline-2-one Derivative 6cVRE0.75[4]
Quinoline Derivative 3MRSA1.5
Indolizinoquinoline-5,12-dione Derivative 7Clinical MRSA StrainsMIC₅₀: 0.063, MIC₉₀: 0.125
N-methylbenzofuro[3,2-b]quinoline DerivativeMRSA2
Benzofuroquinolinium Derivative 2MRSA (ATCC 43300)1
Quinoline Compound 2MRSA3.0
Quinoline Compound 6MRSA1.5
Quinoline Compound 7VRE1.5

Table 2: MIC of Quinolone Derivatives against Gram-Negative Resistant Strains

Quinolone DerivativeBacterial StrainMIC (µg/mL)Reference
OfloxacinPseudomonas aeruginosaHigher than other Gram-negative bacteria
LevofloxacinPseudomonas aeruginosaHigher than other Gram-negative bacteria
CiprofloxacinPseudomonas aeruginosaHigher than other Gram-negative bacteria
Quinolone-Indole Hybrid 13Pseudomonas aeruginosa10±1.5
Quinolone-Pyrrolidinedione 8Pseudomonas aeruginosa5±2.2
Ciprofloxacin (induced resistance)Pseudomonas aeruginosa16 - 256
Levofloxacin (induced resistance)Pseudomonas aeruginosa16 - 256

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing the broth microdilution assay, harmonized from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommendations.

Materials
  • Sterile 96-well, U- or flat-bottom microtiter plates

  • Quinolone derivative stock solutions (in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Resistant bacterial strains (e.g., MRSA, VRE, resistant P. aeruginosa)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

  • Multichannel pipette and sterile pipette tips

  • Sterile reservoirs

  • Incubator (35 ± 2 °C)

  • Plate reading mirror or microplate reader

Procedure

Step 1: Preparation of Quinolone Derivative Dilutions

  • Prepare a stock solution of each quinoline derivative at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent.

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to create a range of concentrations. The final volume in each well of the microtiter plate will be 100 µL. To achieve this, prepare 2x the final desired concentration in a separate dilution plate or tubes.

Step 2: Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the resistant bacterial strain.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

Step 3: Inoculation of Microtiter Plates

  • Dispense 50 µL of the appropriate broth medium into each well of the 96-well microtiter plate.

  • Add 50 µL of the 2x concentrated quinoline derivative dilutions to the corresponding wells, resulting in a final volume of 100 µL and the desired final drug concentrations.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 150 µL.

  • Include the following controls on each plate:

    • Growth Control: Wells containing only broth and the bacterial inoculum (no drug).

    • Sterility Control: Wells containing only broth (no drug, no bacteria).

Step 4: Incubation

  • Cover the microtiter plates with a lid to prevent evaporation.

  • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air. Incubation times may need to be adjusted for slow-growing organisms.

Step 5: Reading and Interpreting Results

  • After incubation, examine the sterility control well to ensure no contamination has occurred.

  • Examine the growth control wells to confirm adequate bacterial growth.

  • Determine the MIC for each quinoline derivative by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. A reading mirror can aid in visualizing the pellets at the bottom of the wells. Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm.

Visualizations

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Quinolone Stock Solution B Prepare Serial Dilutions (2x Concentration) A->B E Dispense Broth and Drug Dilutions into 96-Well Plate B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D F Inoculate Wells with Bacterial Suspension D->F E->F G Include Growth and Sterility Controls F->G H Incubate Plate (16-20h at 35°C) G->H I Read Results Visually or with Plate Reader H->I J Determine MIC I->J

Caption: Experimental workflow for the broth microdilution MIC assay.

Mechanism of Action and Resistance of Quinolones

Quinolone_Mechanism_and_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase (GyrA, GyrB) Quinolone->DNA_Gyrase Binds to Topo_IV Topoisomerase IV (ParC, ParE) Quinolone->Topo_IV Binds to DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Leads to Topo_IV->DNA_Replication Leads to Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Target_Mutation Target Site Mutations (gyrA, parC) Target_Mutation->Quinolone Prevents Binding Efflux_Pumps Increased Efflux Pump Expression Efflux_Pumps->Quinolone Removes Drug Reduced_Permeability Decreased Porin Expression Reduced_Permeability->Quinolone Limits Entry

Caption: Mechanism of action of quinolones and bacterial resistance pathways.

References

Application Notes and Protocols for DNA Gyrase Supercoiling Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1][2] This enzyme is a well-established and validated target for antibacterial drug discovery due to its absence in higher eukaryotes.[3] The DNA gyrase supercoiling inhibition assay is a fundamental in vitro method used to identify and characterize potential inhibitors of this enzyme. The assay's principle lies in the conversion of a relaxed circular DNA substrate into a supercoiled form by DNA gyrase in the presence of ATP.[4] The inhibition of this supercoiling activity by a test compound can be visualized and quantified by agarose gel electrophoresis, as the supercoiled and relaxed DNA forms migrate at different rates.

Principle of the Assay

The DNA gyrase supercoiling assay is based on the unique ability of DNA gyrase to introduce negative supercoils into a relaxed circular plasmid DNA in an ATP-dependent manner. The enzymatic reaction results in a more compact, supercoiled DNA structure that migrates faster through an agarose gel compared to its relaxed counterpart. When a potential inhibitor is present, the activity of DNA gyrase is impeded, leading to a decrease in the amount of supercoiled DNA and a corresponding increase in the amount of relaxed DNA. The extent of inhibition can be quantified by measuring the intensity of the DNA bands on the gel.

Materials and Reagents

ReagentCompanyCatalog No.Storage
Purified E. coli DNA GyraseInspiralisEGY-001-80°C
Relaxed pBR322 DNAInspiralisR-pBR322-001-20°C
5X Assay BufferInspiralisASB-001-20°C
10X Dilution BufferInspiralisDIL-001-20°C
ATP, 100 mM solutionThermo Fisher ScientificR0441-20°C
Chloroform:Isoamyl Alcohol (24:1)Sigma-AldrichC0549Room Temperature
6X DNA Loading DyeNew England BiolabsB7024S4°C
Agarose, Molecular Biology GradeBio-Rad1613101Room Temperature
Tris-acetate-EDTA (TAE) Buffer (50X)Bio-Rad1610743Room Temperature
Ethidium Bromide (10 mg/mL)Bio-Rad1610433Room Temperature
Nuclease-free waterThermo Fisher ScientificAM9937Room Temperature

Experimental Protocols

Preparation of Reagents
  • 1X Assay Buffer: Prepare the required volume of 1X Assay Buffer by diluting the 5X stock with nuclease-free water. The final concentrations of the components in the 1X buffer are: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

  • Relaxed pBR322 DNA: If not purchased pre-relaxed, supercoiled pBR322 plasmid DNA can be relaxed by treatment with a type I topoisomerase, such as calf thymus topoisomerase I. The reaction typically involves incubating the supercoiled plasmid with the topoisomerase in a suitable buffer, followed by inactivation of the topoisomerase and purification of the relaxed DNA.

  • Test Compounds: Dissolve test compounds in a suitable solvent, such as DMSO, to prepare stock solutions. Further dilutions should be made in the same solvent.

DNA Gyrase Supercoiling Inhibition Assay Protocol
  • Reaction Setup:

    • On ice, prepare a master mix for the number of reactions to be performed. For each 30 µL reaction, combine the following reagents:

      • 6 µL of 5X Assay Buffer

      • 0.5 µL of relaxed pBR322 DNA (typically at a concentration of 1 µg/µL)

      • 20.5 µL of nuclease-free water

    • Aliquot 27 µL of the master mix into pre-chilled 1.5 mL microcentrifuge tubes.

    • Add 1 µL of the test compound at various concentrations (or solvent control) to the respective tubes.

    • Add 2 µL of diluted DNA gyrase enzyme (the optimal amount of enzyme required to achieve complete supercoiling should be predetermined by titration). A typical final concentration is 5 nM.

    • For a negative control (no enzyme), add 2 µL of dilution buffer instead of the enzyme.

    • For a positive control (no inhibitor), add 1 µL of the solvent used for the test compounds.

  • Incubation:

    • Mix the reactions gently by pipetting.

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 30 µL of chloroform:isoamyl alcohol (24:1) and 3 µL of 10% SDS.

    • Vortex briefly and centrifuge at high speed for 2 minutes to separate the aqueous and organic phases.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE buffer.

    • Add 6X DNA loading dye to 20 µL of the aqueous (upper) phase from each reaction tube.

    • Load the samples onto the agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

    • Stain the gel with ethidium bromide (0.5 µg/mL in 1X TAE buffer) for 15-30 minutes.

    • Destain the gel in water for 15-30 minutes.

    • Visualize the DNA bands under UV light and capture an image using a gel documentation system.

Data Presentation and Analysis

The amounts of supercoiled and relaxed DNA are quantified by measuring the intensity of the corresponding bands on the agarose gel using densitometry software (e.g., ImageJ).

Table 1: Quantification of DNA Gyrase Inhibition

Compound Concentration (µM)Intensity of Relaxed BandIntensity of Supercoiled Band% Supercoiling% Inhibition
0 (No Enzyme)
0 (Enzyme + Solvent)
X
Y
Z

Calculation of Percentage Inhibition:

The percentage of supercoiling is calculated as:

% Supercoiling = (Intensity of Supercoiled Band / (Intensity of Relaxed Band + Intensity of Supercoiled Band)) * 100

The percentage of inhibition is then calculated relative to the positive control (enzyme + solvent):

% Inhibition = 100 - ((% Supercoiling in presence of inhibitor / % Supercoiling in absence of inhibitor) * 100)

IC50 Determination:

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which 50% of the enzyme's activity is inhibited. To determine the IC50 value, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression analysis software (e.g., GraphPad Prism, Origin).

Mandatory Visualizations

DNA_Gyrase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Master Mix (Buffer, Relaxed DNA, Water) setup Aliquot Master Mix reagents->setup compounds Prepare Test Compound Dilutions add_compound Add Test Compound/Control compounds->add_compound setup->add_compound add_enzyme Add DNA Gyrase add_compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize and Quantify Bands electrophoresis->visualize analyze Calculate % Inhibition and IC50 visualize->analyze

Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.

Caption: Mechanism of DNA gyrase supercoiling and its inhibition.

References

Application Notes and Protocols for In Vivo Efficacy of 2-Chloroquinoline-6-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vivo efficacy of 2-Chloroquinoline-6-sulfonamide is limited in publicly available literature.[1] This document provides a comprehensive guide based on the known biological activities of its core chemical moieties (quinoline and sulfonamide) and structurally related derivatives.[2][3] The protocols and data presented are inferred from these related compounds and are intended to serve as a foundational resource for designing and executing in vivo studies.[1][4]

Introduction

2-Chloroquinoline-6-sulfonamide is a synthetic heterocyclic compound that combines two pharmacologically significant scaffolds: a quinoline ring and a sulfonamide group. Quinolines are core structures in various drugs, including antimalarials and antibiotics, while sulfonamides are a well-established class of synthetic bacteriostatic agents. The combination of these moieties suggests potential for a range of biological activities, including anticancer and antimicrobial effects. These application notes offer a framework for designing in vivo experiments to evaluate the efficacy and safety of 2-Chloroquinoline-6-sulfonamide. The outlined protocols are generalized and should be adapted based on the specific research question and animal model.

Potential Mechanisms of Action

The therapeutic potential of 2-Chloroquinoline-6-sulfonamide can be inferred from the established mechanisms of its components and related derivatives.

Anticancer Activity

The anticancer effects of related quinoline-sulfonamide hybrids are proposed to stem from two primary mechanisms:

  • PI3K/Akt Pathway Inhibition: Molecular docking studies of similar chloroquinoline derivatives with a benzenesulfonamide moiety suggest they may act as inhibitors of the Phosphoinositide 3-kinase (PI3K) enzyme. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature in many cancers.

  • Carbonic Anhydrase (CA) Inhibition: Quinoline-based sulfonamides have been developed as potent inhibitors of tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII. These enzymes are overexpressed in hypoxic tumor cells and help regulate pH, promoting tumor growth and invasion.

Proposed inhibition of the PI3K signaling pathway.
Antimicrobial Activity

A dual mechanism of action is proposed for the antimicrobial effects:

  • Inhibition of Folate Synthesis: The sulfonamide moiety acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for bacterial growth, and its disruption leads to a bacteriostatic effect.

  • Inhibition of DNA Gyrase: Quinolone derivatives are known inhibitors of bacterial DNA gyrase and topoisomerase IV, which are enzymes vital for DNA replication and repair.

Folate_Pathway PABA PABA (p-Aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Dihydrofolate Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (Essential for DNA Synthesis) Dihydrofolate->Tetrahydrofolate Inhibitor Sulfonamide Moiety Inhibitor->DHPS

Inhibition of bacterial folic acid synthesis by the sulfonamide moiety.

In Vivo Efficacy Protocols

A well-designed in vivo study is critical for obtaining reliable data. The choice of animal model depends on the therapeutic area being investigated.

General Considerations
  • Animal Model Selection: The model should be relevant to the human disease state. For instance, xenograft models are suitable for anticancer studies, while systemic infection models are used for antibacterial assessments.

  • Route of Administration: The route (e.g., oral, intravenous, intraperitoneal) will depend on the compound's physicochemical properties. Sulfonamides can generally be administered orally (PO), intravenously (IV), or intraperitoneally (IP).

  • Dosing: Preliminary dose-ranging and toxicity studies are essential to determine the optimal therapeutic window.

Protocol 1: Anticancer Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor activity of 2-Chloroquinoline-6-sulfonamide.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line of interest

  • 2-Chloroquinoline-6-sulfonamide

  • Vehicle control (e.g., DMSO, saline)

  • Positive control (standard-of-care chemotherapeutic agent)

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of saline or Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor mice regularly and allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Once tumors reach the desired size, randomize animals into treatment and control groups. Administer the compound, vehicle, or positive control daily (or as determined by pharmacokinetic studies).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = 0.5 x Length x Width².

  • Monitoring: Monitor animal body weight and general health as indicators of toxicity.

  • Study Termination: Euthanize the animals when tumors in the control group reach a predetermined size or after a set treatment duration.

  • Endpoint Analysis: Excise tumors for weight measurement, histopathology, or biomarker analysis. The primary endpoint is typically tumor growth inhibition.

Xenograft_Workflow A 1. Cell Culture (Human Cancer Cells) B 2. Subcutaneous Injection of Cells into Mice A->B C 3. Tumor Growth to Palpable Size (100-150 mm³) B->C D 4. Randomize Mice into Groups C->D E 5. Daily Treatment - Vehicle - Test Compound - Positive Control D->E F 6. Measure Tumor Volume (every 2-3 days) E->F G 7. Monitor Body Weight & Animal Health F->G H 8. Study Termination (Endpoint Reached) G->H I 9. Endpoint Analysis (Tumor Weight, Biomarkers) H->I

Workflow for an in vivo anticancer xenograft study.
Protocol 2: Antibacterial Efficacy in a Murine Systemic Infection Model

This protocol describes a general method for assessing antibacterial efficacy in a mouse model of systemic infection.

Materials:

  • 6-8 week old BALB/c mice

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • 2-Chloroquinoline-6-sulfonamide

  • Vehicle control

  • Positive control (e.g., vancomycin for MRSA)

  • Sterile saline

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Infection: Induce systemic infection by intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of the bacterial strain (e.g., 1 x 10⁸ CFU/mouse).

  • Treatment: One hour post-infection, administer the compound, vehicle, or positive control via the desired route (e.g., i.p. or p.o.) at various doses.

  • Survival Monitoring: Monitor the survival of the animals for a period of 7-14 days.

  • Bacterial Load Determination (Satellite Group): For a more detailed analysis, a separate group of animals can be used. At a predetermined time point (e.g., 24 hours post-infection), euthanize the animals.

  • Organ Collection: Aseptically collect organs such as the spleen, liver, and kidneys.

  • Endpoint Analysis: Homogenize the organs, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue). The primary endpoints are survival rate and bacterial load in target organs.

Infection_Workflow cluster_satellite Satellite Group for Bacterial Load A 1. Acclimatize Mice (1 week) B 2. Induce Systemic Infection (i.p. injection of bacteria) A->B C 3. Administer Treatment (1 hr post-infection) - Vehicle - Test Compound - Positive Control B->C D 4. Monitor Survival (7-14 days) C->D F 5. Euthanize at 24h Post-Infection C->F E Endpoint 1: Survival Rate D->E G 6. Aseptically Collect Organs (Spleen, Liver) F->G H 7. Homogenize & Plate for CFU Count G->H I Endpoint 2: Bacterial Load (CFU/gram) H->I

Workflow for an in vivo systemic infection study.

Data Presentation

Quantitative data from in vivo and supportive in vitro studies should be clearly summarized.

Table 1: Suggested Starting Doses for In Vivo Studies (Based on Related Compounds)

Route of Administration Suggested Starting Dose Range Frequency
Intraperitoneal (i.p.) 100 - 300 mg/kg Once daily
Oral (p.o.) 50 - 200 mg/kg Once or twice daily

Note: These are suggested starting points and must be optimized based on preliminary dose-ranging and toxicity studies.

Table 2: Key Parameters for In Vivo Efficacy Models

Therapeutic Area Recommended Animal Model Justification Primary Endpoints
Anticancer Xenograft mouse model Allows for evaluation of tumor growth inhibition in vivo. Tumor volume/weight, survival
Antibacterial Murine model of systemic infection Well-established model that mimics human systemic infections. Survival rate, bacterial load in organs
Antifungal Murine model of disseminated candidiasis Standard model for evaluating antifungal efficacy. Survival rate, fungal load in organs

| Anticonvulsant | Pentylenetetrazole (PTZ)-induced seizure model | Common and reliable model for screening anticonvulsant drugs. | Seizure latency and severity |

Table 3: In Vitro Cytotoxic Activity of Related Chloroquinoline-Sulfonamide Derivatives Against Cancer Cell Lines

Derivative Cell Line Cancer Type IC₅₀ (µM)
Derivative 1 A549 Lung 35.21
Derivative 1 HeLa Cervical 33.14
Derivative 1 LoVo Colorectal 28.82
Derivative 1 MDA-MB-231 Breast 30.92
Derivative 2 A549 Lung 38.91

| Derivative 2 | MDA-MB-231 | Breast | 26.54 |

Table 4: Carbonic Anhydrase Inhibitory Activity of Related Quinoline-Based Sulfonamides

Compound Isoform Kᵢ (nM)
QBS 13c hCA II 7.3
QBS 16 hCA II 31.1

| QBS 13a | hCA II | 36.5 |

Conclusion and Future Directions

2-Chloroquinoline-6-sulfonamide represents a promising chemical scaffold with the potential for diverse pharmacological activities. The protocols and data presented, derived from related compounds, offer a solid foundation for initiating in vivo efficacy studies. Future research should focus on the direct biological evaluation of 2-Chloroquinoline-6-sulfonamide to validate these proposed hypotheses. Key areas for investigation include comprehensive in vivo efficacy and toxicity studies, pharmacokinetic profiling, and further elucidation of its specific molecular targets.

References

Troubleshooting & Optimization

Technical Support Center: Chloroxoquinoline (5-Chloro-8-hydroxyquinoline)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Chloroxoquinoline in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound, also known as 5-chloro-8-hydroxyquinoline, is generally soluble in organic solvents like DMSO.[1] While specific quantitative solubility data in DMSO can be limited in publicly available literature, it is considered a suitable solvent for this compound. Its solubility is influenced by factors such as temperature and the purity of both the compound and the solvent.

Q2: My this compound is not dissolving completely in DMSO. What could be the issue?

A2: Several factors can contribute to incomplete dissolution:

  • Concentration: You may be attempting to create a supersaturated solution. It's crucial to work within the known solubility limits if available, or determine the solubility empirically for your specific lot of the compound.

  • Temperature: Like many organic compounds, increasing the temperature can enhance the solubility of this compound.[1] Gentle warming and vortexing can aid dissolution.

  • Compound Purity: The purity of your this compound can affect its solubility. Impurities may not be as soluble in DMSO. It is recommended to use a high-purity grade (e.g., >98%) for research applications.

  • Water Content in DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can decrease the solubility of hydrophobic compounds like this compound.[2] Using anhydrous DMSO is recommended.

Q3: The compound dissolved initially but then precipitated out of solution. Why did this happen?

A3: Precipitation after initial dissolution can be caused by a few factors:

  • Temperature Fluctuation: If the solution was warmed to aid dissolution, cooling it back to room temperature or storing it at lower temperatures (e.g., 4°C or -20°C) can lead to precipitation if the concentration is near its saturation point at the lower temperature.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can sometimes cause compounds to precipitate out of DMSO.

  • Addition to Aqueous Media: When a concentrated DMSO stock solution is added to an aqueous buffer or culture medium, the compound may precipitate due to its limited solubility in water.

Q4: Is this compound stable in DMSO?

A4: While DMSO is a common solvent, some related compounds, specifically polyhalo-8-quinolinols with a halogen at position 4, have shown instability and degradation in DMSO. Although this specific degradation has been documented for 4-halo-8-quinolinols, it is good practice to prepare fresh solutions when possible and to be aware of potential stability issues with long-term storage.

Q5: What are the recommended storage conditions for a this compound stock solution in DMSO?

A5: For optimal stability, it is recommended to:

  • Store the solution in a tightly sealed container to prevent moisture absorption and solvent evaporation.

  • Store at a low temperature, such as -20°C or -80°C, for long-term storage.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Protect the solution from light if the compound is known to be light-sensitive.

  • Store in a cool, dry, and well-ventilated area.

Troubleshooting Guide

Issue: this compound powder is not dissolving in DMSO at room temperature.

Possible Cause Troubleshooting Step
High Concentration Try preparing a more dilute solution.
Low Temperature Gently warm the solution (e.g., 37°C) while vortexing or sonicating.
Water in DMSO Use a fresh, unopened bottle of anhydrous or high-purity DMSO.
Inadequate Mixing Vortex the solution for several minutes or use a sonicator to aid dissolution.

Issue: A previously clear solution of this compound in DMSO now shows precipitation.

Possible Cause Troubleshooting Step
Storage at Low Temperature Gently warm the solution to room temperature or 37°C and vortex to redissolve the precipitate before use.
Freeze-Thaw Cycles Prepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles.
Solvent Evaporation Ensure the storage container is tightly sealed to prevent the evaporation of DMSO, which would increase the compound's concentration.

Quantitative Data

The solubility of this compound (Form I) has been determined in various organic solvents. The following table summarizes the mole fraction solubility (x₁) at different temperatures. While direct data for DMSO from these specific studies is not provided, the data illustrates the compound's general solubility characteristics.

SolventTemperature (K)Mole Fraction Solubility (x₁)
N-methyl-2-pyrrolidone 283.150.1152
293.150.1501
303.150.1913
313.150.2393
323.150.2941
N,N-dimethylformamide 283.150.0891
293.150.1132
303.150.1415
313.150.1741
323.150.2111
1,4-dioxane 283.150.0523
293.150.0664
303.150.0837
313.150.1046
323.150.1294
Data adapted from a study on the solid-liquid equilibrium of 5-chloro-8-hydroxyquinoline.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

  • Preparation: Ensure your workspace and equipment are clean and dry. Use an analytical balance to accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Transfer the weighed powder to a sterile, conical tube (e.g., a 15 mL or 50 mL tube). Add the required volume of anhydrous DMSO to achieve the target concentration.

  • Dissolution: Tightly cap the tube and vortex the solution at room temperature for 2-5 minutes.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, place the tube in a water bath set to 37°C for 10-15 minutes. Intermittently vortex the solution during this time. Sonication can also be used as an alternative.

  • Sterilization (if required): If the solution needs to be sterile for cell culture experiments, filter it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C in a dark, dry place.

Visualizations

G cluster_workflow Experimental Workflow: Preparing this compound in DMSO start Start weigh Weigh this compound Powder start->weigh transfer Transfer Powder to Tube weigh->transfer add_dmso Add Anhydrous DMSO transfer->add_dmso vortex Vortex at Room Temperature add_dmso->vortex check_sol Is it Fully Dissolved? vortex->check_sol warm_vortex Warm to 37°C and Vortex/Sonicate check_sol->warm_vortex No filter Sterile Filter (0.22 µm) check_sol->filter Yes warm_vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a this compound stock solution in DMSO.

G cluster_troubleshooting Troubleshooting Solubility Issues start Compound Not Dissolving check_conc Is Concentration Too High? start->check_conc dilute Prepare a More Dilute Solution check_conc->dilute Yes check_temp Is Solution at Room Temp? check_conc->check_temp No resolved Issue Resolved dilute->resolved warm Gently Warm (37°C) and Vortex/Sonicate check_temp->warm No check_solvent Is DMSO Anhydrous? check_temp->check_solvent Yes warm->resolved use_new_dmso Use Fresh, Anhydrous DMSO check_solvent->use_new_dmso No check_solvent->resolved Yes use_new_dmso->resolved

Caption: Decision tree for troubleshooting this compound solubility problems.

G cluster_pathway Potential Degradation Pathway of 4-Halo-8-Quinolinols in DMSO halo_quinolinol 4-Halo-8-Quinolinol hydrolysis Hydrolysis at Position 4 halo_quinolinol->hydrolysis dmso DMSO (Solvent) dmso->hydrolysis Assists degradation_product Degradation Product (e.g., 5-chloro-4,8-quinolindiol) hydrolysis->degradation_product

Caption: Potential degradation of halo-quinolinols in DMSO.

References

Technical Support Center: Optimizing Sk-raup Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the Skraup synthesis for higher yields of quinoline derivatives. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help overcome common challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the Skraup synthesis in a question-and-answer format, offering potential causes and actionable solutions.

Question: My Skraup reaction is extremely violent and difficult to control. How can I moderate the reaction?

Answer: The highly exothermic nature of the Skraup synthesis is a primary safety concern and a common challenge.[1] To control the reaction's vigor, several strategies can be employed:

  • Use of a Moderator: The most effective method is the addition of a moderating agent. Ferrous sulfate (FeSO₄) is widely used and acts as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period.[2][3] Boric acid can also be used to control the reaction's intensity.[4]

  • Controlled Reagent Addition: The slow, dropwise addition of concentrated sulfuric acid to the cooled reaction mixture is crucial for managing the initial exotherm.[5]

  • Efficient Stirring: Vigorous and efficient mechanical stirring is essential to ensure even heat distribution and prevent the formation of localized hotspots, which can lead to a runaway reaction.

  • External Cooling: Keeping an ice bath on hand to cool the reaction vessel if the exotherm becomes too rapid is a wise precaution.

Question: I'm getting a very low yield and a significant amount of black, tarry byproducts. What can I do to improve this?

Answer: Low yields and tar formation are common pitfalls in the Skraup synthesis, often linked to the reaction's vigorous nature and the polymerization of acrolein, an intermediate. Here are key factors to address:

  • Temperature Control: Uncontrolled high temperatures are a primary cause of tar formation. After the initial exothermic phase, it is important to maintain a steady reflux temperature without overheating.

  • Moderator: Using a moderator like ferrous sulfate not only controls the reaction's violence but also helps to minimize side reactions that lead to tar.

  • Substrate Reactivity: The electronic nature of the substituent on the aniline starting material significantly impacts the yield. Electron-donating groups (e.g., -OCH₃, -CH₃) generally lead to higher yields, while electron-withdrawing groups (e.g., -NO₂) deactivate the aromatic ring, making the cyclization step more difficult and resulting in lower yields.

  • Purity of Reagents: Ensure that the glycerol used is anhydrous, as water can interfere with the dehydration step to form acrolein.

  • Efficient Mixing: As with controlling the exotherm, efficient stirring is vital to prevent localized overheating that promotes polymerization.

Question: My reaction mixture becomes too viscous for effective stirring. How can I solve this?

Answer: The reaction mixture in a Skraup synthesis can become very thick, impeding proper mixing. To address this:

  • Mechanical Stirring: A robust overhead mechanical stirrer is often necessary to handle the high viscosity of the reaction mixture.

  • Appropriate Glassware: Use a round-bottom flask of a suitable size; a flask that is too large can make it difficult for the stirrer to mix the contents effectively.

  • Cautious Use of Solvents: In some modified procedures, a high-boiling inert solvent can be added to reduce viscosity. However, this is not part of the classical protocol and should be approached with caution as it can alter the reaction profile.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of each component in the Skraup synthesis?

A1:

  • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom that will become part of the quinoline core.

  • Glycerol: Serves as the source of the three-carbon chain (C2, C3, and C4) of the quinoline ring. It dehydrates in the presence of sulfuric acid to form the reactive intermediate, acrolein.

  • Sulfuric Acid: Acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and ring-closure steps.

  • Oxidizing Agent (e.g., Nitrobenzene, Arsenic Pentoxide): This component is crucial for the final aromatization step, oxidizing the 1,2-dihydroquinoline intermediate to the stable quinoline product. Nitrobenzene can also function as a solvent.

  • Moderator (e.g., Ferrous Sulfate): Controls the exothermic nature of the reaction, leading to a safer process and often improving yields by minimizing the formation of byproducts.

Q2: Are there alternative oxidizing agents to the traditionally used nitrobenzene?

A2: Yes, several alternatives to nitrobenzene have been explored to improve safety and yield. Arsenic pentoxide is a common substitute and is reported to result in a less violent reaction. Other oxidizing agents that have been used include ferric compounds and vanadium pentoxide. More contemporary methods have also utilized iodine as a milder and effective oxidizing agent.

Q3: How do substituents on the starting aniline affect the reaction outcome?

A3: Substituents on the aniline ring have a profound effect on the reaction yield.

  • Electron-donating groups (-OH, -OCH₃, -CH₃) activate the ring, facilitating the electrophilic cyclization step and generally leading to higher yields.

  • Electron-withdrawing groups (-NO₂, -CN, -COOH) deactivate the ring, making cyclization more challenging and often resulting in significantly lower yields. For instance, the synthesis of 8-nitroquinoline from o-nitroaniline can result in a yield as low as 17%, whereas the reaction with o-bromoaniline can achieve yields around 75%.

Data Presentation: Skraup Synthesis Yields

The following table summarizes typical yields for the Skraup synthesis of various quinoline derivatives, highlighting the impact of different substituents on the aniline starting material.

Starting AnilineProductOxidizing AgentModeratorTypical Yield (%)
AnilineQuinolineNitrobenzeneFerrous Sulfate84-91%
o-Bromoaniline8-BromoquinolineNot SpecifiedNot Specified~75%
o-Nitroaniline8-NitroquinolineNot SpecifiedNot Specified~17%
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinolineArsenic PentoxideNot Specified65-75%
6-Nitrocoumarin3H-pyrano[3,2-f]quinoline-3-oneSelf-oxidizingNot Specified14%
p-Toluidine6-MethylquinolineNot SpecifiedNot SpecifiedNot specified, but used in drug synthesis
α-NaphthylamineBenzoquinolineNot SpecifiedNot SpecifiedNot specified, but a known application
8-Aminoquinoline1,10-PhenanthrolineNot SpecifiedNot SpecifiedNot specified, but a known application

Experimental Protocols

Classical Skraup Synthesis of Quinoline

This protocol outlines the traditional method for synthesizing quinoline from aniline.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (for work-up)

Procedure:

  • In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine aniline, glycerol, and ferrous sulfate heptahydrate.

  • Place the flask in an ice-water bath. Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. It is critical to maintain a low temperature during this addition.

  • Once the addition is complete, gently heat the mixture with a heating mantle until the reaction begins to boil.

  • Immediately remove the heat source. The exothermic nature of the reaction should sustain boiling for 30-60 minutes. If the reaction becomes too vigorous, use the ice-water bath to cool the flask externally.

  • After the initial exotherm subsides, reapply heat and maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully dilute the mixture with water.

  • To isolate the product, first, perform a steam distillation to remove any unreacted nitrobenzene.

  • Make the remaining reaction mixture strongly basic by the careful addition of a 40% sodium hydroxide solution.

  • Perform a second steam distillation to collect the crude quinoline.

  • The collected quinoline can be further purified by extraction with an organic solvent and subsequent distillation under reduced pressure.

Optimized Skraup Synthesis for Higher Yields

This modified protocol incorporates best practices to improve yield and safety.

Materials:

  • Substituted Aniline (preferably with electron-donating groups)

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic Pentoxide (As₂O₅) or Iodine (I₂) as a milder oxidizing agent

  • Boric Acid or Ferrous Sulfate Heptahydrate as a moderator

  • Sodium Hydroxide solution (for work-up)

Procedure:

  • In a three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine the substituted aniline, anhydrous glycerol, and the chosen moderator (boric acid or ferrous sulfate).

  • Cool the flask in an ice bath.

  • Slowly add the concentrated sulfuric acid dropwise from the dropping funnel while maintaining vigorous stirring.

  • After the complete addition of sulfuric acid, add the oxidizing agent (arsenic pentoxide or iodine).

  • Gradually heat the mixture in an oil bath to initiate the reaction. Monitor the temperature closely.

  • Once the reaction begins, control the heating to maintain a gentle reflux. Avoid excessive temperatures to minimize tar formation.

  • Continue the reflux for 3-6 hours, monitoring the reaction progress by TLC if possible.

  • After cooling, follow the same work-up procedure as in the classical synthesis: dilution with water, basification with sodium hydroxide, and purification by steam distillation or extraction followed by distillation.

Visualizations

Troubleshooting_Skraup_Synthesis start Start: Low Quinoline Yield q1 Is the reaction excessively violent? start->q1 s1 Add a moderator (e.g., FeSO4). Control H2SO4 addition rate. q1->s1 Yes q2 Is there significant tar formation? q1->q2 No s1->q2 s2 Ensure strict temperature control. Use a milder oxidizing agent. q2->s2 Yes q3 Is the aniline substrate deactivated? q2->q3 No s2->q3 s3 Consider a more forceful oxidizing agent or higher temperature (with caution). Use a protecting group strategy. q3->s3 Yes q4 Is stirring inefficient? q3->q4 No s3->q4 s4 Use a robust mechanical stirrer. q4->s4 Yes end Optimized Yield q4->end No s4->end

Caption: A troubleshooting decision tree for the Skraup synthesis.

Optimized_Skraup_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine aniline, glycerol, and moderator in a flask. prep2 Cool the mixture in an ice bath. prep1->prep2 prep3 Slowly add concentrated H2SO4 with vigorous stirring. prep2->prep3 prep4 Add the oxidizing agent. prep3->prep4 react1 Gently heat to initiate the reaction. prep4->react1 react2 Maintain a steady reflux for 3-6 hours. react1->react2 react3 Monitor reaction progress. react2->react3 workup1 Cool the reaction mixture. react3->workup1 workup2 Dilute with water and basify with NaOH. workup1->workup2 workup3 Isolate crude product via steam distillation or extraction. workup2->workup3 workup4 Purify by distillation under reduced pressure. workup3->workup4 end end workup4->end Final Product

Caption: Experimental workflow for an optimized Skraup synthesis.

References

Technical Support Center: Purification of Chloroxoquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purification of Chloroxoquinoline by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds. It involves dissolving the impure this compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of this compound decreases, leading to the formation of pure crystals. Impurities are typically left behind in the solution.[1][2][3] The effectiveness of this process relies on the principle that the desired compound and the impurities have different solubility profiles in the chosen solvent.

Q2: How do I select an appropriate solvent for this compound recrystallization?

The ideal solvent for recrystallizing this compound should meet the following criteria:

  • High solubility at high temperatures: this compound should be very soluble in the solvent at its boiling point.

  • Low solubility at low temperatures: this compound should be sparingly soluble or insoluble in the solvent at room temperature or below.[2][4]

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • Impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.

Common solvents to consider for quinoline derivatives include alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., methylene chloride, trichloromethane). Aqueous solutions of acids may also be employed, where the hydrochloride salt of this compound is formed and then neutralized.

Q3: What is a mixed-solvent recrystallization and when should I use it?

A mixed-solvent recrystallization is used when no single solvent meets all the criteria for a good recrystallization solvent. This technique involves using two miscible solvents. One solvent should readily dissolve this compound at all temperatures (the "good" solvent), while the other should not dissolve it well at any temperature (the "poor" solvent). The impure solid is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly to form crystals.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
This compound does not dissolve in the hot solvent. - Insufficient solvent.- The chosen solvent is unsuitable.- Add more solvent in small increments until the solid dissolves.- If a large volume of solvent is required, it may not be the ideal solvent. Try a different solvent or a mixed-solvent system.
Oiling out occurs (a liquid layer separates instead of crystals). - The boiling point of the solvent is higher than the melting point of this compound.- The solution is supersaturated.- High concentration of impurities.- Lower the temperature of the solution before cooling.- Add a small amount of additional solvent to reduce the concentration.- Try a different solvent with a lower boiling point.- Use activated carbon to remove impurities that may be lowering the melting point.
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently supersaturated.- The rate of cooling is too rapid.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce crystal formation.- Add a seed crystal of pure this compound.- Cool the solution more slowly. Allow it to cool to room temperature before placing it in an ice bath.
Low yield of purified this compound. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization.- Reduce the amount of solvent used to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization during filtration.- Allow sufficient time for crystallization at a low temperature.
Purified crystals are colored. - Presence of colored impurities.- Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities. Avoid using an excessive amount as it can also adsorb the desired product.

Experimental Protocols

Single-Solvent Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Purification via Hydrochloride Salt Formation

A method adapted from the purification of similar quinoline compounds involves the following steps:

  • Dissolution: Dissolve the crude this compound in a dilute aqueous solution of hydrochloric acid.

  • Decolorization: Add activated carbon to the solution, stir, and then filter to remove the carbon and other insoluble materials.

  • Precipitation: Add a solution of sodium chloride or ammonium chloride to the filtrate to precipitate the hydrochloride salt of this compound.

  • Isolation of Salt: Filter the solution to collect the this compound hydrochloride.

  • Neutralization: Suspend the hydrochloride salt in water and neutralize it with a base, such as a 10% sodium hydroxide solution, until the pH is neutral (pH ~7).

  • Final Product Isolation: Filter the resulting precipitate, wash with water, and dry to obtain the purified this compound.

Process Visualization

Recrystallization_Workflow General Recrystallization Workflow start Start: Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filtration Hot Filtration to Remove Impurities decolorize->hot_filtration cool Slow Cooling (Crystallization) hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end End: Pure this compound dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues issue Issue Encountered no_crystals No Crystals Form issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out No solution1 Too much solvent? -> Concentrate solution no_crystals->solution1 solution2 Induce crystallization: - Scratch flask - Add seed crystal no_crystals->solution2 low_yield Low Yield oiling_out->low_yield No solution3 Supersaturated? -> Add more solvent oiling_out->solution3 solution4 High impurities? -> Use activated carbon oiling_out->solution4 solution5 Too much solvent? -> Use less solvent low_yield->solution5 solution6 Premature crystallization? -> Pre-heat funnel low_yield->solution6

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Troubleshooting MTT Assays with Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts encountered when using quinoline compounds in MTT assays.

Frequently Asked Questions (FAQs)

Q1: What is the MTT assay and how does it work?

The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity. The fundamental principle involves the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced, which is quantified by measuring the absorbance of the solubilized crystals, is directly proportional to the number of viable cells.[1][2]

Q2: Why do quinoline compounds often interfere with MTT assay results?

Quinoline compounds can lead to artifacts in MTT assays through several mechanisms:

  • Direct Reduction of MTT: Some quinoline derivatives possess the ability to chemically reduce the MTT reagent to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is accurate.

  • Autofluorescence: The quinoline core structure is known for its inherent fluorescent properties. This autofluorescence can interfere with absorbance readings, particularly if the absorbance spectrum of the compound overlaps with that of the formazan product.

  • Precipitation: Quinoline compounds can sometimes precipitate out of the solution in the assay medium, especially at higher concentrations. These precipitates can interfere with the optical readings of the microplate reader.

  • Redox Activity: Many quinoline compounds are redox-active and can generate reactive oxygen species (ROS). This can either directly interact with the MTT reagent or alter the metabolic state of the cells, leading to inaccurate viability measurements.

Q3: I'm observing an unexpected increase in absorbance at high concentrations of my quinoline compound. What could be the cause?

This is a common artifact observed with redox-active compounds like certain quinolines. The increase in absorbance, which might be misinterpreted as increased cell viability, is often due to the direct chemical reduction of MTT by the compound itself. This effect is independent of cellular metabolic activity. To confirm this, it is crucial to run a cell-free control experiment.

Q4: My quinoline compound is colored. How might this affect the MTT assay?

Colored compounds can interfere with the absorbance measurement of the formazan product. If the compound's absorbance spectrum overlaps with the wavelength used to measure formazan (typically 570 nm), it can lead to artificially high or low readings. It is recommended to measure the absorbance of the compound alone in the assay medium to assess its potential interference.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpectedly High IC50 Values
Possible Cause Explanation Suggested Solution
Direct MTT Reduction by Compound The quinoline compound directly reduces the MTT reagent to formazan, leading to a false signal of cell viability.Run a cell-free control experiment containing the quinoline compound, MTT reagent, and culture medium. A significant increase in absorbance in the absence of cells confirms direct reduction.
Compound Autofluorescence The inherent fluorescence of the quinoline compound interferes with the absorbance reading of the formazan product.Measure the absorbance of the quinoline compound alone at various concentrations in the assay medium at the same wavelength used for formazan detection. Subtract this background absorbance from the experimental values.
Compound Precipitation The quinoline compound precipitates in the culture medium, scattering light and affecting absorbance readings.Visually inspect the wells for any precipitation. If observed, consider adjusting the solvent or pH of the medium, or using a lower concentration range of the compound.
Issue 2: High Background in "No Cell" Control Wells
Possible Cause Explanation Suggested Solution
Direct MTT Reduction by Compound As mentioned above, the compound can directly reduce MTT.Perform a cell-free control with the compound and MTT to quantify this effect.
Media Components Phenol red or other reducing agents in the culture medium can contribute to background MTT reduction.Use a phenol red-free medium for the assay. Include a "reagent blank" control containing only medium and MTT to measure the background absorbance.

Experimental Protocols

MTT Assay Protocol

This protocol provides a general framework for assessing cell viability.

Materials:

  • 96-well flat-bottom culture plates

  • Quinoline compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Cancer cell line of interest

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Add the compound dilutions to the respective wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Alternative Assay: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a membrane integrity assay that measures the release of lactate dehydrogenase from damaged cells.

Materials:

  • Cells treated with quinoline compound in a 96-well plate

  • LDH cytotoxicity assay kit

Procedure:

  • Sample Collection: After the desired treatment period, centrifuge the 96-well plate.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically around 490 nm).

Alternative Assay: MTS Assay

The MTS assay is similar to the MTT assay but the formazan product is soluble in the cell culture medium, eliminating the solubilization step.[2]

Materials:

  • Cells treated with quinoline compound in a 96-well plate

  • MTS reagent

Procedure:

  • MTS Addition: Following the compound treatment period, add the MTS reagent directly to the wells.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at a wavelength of around 490 nm.

Visualizations

Experimental Workflow and Troubleshooting Logic

MTT_Troubleshooting_Workflow MTT Assay Troubleshooting Workflow for Quinoline Compounds cluster_experiment Experimental Setup cluster_troubleshooting Troubleshooting cluster_solutions Solutions & Alternatives Start Start MTT Assay with Quinoline Compound RunAssay Perform MTT Assay Start->RunAssay ReadAbsorbance Measure Absorbance RunAssay->ReadAbsorbance CheckResults Unexpected Results? ReadAbsorbance->CheckResults CheckCellFree High Absorbance in Cell-Free Control? CheckResults->CheckCellFree Yes AlternativeAssay Use Alternative Assay (e.g., LDH, MTS) CheckResults->AlternativeAssay No, but results are inconsistent CheckPrecipitate Precipitate Visible? CheckCellFree->CheckPrecipitate No DirectReduction Artifact: Direct MTT Reduction CheckCellFree->DirectReduction Yes SolubilityIssue Artifact: Poor Solubility CheckPrecipitate->SolubilityIssue Yes CheckPrecipitate->AlternativeAssay No DirectReduction->AlternativeAssay OptimizeProtocol Optimize Protocol (e.g., change solvent, pH) SolubilityIssue->OptimizeProtocol Signaling_Pathways Key Signaling Pathways Inhibited by Quinoline Compounds cluster_EGFR EGFR Pathway cluster_PI3K PI3K/Akt/mTOR Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation, Survival ERK->Proliferation1 RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation2 Cell Growth, Metabolism mTOR->Proliferation2 Quinoline Quinoline Inhibitors Quinoline->EGFR Quinoline->PI3K

References

Technical Support Center: Addressing Stability Problems of Chloroxoquinoline in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Chloroxoquinoline in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: Based on its chemical structure, this compound is susceptible to several degradation pathways in aqueous solutions. The main points of degradation are the chloroquinoline ring and any side chains. The C-Cl bond on the quinoline ring is prone to hydrolysis, which can be catalyzed by acid or base, to form the corresponding hydroxyquinoline derivative.[1] Other potential degradation pathways include photodegradation when exposed to light, and oxidation.[2][3][4]

Q2: My this compound solution is changing color (e.g., turning yellow). What is the likely cause?

A2: A color change in your solution is often an indicator of chemical degradation.[1] This can be due to the formation of degradation products that absorb visible light. Photodegradation, in particular, can lead to colored byproducts. It is crucial to protect your solution from light and to analyze the sample using techniques like HPLC-UV/Vis or LC-MS to identify any new peaks corresponding to degradation products.

Q3: I am observing poor solubility or precipitation of this compound in my aqueous buffer. What can I do?

A3: The solubility of quinoline derivatives can be highly pH-dependent. For this compound, which is a weakly basic compound, solubility is generally higher in acidic to neutral pH where the molecule can be protonated. If you are working in a basic pH range, you may observe precipitation. To troubleshoot this, you can try adjusting the pH to a more acidic level. Alternatively, using a co-solvent like ethanol or DMSO in a small percentage can help improve solubility; however, be mindful that some organic solvents like DMSO can catalyze hydrolysis.

Q4: How should I prepare and store my this compound stock solutions to ensure stability?

A4: For optimal stability, it is recommended to prepare fresh solutions of this compound whenever possible. If a stock solution is required, prepare it in a suitable organic solvent like DMSO or ethanol and store it at a low temperature (e.g., -20°C or -80°C) in a tightly sealed, light-protecting container. When diluting the stock solution into an aqueous buffer for your experiment, ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the experiment and the stability of the compound.

Q5: I'm seeing multiple new peaks in my HPLC chromatogram after a forced degradation study. How can I identify these unknown peaks?

A5: Identifying unknown degradation products typically requires mass spectrometry (MS). An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the new peaks, which helps in deducing their molecular weights. For further structural elucidation, tandem mass spectrometry (MS/MS) can be used to fragment the molecules and analyze the resulting fragmentation patterns, allowing for a more definitive identification of the degradation products.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Degradation of this compound in Solution
  • Observation: Significant loss of the parent this compound peak in HPLC analysis in a shorter time than expected.

  • Potential Causes & Troubleshooting Steps:

    • pH of the Medium: The hydrolysis of the chloro group on the quinoline ring is highly pH-dependent. Both acidic and basic conditions can accelerate this degradation.

      • Action: Measure the pH of your solution. If it is at an extreme, adjust it to a more neutral pH range if your experimental protocol allows. Consider using a buffer system to maintain a stable pH.

    • Exposure to Light: this compound is susceptible to photodegradation.

      • Action: Protect your solutions from light at all stages of preparation, storage, and experimentation by using amber vials or covering your containers with aluminum foil.

    • Elevated Temperature: Higher temperatures can increase the rate of hydrolysis and other degradation reactions.

      • Action: Store solutions at recommended low temperatures (e.g., 2-8°C or frozen). During experiments, try to maintain a controlled, lower temperature if possible.

    • Presence of Oxidizing Agents: Contaminants in the solvent or buffer could be oxidizing the this compound.

      • Action: Use high-purity solvents and freshly prepared buffers. De-gas your solvents to remove dissolved oxygen.

Issue 2: Inconsistent Results in Biological Assays
  • Observation: High variability in experimental results between replicates or different batches of this compound solution.

  • Potential Causes & Troubleshooting Steps:

    • Solution Instability: The compound may be degrading over the course of your experiment, leading to a decrease in the effective concentration.

      • Action: Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly and for not an extended period. Perform a quick HPLC check of the solution concentration before starting your assay.

    • Interaction with Media Components: Components of your cell culture media or assay buffer could be reacting with the this compound.

      • Action: Investigate potential incompatibilities between this compound and your media components. You can perform a stability study of the compound directly in the assay media.

Quantitative Data on Stability

The stability of this compound is significantly influenced by environmental factors. The following tables summarize the degradation of similar chloro-substituted quinoline compounds under various stress conditions.

Table 1: Effect of pH on the Hydrolysis of Chloroquine (a related compound)

pHTemperature (°C)Degradation after 24 hours (%)Reference
2.070~10
7.070~5
10.070>50

Table 2: Forced Degradation of a this compound Analog under Different Conditions

Stress ConditionCondition DetailsDegradation (%)Reference
Acid Hydrolysis0.1 M HCl at 60°C for 24hSignificant
Base Hydrolysis0.1 M NaOH at 60°C for 24hSignificant
Oxidative Degradation3% H₂O₂ at room temperature for 24hSignificant
PhotodegradationExposure to light in a photostability chamberSignificant
Thermal Degradation60°C for 24hModerate

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solution (0.1 mg/mL in a quartz cuvette) to light in a photostability chamber.

  • Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized to achieve good separation between the parent compound and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound (typically around 340 nm).

  • Injection Volume: 20 µL.

  • Analysis: The peak areas of this compound and its degradation products are integrated to determine the extent of degradation over time.

Visualizations

This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis H₂O, H⁺/OH⁻ Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation hν (Light) Oxidation Oxidation This compound->Oxidation [O] Hydroxyquinoline_Derivative Hydroxyquinoline Derivative Hydrolysis->Hydroxyquinoline_Derivative Photolytic_Byproducts Photolytic Byproducts Photodegradation->Photolytic_Byproducts Oxidized_Products Oxidized Products Oxidation->Oxidized_Products

Caption: Major degradation pathways of this compound in aqueous solutions.

start Instability Observed (e.g., color change, precipitation) check_pH Check pH of Solution start->check_pH check_light Assess Light Exposure check_pH->check_light pH is Neutral adjust_pH Adjust pH to Neutral Use Buffer check_pH->adjust_pH Extreme pH check_temp Review Storage/Experimental Temperature check_light->check_temp Protected from Light protect_light Use Amber Vials Work in Low Light check_light->protect_light Exposed to Light control_temp Store at Recommended Low Temperature check_temp->control_temp High Temperature reanalyze Re-analyze Stability check_temp->reanalyze Temp is Controlled adjust_pH->reanalyze protect_light->reanalyze control_temp->reanalyze

Caption: Troubleshooting workflow for this compound instability issues.

cluster_prep Sample Preparation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) stress_conditions Dilute into Stress Conditions: - 0.1 M HCl - 0.1 M NaOH - 3% H₂O₂ - Light Exposure - 60°C stock->stress_conditions sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_conditions->sampling hplc HPLC Analysis (C18 Column, UV Detection) sampling->hplc data Data Analysis: Quantify Parent and Degradation Products hplc->data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Overcoming Challenges in the Crystallization of Chloroxoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the crystallization of chloroxoquinoline. The information is presented in a question-and-answer format for easy navigation and problem-solving.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions.

Issue 1: No Crystals Are Forming

Question: I have prepared a solution of my this compound derivative, but no crystals have formed after an extended period. What could be the issue?

Answer: The absence of crystal formation is a common challenge and can stem from several factors:

  • Supersaturation not reached: The solution may not be sufficiently concentrated for nucleation to occur.

  • Inappropriate solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.[1]

  • Presence of impurities: Certain impurities can inhibit nucleation and crystal growth.

  • Lack of nucleation sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.[1]

    • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.[1]

  • Increase Supersaturation:

    • Reduce Solvent Volume: If the compound is stable at higher temperatures, gently heat the solution to evaporate some of the solvent, then allow it to cool slowly.[1]

    • Change the Solvent System:

      • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a solvent in which it is soluble.

Issue 2: Oiling Out Instead of Crystallizing

Question: My this compound is separating from the solution as an oil or amorphous precipitate rather than forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute's concentration exceeds its solubility to such a high degree that it separates as a liquid phase. This is often a result of:

  • High degree of supersaturation: The solution is too concentrated.

  • Rapid cooling: Cooling the solution too quickly can favor the formation of an amorphous solid or oil over an ordered crystal lattice.

  • Inappropriate solvent: The solvent may not be ideal for promoting crystal growth.

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Dilute the Solution: Add a small amount of the solvent to the oiled-out mixture and gently heat until the oil redissolves. Then, allow the solution to cool more slowly.

    • Use a Different Solvent System: Experiment with solvent mixtures to find a system where the compound has moderate solubility.

  • Slow Down the Crystallization Process:

    • Slower Cooling: Insulate the crystallization vessel to slow the rate of cooling.

    • Vapor Diffusion: Use a vapor diffusion setup where an anti-solvent slowly diffuses into the solution, gradually inducing crystallization.

Issue 3: Poor Crystal Quality (Small, Needle-like, or Clustered Crystals)

Question: I am getting crystals, but they are very small, needle-shaped, or form large aggregates. How can I improve the crystal quality?

Answer: The formation of small, needle-like, or clustered crystals is often related to rapid nucleation and growth rates.

  • High supersaturation: Leads to the rapid formation of many small nuclei.

  • Fast cooling or evaporation: Does not allow sufficient time for individual crystals to grow larger.

  • Impurities: Can interfere with the crystal lattice formation, leading to imperfections and altered morphology.

Troubleshooting Steps:

  • Control the Rate of Crystallization:

    • Slower Cooling/Evaporation: Decrease the rate of temperature change or use a vessel with a smaller opening to slow down solvent evaporation.

    • Use a Solvent with Higher Viscosity: This can slow down the diffusion of molecules to the crystal surface.

  • Optimize the Solvent:

    • Solvent Screening: Test a variety of solvents or solvent mixtures to find one that promotes the growth of more well-defined crystals.

  • Purify the Compound:

    • Recrystallization: Perform one or more rounds of recrystallization to remove impurities that may be affecting crystal growth.

Physicochemical Data of Chloroquinoline Isomers

Property2-Chloroquinoline4-Chloroquinoline5-Chloroquinoline6-Chloroquinoline7-Chloroquinoline8-Chloroquinoline
Molecular Formula C₉H₆ClNC₉H₆ClNC₉H₆ClNC₉H₆ClNC₉H₆ClNC₉H₆ClN
Molecular Weight 163.61 g/mol 163.61 g/mol 163.61 g/mol 163.60 g/mol 163.60 g/mol 163.6 g/mol
Melting Point 34-37 °C28-31 °C39-41 °C38-40 °C33-35 °C-20 °C
Boiling Point 266.6 °C264-266 °C256-257 °C260-261 °C255-256 °C288.5 °C
Appearance Off-white solidClear dark yellow liquidLight yellow crystalline solid--Clear yellow to brown liquid

Experimental Protocols

The following are generalized protocols for common crystallization techniques that can be adapted for this compound.

Slow Evaporation Crystallization

This method is suitable for compounds that are soluble at room temperature and aims to slowly increase the concentration of the solute to induce crystallization.

Methodology:

  • Dissolution: Dissolve the this compound compound in a suitable solvent (e.g., methanol, ethanol, or a mixture) at room temperature to create a near-saturated solution.

  • Filtration: Filter the solution through a 0.2 µm syringe filter into a clean crystallization vessel (e.g., a small vial) to remove any particulate matter.

  • Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment and monitor for crystal growth over several days to weeks.

Slow Cooling Crystallization

This technique is ideal for compounds that have a significantly higher solubility in a particular solvent at elevated temperatures.

Methodology:

  • Dissolution: Add the minimum amount of a suitable solvent to the this compound compound in a flask and heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean, pre-warmed receiving flask.

  • Cooling: Allow the flask to cool slowly to room temperature. To slow the cooling rate further, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Vapor Diffusion Crystallization

This method involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually reducing its solubility and promoting crystallization.

Methodology:

  • Inner Vial Preparation: Dissolve the this compound compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial.

  • Outer Chamber Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Anti-Solvent Addition: Add a larger volume of an "anti-solvent" (in which the compound is poorly soluble) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the outer container and allow the anti-solvent vapor to slowly diffuse into the solution in the inner vial.

  • Crystal Growth: Over time, the solubility of the compound in the inner vial will decrease, leading to the formation of crystals.

Visual Guides

Troubleshooting Crystallization Workflow

Caption: A decision tree for troubleshooting common crystallization problems.

Experimental Workflow: Vapor Diffusion

VaporDiffusionWorkflow cluster_prep Preparation cluster_setup Setup cluster_growth Crystal Growth dissolve 1. Dissolve this compound in 'Good' Solvent place_inner 2. Place Solution in Small Inner Vial dissolve->place_inner place_outer 3. Place Inner Vial in Larger Sealed Chamber place_inner->place_outer add_anti_solvent 4. Add 'Anti-Solvent' to Outer Chamber place_outer->add_anti_solvent diffuse 5. Allow Anti-Solvent Vapor to Diffuse add_anti_solvent->diffuse crystals 6. Monitor for Crystal Formation diffuse->crystals

Caption: Step-by-step workflow for vapor diffusion crystallization.

References

Minimizing tar formation in the Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Skraup Synthesis of Quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on minimizing tar formation.

Frequently Asked Questions (FAQs)

Q1: What is the Skraup synthesis?

The Skraup synthesis is a chemical reaction used to produce quinolines. In its classic form, it involves heating an aromatic amine, such as aniline, with glycerol, concentrated sulfuric acid, and an oxidizing agent.[1] The reaction mechanism proceeds through several key steps:

  • Dehydration: Sulfuric acid dehydrates glycerol to form acrolein.

  • Michael Addition: The aromatic amine adds to the acrolein.

  • Cyclization: The intermediate undergoes ring closure in the presence of sulfuric acid to form 1,2-dihydroquinoline.

  • Oxidation: The 1,2-dihydroquinoline is then oxidized to yield the final quinoline product.

Q2: Why is tar formation a common and significant problem in the Skraup synthesis?

Tar formation is a frequent issue primarily due to the polymerization of acrolein, a key intermediate formed from the dehydration of glycerol. This polymerization is often exacerbated by the highly exothermic nature of the reaction and the strongly acidic conditions, which can lead to localized overheating and uncontrolled side reactions. The resulting thick, viscous tar makes product isolation difficult, leading to significant material loss and lower yields.

Q3: What is the role of ferrous sulfate (FeSO₄) in the reaction?

Ferrous sulfate is commonly added as a moderator to control the often violent and highly exothermic nature of the Skraup synthesis. It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer duration. This controlled reaction environment helps to prevent the reaction from getting out of control, thereby reducing tar formation and leading to higher, more reproducible yields.

Q4: Are there alternative oxidizing agents to the traditional nitrobenzene?

Yes, while nitrobenzene is a traditional oxidizing agent that can also serve as a solvent, it can contribute to the violence of the reaction. Several alternatives have been used to achieve a less vigorous reaction:

  • Arsenic Pentoxide (As₂O₅) or Arsenic Acid: These are common alternatives reported to result in a less violent reaction.

  • Iodine: Used in catalytic amounts, iodine can be a milder and effective oxidizing agent that helps control the reaction's exothermicity.

  • Other Options: Ferric compounds, vanadium pentoxide, and even air have also been employed as oxidizing agents.

Q5: Can the addition of chemical inhibitors reduce polymerization?

While not a traditional component of the Skraup synthesis, the addition of a polymerization inhibitor like hydroquinone could theoretically reduce tar formation by scavenging radicals that initiate the polymerization of acrolein.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Problem Potential Causes Solutions & Strategies
Reaction is excessively violent and uncontrollable. • Uncontrolled exothermic reaction. • High concentration of reagents. • Rapid dehydration of glycerol.1. Add a Moderator: Introduce ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating to make the reaction less violent. 2. Control Reagent Addition: Slowly add sulfuric acid to the mixture with cooling. For reactive starting materials, consider portion-wise addition of the aniline or sulfuric acid while monitoring the temperature. 3. Ensure Efficient Mixing: Use a robust mechanical stirrer for homogenous mixing to prevent localized overheating.
The reaction mixture has turned into a thick, black, intractable tar. • Polymerization of the acrolein intermediate. • Localized overheating and high reaction temperatures. • Sub-optimal reagent ratios or incorrect order of addition.1. Strict Temperature Control: Carefully monitor and maintain the optimal reaction temperature (typically 130-150°C). After initiating the reaction with heat, remove the heat source and allow the exotherm to sustain the reaction. 2. Use a Milder Oxidizing Agent: Consider replacing nitrobenzene with arsenic pentoxide or iodine to lessen the reaction's vigor. 3. Acylate the Amine: Using an acetylated amine (e.g., acetanilide instead of aniline) can reduce the reaction's violence and decrease tarry byproducts. 4. Ensure Reagent Purity: Use high-purity, anhydrous glycerol, as water can affect the dehydration process.
Yield of quinoline product is very low or non-existent. • Reaction temperature was too low or reaction time was too short. • Deactivated aniline substrate (e.g., with electron-withdrawing groups). • Significant product loss during work-up due to tar.1. Optimize Reaction Conditions: Ensure the reaction reaches and is maintained at the optimal temperature for a sufficient duration (often several hours). 2. Address Substrate Reactivity: For deactivated anilines, consider a more forceful oxidizing agent or higher reaction temperatures, while being mindful of increased byproduct formation. 3. Improve Work-up Procedure: See the solutions below for product loss during work-up.
Significant product is lost during the work-up and purification process. • The viscous, tarry mixture makes extraction difficult and inefficient.1. Dilute the Mixture: After cooling, carefully dilute the reaction mixture with water to reduce its viscosity. 2. Utilize Steam Distillation: For volatile quinolines, steam distillation is a highly effective method to separate the product from non-volatile tar. 3. Optimize Extraction: After making the mixture strongly basic to liberate the free quinoline base, use an appropriate organic solvent like toluene or ether for extraction.

Quantitative Data Summary

The choice of reactants and moderators significantly impacts the reaction outcome. The following tables summarize key quantitative data.

Table 1: Impact of Aniline Substituents on Yield

Aniline DerivativeSubstituent TypeReported YieldReference
o-NitroanilineStrong Electron-Withdrawing~17%
o-BromoanilineElectron-Withdrawing~75%

Table 2: Effect of Moderators and Oxidizing Agents

ReagentRoleEffect on Reaction
Ferrous Sulfate (FeSO₄)ModeratorControls exotherm, extends reaction time, reduces tar, increases yield.
Boric AcidModeratorSmoothens the reaction, may slightly lower yields compared to FeSO₄.
NitrobenzeneOxidizing AgentTraditional, effective, but can lead to violent reactions.
Arsenic Pentoxide (As₂O₅)Oxidizing AgentLess violent alternative to nitrobenzene.
Iodine (catalytic)Oxidizing AgentMilder option, helps control exothermicity.

Experimental Protocols

Protocol 1: Classical Skraup Synthesis with Ferrous Sulfate Moderator

This protocol is adapted from established procedures designed to control the reaction's vigor.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (40%)

  • Steam distillation apparatus

Procedure:

  • In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, combine the aniline, glycerol, and ferrous sulfate heptahydrate.

  • Place the flask in an ice-water bath. Slowly and with continuous, efficient stirring, add the concentrated sulfuric acid. Maintain a low temperature during this addition to prevent premature reaction.

  • Gently heat the mixture with a flame or heating mantle until the reaction begins (indicated by bubbling).

  • Immediately remove the heat source. The exothermic reaction should be vigorous enough to sustain boiling or reflux for 30-60 minutes. If the reaction becomes too violent, cool the flask externally (e.g., with a wet towel).

  • Once the initial vigorous reaction subsides, apply heat to maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool to room temperature.

  • Work-up: Carefully pour the cooled mixture over crushed ice or dilute with water. Make the solution strongly basic by slowly adding a concentrated sodium hydroxide solution while cooling; this will liberate the quinoline free base.

  • Purification: Isolate the quinoline product from the tarry byproducts using steam distillation.

Protocol 2: Modified Skraup Synthesis with Iodine as a Mild Oxidizing Agent

This protocol uses a milder oxidizing agent to further control the reaction.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Potassium Iodide (KI)

  • Sodium Hydroxide solution

  • Steam distillation apparatus

Procedure:

  • Combine the aniline and glycerol in a round-bottom flask equipped with a mechanical stirrer and reflux condenser.

  • Add a catalytic amount of potassium iodide (KI).

  • Place the flask in an ice-water bath. Slowly and with vigorous stirring, add concentrated sulfuric acid. The sulfuric acid will react with KI to generate iodine in situ. Maintain a low temperature throughout the addition.

  • After the acid addition is complete, slowly warm the mixture to the target reaction temperature (e.g., 130-150°C) and maintain for several hours.

  • Follow the work-up and purification steps (7 and 8) as described in Protocol 1.

Visualizations

Below are diagrams illustrating key workflows and relationships in the Skraup synthesis.

G start Start: Skraup Synthesis Experiment problem Problem Encountered: Excessive Tar or Violent Reaction? start->problem check_temp 1. Review Temperature Control - Was there localized overheating? - Was the exotherm uncontrolled? problem->check_temp Yes success Success: Reduced Tar & Controlled Reaction problem->success No check_mixing 2. Evaluate Mixing Efficiency - Was stirring continuous and vigorous? check_temp->check_mixing check_reagents 3. Assess Reagents & Addition - Were moderators (FeSO₄) used? - Was H₂SO₄ added slowly with cooling? - Was a milder oxidant considered? check_mixing->check_reagents implement_changes Implement Corrective Actions: - Add FeSO₄ or Boric Acid - Improve stirring - Control acid addition rate - Use Iodine or As₂O₅ check_reagents->implement_changes rerun Re-run Experiment implement_changes->rerun rerun->problem Re-evaluate rerun->success Improved no_success Problem Persists rerun->no_success Not Improved consult Consult Advanced Protocols: - Acylated amines - Polymerization inhibitors no_success->consult

Caption: Troubleshooting workflow for minimizing tar in the Skraup synthesis.

G temp High / Uncontrolled Temperature tar Tar Formation (Acrolein Polymerization) temp->tar mixing Poor Mixing mixing->tar oxidant Harsh Oxidant (e.g., Nitrobenzene) oxidant->tar moderator Absence of Moderator (e.g., FeSO₄) moderator->tar controlled_temp Controlled Temperature (130-150°C) quinoline High Yield of Quinoline controlled_temp->quinoline good_mixing Efficient Mixing good_mixing->quinoline mild_oxidant Mild Oxidant (e.g., Iodine) mild_oxidant->quinoline use_moderator Use of Moderator (e.g., FeSO₄) use_moderator->quinoline acrolein Acrolein Intermediate acrolein->tar polymerizes acrolein->quinoline reacts

Caption: Relationship between reaction parameters and outcomes in the Skraup synthesis.

References

Technical Support Center: Enhancing the Bioavailability of Chloroxoquinoline for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of Chloroxoquinoline and enhancing its bioavailability for in vivo research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound formulation shows poor solubility in aqueous buffers. What can I do?

A1: Poor aqueous solubility is a known challenge for many quinoline derivatives. Here are several strategies you can employ:

  • pH Adjustment: this compound is predicted to be a weakly basic compound. Therefore, its solubility can be significantly increased in acidic solutions. Try dissolving the compound in a vehicle with a lower pH. However, ensure the pH of the final formulation is compatible with the route of administration and physiologically tolerable.

  • Co-solvents: Employing a co-solvent system can enhance solubility. Common biocompatible co-solvents include DMSO, ethanol, polyethylene glycol (PEG) 300 or 400, and propylene glycol. It is crucial to start with a small percentage of the organic co-solvent and perform toxicity studies to ensure the vehicle is well-tolerated in your animal model.

  • Excipients: Certain excipients can act as solubilizing agents. Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.

Q2: I'm observing precipitation of this compound when I dilute my stock solution into an aqueous buffer for my assay. How can I prevent this?

A2: This is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Formulation Strategy: Your primary formulation may not be robust enough for dilution. Consider advanced formulation strategies such as:

    • Solid Dispersions: Dispersing this compound in a polymeric carrier can create a stable amorphous form with enhanced solubility and dissolution rate.[1][2]

    • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization upon contact with aqueous media.

    • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can mask the hydrophobic nature of the molecule and increase its aqueous solubility.[3][4][5]

  • Order of Addition: When preparing dilutions, try adding the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.

Q3: My in vivo study with orally administered this compound shows low and variable plasma concentrations. What are the likely causes and solutions?

A3: Low and erratic oral bioavailability is a hallmark of BCS Class II and IV compounds (low solubility, high/low permeability).

  • Dissolution Rate-Limited Absorption: The absorption of your compound is likely limited by how quickly it can dissolve in the gastrointestinal fluids. To address this, you need to enhance its dissolution rate.

  • Particle Size Reduction: Decreasing the particle size of this compound to the micron or sub-micron (nanoparticle) range will increase the surface area available for dissolution.

  • Advanced Formulations: As mentioned in A2, employing solid dispersions, lipid-based formulations, or cyclodextrin complexes can significantly improve the dissolution and subsequent absorption of the compound. For instance, nanoparticle formulations have been shown to increase the oral bioavailability of poorly soluble drugs.

Q4: What are the key considerations when choosing a formulation strategy for this compound?

A4: The selection of an appropriate formulation depends on the physicochemical properties of this compound, the desired dose, and the route of administration.

  • Physicochemical Properties: Factors such as the compound's logP, melting point, and crystalline structure will influence the choice of excipients and formulation method.

  • Dose: For high-dose studies, a formulation with a high drug-loading capacity will be necessary.

  • Toxicity: Ensure that all excipients used in the formulation are non-toxic at the intended concentration and are approved for the intended route of administration.

Quantitative Data on Bioavailability Enhancement (Using Chloroquine as a Proxy)

Formulation TypeAdministration RouteAnimal Model/SubjectKey Bioavailability ParametersReference
Oral SolutionOralHumansBioavailability: 52% to 102%
Oral TabletOralHumansBioavailability: 67% to 114%
Plain Tablet vs. Sugar-Coated TabletOralHumansPlain tablet showed significantly higher AUC and Cmax compared to the sugar-coated tablet.
Two Different Tablet FormulationsOralHumansRelative bioavailability of the test formulation was in the range of 84-115% compared to the reference.
Solid Lipid Nanoparticles (SLN)Oral-Proposed to improve oral delivery and intestinal lymphatic uptake.

Experimental Protocols

The following are detailed methodologies for key experiments aimed at enhancing the bioavailability of a poorly soluble quinoline derivative like this compound.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methods used for formulating other poorly soluble drugs.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

  • High-shear homogenizer

  • Probe sonicator

Methodology:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Add the accurately weighed this compound to the molten lipid and stir until a clear solution is obtained. Maintain the temperature.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer at a speed of 10,000-15,000 rpm for 10-15 minutes. This will form a coarse oil-in-water emulsion.

  • Nanonization:

    • Immediately subject the hot pre-emulsion to probe sonication for 5-10 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will solidify, forming the Solid Lipid Nanoparticles.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • Determine the entrapment efficiency and drug loading by centrifuging the SLN dispersion and quantifying the amount of unentrapped this compound in the supernatant using a suitable analytical method like HPLC.

Protocol 2: Formulation of this compound Amorphous Solid Dispersion by Solvent Evaporation

Materials:

  • This compound

  • Polymeric carrier (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution:

    • Dissolve both this compound and the chosen polymeric carrier in the organic solvent. Ensure complete dissolution to achieve a molecular-level dispersion.

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask and attach it to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying:

    • A thin film of the solid dispersion will be formed on the inner wall of the flask. Scrape off the solid mass and dry it further in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24-48 hours to remove any residual solvent.

  • Milling and Sieving:

    • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization:

    • Confirm the amorphous nature of the this compound in the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

    • Evaluate the in vitro dissolution rate of the solid dispersion compared to the pure drug in a relevant buffer (e.g., simulated gastric fluid, simulated intestinal fluid).

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Deionized water or a suitable buffer

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Preparation of Cyclodextrin Solution:

    • Dissolve the cyclodextrin in deionized water or buffer with constant stirring. Gentle heating may be applied to facilitate dissolution.

  • Complexation:

    • Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound solution to the cyclodextrin solution under continuous stirring.

    • Continue stirring the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex.

  • Lyophilization:

    • Freeze the resulting solution at -80°C and then lyophilize it for 48-72 hours to obtain a dry powder of the inclusion complex.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as DSC, XRD, and Fourier-Transform Infrared (FTIR) spectroscopy.

    • Determine the phase solubility of this compound in the presence of increasing concentrations of the cyclodextrin to understand the stoichiometry of the complex.

    • Measure the aqueous solubility of the prepared inclusion complex and compare it to that of the pure drug.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Formulation Strategy Selection cluster_2 Evaluation Start Poorly Soluble Compound (this compound) Physicochem_Props Characterize Physicochemical Properties (Solubility, LogP, pKa, m.p.) Start->Physicochem_Props BCS_Class Determine Biopharmaceutics Classification System (BCS) Class Physicochem_Props->BCS_Class Strategy Select Formulation Strategy BCS_Class->Strategy Size_Reduction Particle Size Reduction (Micronization, Nanonization) Strategy->Size_Reduction High Dose Solid_Dispersion Amorphous Solid Dispersion Strategy->Solid_Dispersion Crystalline Lipid_Based Lipid-Based Formulation (e.g., SLN, SEDDS) Strategy->Lipid_Based Lipophilic Cyclodextrin Cyclodextrin Complexation Strategy->Cyclodextrin Low Dose In_Vitro In Vitro Characterization (Dissolution, Stability) Size_Reduction->In_Vitro Solid_Dispersion->In_Vitro Lipid_Based->In_Vitro Cyclodextrin->In_Vitro In_Vitro->Strategy Unsatisfactory In_Vivo In Vivo Pharmacokinetic Study (Animal Model) In_Vitro->In_Vivo Promising Results Bioavailability Assess Bioavailability (AUC, Cmax, Tmax) In_Vivo->Bioavailability End Optimized Formulation Bioavailability->End

Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy.

Signaling_Pathway This compound This compound Target_Protein Target Protein (e.g., Kinase, Receptor) This compound->Target_Protein Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription Factor Downstream_Effector_2->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway modulated by a quinoline-based compound.

References

Troubleshooting fluorescence polarization assays for protein-DNA binding with quinoline compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing fluorescence polarization (FP) assays to study protein-DNA interactions, with a specific focus on challenges introduced by quinoline-based compounds.

Troubleshooting Guides

This section provides systematic guidance to identify and resolve common issues encountered during FP assays involving protein-DNA binding and quinoline compounds.

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from your binding event, leading to a poor signal-to-noise ratio and inaccurate data.

Possible Causes and Solutions:

CauseSolution
Autofluorescence of Quinoline Compound The quinoline core is known to possess inherent fluorescent properties, which can interfere with fluorescence-based assays.[1] Perform a pre-read of the plate containing only the quinoline compound and buffer to determine its intrinsic fluorescence at the assay wavelengths.[1] Subtract this background fluorescence from the final assay readings.
Contaminated Buffer or Reagents Buffer components themselves should not be fluorescent.[2] Prepare fresh buffer using high-purity reagents and test for background fluorescence. Consider filtering the buffer to remove any particulate matter.
Use of White or Clear Microplates White or clear plates can be fluorescent and contribute to high background.[2] Always use black, non-binding microplates for FP assays to minimize background fluorescence.[1]
Non-specific Binding to Plates The fluorescent probe or protein may bind non-specifically to the microplate wells. Use plates with a non-binding surface.
High Concentration of Fluorescent Probe An excessively high concentration of the fluorescently labeled DNA can lead to high background. Titrate the probe to determine the lowest concentration that provides a sufficient signal-to-noise ratio.
Issue 2: Low or No Change in Polarization (Small Assay Window)

A small change in polarization upon protein-DNA binding makes it difficult to accurately determine binding affinities.

Possible Causes and Solutions:

CauseSolution
Unsuitable Fluorophore The fluorescence lifetime of the chosen fluorophore may not be optimal for the size of the molecules being studied. Consider using a different fluorophore with a proven track record in FP assays, such as fluorescein, TAMRA, or BODIPY.
Flexible Linker A long or highly flexible linker attaching the fluorophore to the DNA can allow the fluorophore to rotate freely even when the DNA is bound to the protein (the "propeller effect"). Consider shortening the linker or attaching the fluorophore to a different position on the DNA.
Protein Inactivity The protein may be inactive or have low binding affinity under the assay conditions. Confirm protein activity using an orthogonal method. Optimize buffer conditions (pH, ionic strength, co-factors) to ensure optimal protein function.
Incorrect Protein or DNA Concentration Inaccurate concentrations of the protein or DNA probe will affect the binding equilibrium. Verify the concentrations of your protein and DNA stocks.
Insufficient Protein Concentration The protein concentration may not be high enough to achieve significant binding. Increase the protein concentration range in your titration experiment.
Issue 3: Inconsistent or Noisy Data

Variable and noisy data can make it impossible to obtain reliable binding curves and calculate binding affinities.

Possible Causes and Solutions:

CauseSolution
Low Fluorescence Intensity Very low fluorescence intensity can amplify noise in the polarization reading. Ensure the fluorescent probe concentration is sufficient to provide a signal at least 3-fold higher than the buffer background.
Photobleaching of the Fluorophore Exposure to light can cause the fluorophore to degrade, leading to a decrease in signal over time. Minimize light exposure by working in a darkened room and using light-blocking plate seals.
Precipitation of Quinoline Compound Quinoline compounds can precipitate out of solution, causing light scattering and erratic FP readings. Check the solubility of your quinoline compound in the assay buffer. Consider adjusting the pH or adding a small percentage of a co-solvent like DMSO, ensuring it doesn't affect the biological interaction.
Pipetting Errors Inaccurate pipetting can lead to significant variability between wells. Calibrate your pipettes regularly and use appropriate pipetting techniques.
Temperature Fluctuations FP is sensitive to temperature changes. Ensure the plate reader and all reagents are at a stable, consistent temperature throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: My quinoline compound appears to be a potent inhibitor in my FP assay, but this activity is not confirmed in other assays. What could be the reason?

This is a common issue with certain classes of compounds, including some quinoline scaffolds. These are often referred to as Pan-Assay Interference Compounds (PAINS). They can interfere with assay readouts through various mechanisms that are not related to true inhibition of the protein-DNA interaction, such as autofluorescence or compound aggregation. It is crucial to perform orthogonal assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to validate any hits from an FP screen.

Q2: How can I specifically address the autofluorescence of my quinoline compound?

Here are a few strategies:

  • Background Subtraction: The most direct method is to measure the fluorescence of your quinoline compound at the assay concentration in the absence of the fluorescent probe and subtract this value from your experimental readings.

  • Use Red-Shifted Fluorophores: Many interfering compounds, including some quinolines, fluoresce in the blue-green spectrum. Switching to a red-shifted fluorescent probe (e.g., Cy5) can often mitigate this interference.

  • Increase Probe Concentration: In some cases, increasing the concentration of your fluorescently labeled DNA can help to overwhelm the background signal from the quinoline compound. However, be mindful that this can affect the binding equilibrium and the apparent binding affinity.

  • Pre-read the Plate: Measure the fluorescence of the wells containing your quinoline compound before adding the fluorescent probe to establish a baseline for background correction.

Q3: The polarization value decreases when I add my protein to the fluorescently labeled DNA. Is this expected?

While an increase in polarization is more common, a decrease can also occur. This might happen if the binding of the protein induces a conformational change in the DNA that increases the mobility of the fluorophore. Another possibility is that the fluorophore is interacting with the DNA in the unbound state, and this interaction is disrupted upon protein binding, leading to increased fluorophore mobility and a decrease in polarization. You may still be able to use this decrease in polarization to measure the binding affinity.

Q4: What are the ideal buffer conditions for a protein-DNA FP assay?

The optimal buffer will depend on the specific protein and DNA being studied. However, a good starting point is a buffer that maintains the stability and activity of your protein. A common buffer composition is 20-50 mM Tris or HEPES at a physiological pH (7.4-8.0), 50-150 mM NaCl, a small percentage of glycerol (e.g., 5%) to stabilize the protein, and a reducing agent like DTT (1 mM) if your protein has sensitive cysteine residues. It is crucial to test different buffer conditions to find what works best for your system.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of Quinoline Compounds

This protocol helps determine if a test compound contributes to the fluorescence signal in your assay.

Materials:

  • Black, clear-bottom 96-well or 384-well plates

  • Test quinoline compound

  • Assay buffer

  • Fluorescence plate reader

Procedure:

  • Prepare Compound Plate: In a microplate, perform serial dilutions of your quinoline compound in the assay buffer to cover the concentration range used in your primary screen.

  • Prepare Control Wells: Include wells with assay buffer only (blank) and wells with a known fluorescent control if available.

  • Read Fluorescence: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths to match those used for your fluorescent probe in the FP assay.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence readings of the compound-containing wells. A significant, concentration-dependent increase in fluorescence indicates that your compound is autofluorescent under these conditions.

Protocol 2: Fluorescence Polarization Assay for Protein-DNA Binding

This is a general protocol for a direct binding FP assay.

Materials:

  • Purified protein of interest

  • Fluorescently labeled DNA probe

  • Assay buffer

  • Black, non-binding 96-well or 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock solution of your fluorescently labeled DNA probe in assay buffer at a concentration determined from your optimization experiments (typically in the low nanomolar range).

    • Prepare a 2X serial dilution of your protein in assay buffer, starting from a concentration well above the expected dissociation constant (Kd).

  • Assay Setup:

    • Add a fixed volume of the 2X DNA probe solution to all wells of the microplate.

    • Add an equal volume of the 2X protein dilutions to the corresponding wells.

    • Include control wells with DNA probe only (for minimum polarization) and buffer only (for background).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters for your fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence from the buffer-only wells.

    • Plot the fluorescence polarization (in millipolarization, mP) as a function of the protein concentration.

    • Fit the data to a suitable binding equation (e.g., a one-site binding model) to determine the Kd.

Visualizations

Experimental_Workflow_FP_Assay cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis reagent_prep Reagent Preparation (Protein, DNA Probe, Buffer) plate_setup Plate Setup (Serial Dilutions) reagent_prep->plate_setup Dispense incubation Incubation (Equilibration) plate_setup->incubation Incubate measurement FP Measurement (Plate Reader) incubation->measurement Read Plate data_proc Data Processing (Background Subtraction) measurement->data_proc Raw Data curve_fit Curve Fitting (Determine Kd) data_proc->curve_fit Processed Data results Results curve_fit->results Final Output

Caption: A generalized experimental workflow for a fluorescence polarization protein-DNA binding assay.

Troubleshooting_Logic_FP start Start FP Assay problem Problem Encountered? start->problem high_bg High Background? problem->high_bg Yes end Assay Optimized problem->end No low_signal Low Signal/Window? high_bg->low_signal No check_compound Check Compound Autofluorescence high_bg->check_compound Yes noisy_data Noisy Data? low_signal->noisy_data No check_fluorophore Optimize Fluorophore & Linker low_signal->check_fluorophore Yes check_intensity Increase Probe Conc. noisy_data->check_intensity Yes noisy_data->end No check_buffer Check Buffer & Reagents check_compound->check_buffer check_plates Use Black Plates check_buffer->check_plates check_plates->end check_protein Verify Protein Activity & Conc. check_fluorophore->check_protein check_protein->end check_solubility Check Compound Solubility check_intensity->check_solubility check_solubility->end

Caption: A logical workflow for troubleshooting common issues in fluorescence polarization assays.

References

Controlling the exothermic reaction in Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control the highly exothermic Skraup quinoline synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Skraup synthesis, offering potential causes and recommended solutions to ensure a controlled and successful reaction.

Problem Potential Cause(s) Recommended Solution(s)
Reaction is too violent and uncontrollable • Highly exothermic nature of the reaction.• Rapid addition of reagents, especially sulfuric acid.• Localized overheating.• Add a moderator like ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating.[1][2][3]• Ensure slow, dropwise addition of concentrated sulfuric acid with efficient stirring and external cooling (e.g., using an ice bath).[2][4]• Gently heat the reaction mixture to initiate the reaction.
Formation of a thick, intractable tar • Uncontrolled polymerization of the acrolein intermediate.• High reaction temperatures promoting side reactions.• Maintain strict temperature control throughout the reaction.• Use a milder oxidizing agent, such as iodine, which can lead to a less vigorous reaction.• Consider modern modifications, such as using microwave irradiation or ionic liquids, which can allow for lower temperatures and shorter reaction times.
Low yield of the desired quinoline product • Significant tar formation consuming reactants.• Incomplete reaction due to insufficient heating or reaction time.• Sub-optimal reagent ratios.• Utilize a moderator to minimize side reactions.• Ensure the reaction mixture reaches and is maintained at the optimal temperature (typically 130-150°C) for a sufficient duration.• Verify the quality and stoichiometry of all reagents, ensuring glycerol is anhydrous.
Reaction mixture becomes too viscous for stirring • Early onset of polymerization.• High concentration of reagents.• Ensure reagents are added in the correct order, typically adding the sulfuric acid last with cooling.• Use a robust mechanical stirrer and an appropriately sized flask to ensure efficient mixing.

Frequently Asked Questions (FAQs)

Q1: Why is the Skraup synthesis so exothermic and often difficult to control?

A1: The Skraup synthesis is notoriously exothermic due to the dehydration of glycerol to acrolein by concentrated sulfuric acid, which is a highly heat-generating process. This, combined with the subsequent condensation and cyclization reactions, can lead to a rapid and sometimes violent increase in temperature if not properly managed.

Q2: What is the role of a moderator like ferrous sulfate (FeSO₄) in the reaction?

A2: Ferrous sulfate is commonly added as a moderator to control the vigorous nature of the Skraup synthesis. It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period, thus preventing the reaction from becoming uncontrollable.

Q3: How can I minimize the formation of tar and other polymeric byproducts?

A3: Tar formation, a common issue arising from the polymerization of the acrolein intermediate, can be minimized by several methods. Strict temperature control is crucial to avoid localized overheating. The use of a moderator like ferrous sulfate can also help by ensuring a more controlled reaction rate. Additionally, ensuring efficient stirring and avoiding an excess of acrolein can prevent the formation of unworkable solids.

Q4: What are the critical safety precautions to take during a Skraup synthesis?

A4: Due to its violent nature, the Skraup synthesis must be conducted with extreme caution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Careful and slow addition of reagents, particularly sulfuric acid, is essential. An ice bath should be readily available to manage the initial exotherm.

Quantitative Data on Reaction Control

The following table summarizes the impact of different control measures on the Skraup synthesis, providing a comparison of reaction conditions and outcomes.

Control Measure Aniline Derivative Oxidizing Agent Temperature (°C) Reaction Time (h) Yield (%) Reference
Ferrous Sulfate Moderator AnilineNitrobenzeneReflux3-5~75
Boric Acid Moderator AnilineNitrobenzeneRefluxNot SpecifiedModerate
Arsenic Pentoxide Oxidizer 3-nitro-4-aminoanisoleArsenic Pentoxide117-123765-76
No Moderator (Direct Acrolein) Phenolic Ether AnilineNot Specified1100.7547

Experimental Protocols

Protocol 1: Classical Skraup Synthesis with Ferrous Sulfate Moderator

This protocol describes a traditional approach to quinoline synthesis, incorporating ferrous sulfate to moderate the reaction's exotherm.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a powerful mechanical stirrer, combine the aniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and with cooling (e.g., in an ice bath), add the concentrated sulfuric acid to the mixture with vigorous stirring.

  • Gently heat the mixture until the reaction begins, as indicated by bubbling or a rapid increase in temperature.

  • Immediately remove the external heat source. The exothermic reaction should sustain boiling for 30-60 minutes. If the reaction becomes too vigorous, cool the flask externally.

  • Once the initial vigorous reaction subsides, reapply heat to maintain a steady reflux for an additional 3-5 hours to complete the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully dilute the mixture with water and then neutralize it with a sodium hydroxide solution while cooling in an ice bath.

  • The quinoline product is typically isolated from the reaction mixture by steam distillation.

Protocol 2: Controlled Skraup Synthesis using Acrolein

This modified protocol uses acrolein directly, requiring careful temperature control during its addition.

Materials:

  • o-Aminophenol

  • o-Nitrophenol

  • Acrolein

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve o-aminophenol and o-nitrophenol in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Slowly add acrolein to the reaction mixture via the dropping funnel over a period of time, while maintaining the temperature at 90-100°C.

  • After the addition is complete, continue to heat and stir the mixture for an additional 1-5 hours.

  • Allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a large beaker containing ice water.

  • Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7.5-8, with external cooling. The product should precipitate as a solid.

Visualizations

Troubleshooting_Exothermic_Reaction start High Exotherm Observed check_moderator Is a moderator (e.g., FeSO₄) being used? start->check_moderator add_moderator Add Ferrous Sulfate or Boric Acid check_moderator->add_moderator No check_acid_addition Is H₂SO₄ added slowly with cooling? check_moderator->check_acid_addition Yes add_moderator->check_acid_addition slow_acid_addition Slow dropwise addition of H₂SO₄ with ice bath cooling check_acid_addition->slow_acid_addition No check_stirring Is stirring efficient? check_acid_addition->check_stirring Yes slow_acid_addition->check_stirring improve_stirring Use a powerful mechanical stirrer check_stirring->improve_stirring No controlled_reaction Controlled Reaction check_stirring->controlled_reaction Yes improve_stirring->controlled_reaction

Caption: Troubleshooting flowchart for managing the exothermic reaction.

Skraup_Synthesis_Workflow A 1. Combine Aniline, Glycerol, & Moderator (FeSO₄) B 2. Slow, Cooled Addition of Conc. H₂SO₄ A->B C 3. Gentle Initial Heating to Initiate Reaction B->C D 4. Remove External Heat (Self-Sustaining Exotherm) C->D E 5. Monitor & Control Temperature (Cool if necessary) D->E F 6. Reapply Heat for Reflux after Exotherm Subsides E->F G 7. Cool, Dilute, and Neutralize F->G H 8. Isolate Product (e.g., Steam Distillation) G->H

Caption: Experimental workflow for a controlled Skraup synthesis.

References

Technical Support Center: Strategies for Inducing Nucleation in Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the crystallization of quinoline-based compounds. It includes troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate the optimization of nucleation and crystal growth.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of quinoline-based compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I have prepared a supersaturated solution of my quinoline derivative, but no crystals have formed after an extended period. What are the potential issues?

  • Answer: The failure of crystals to form is a common nucleation challenge. Several factors could be responsible:

    • Insufficient Supersaturation: The solution may not be concentrated enough for spontaneous nucleation to occur.[1]

    • Inappropriate Solvent: The compound might be too soluble in the selected solvent, which prevents it from precipitating.[1]

    • Presence of Impurities: Certain impurities can act as inhibitors to both nucleation and subsequent crystal growth.

    • Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not offer enough imperfections on its surface to initiate crystal formation.[1]

    Troubleshooting Steps:

    • Induce Nucleation Manually:

      • Scratching: Gently scratch the inner surface of the vessel below the solution level with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[1][2]

      • Seeding: Introduce a very small, pure crystal of the target compound (a seed crystal) into the solution. This provides a template for new molecules to attach to, promoting crystal growth.

    • Increase Supersaturation:

      • Solvent Evaporation: If the compound is thermally stable, allow the solvent to evaporate slowly from an uncovered or partially covered vessel.

      • Anti-Solvent Addition: Slowly add a miscible solvent in which your compound is insoluble (an "anti-solvent"). This reduces the overall solubility of the compound, inducing precipitation.

    • Optimize Temperature: Cool the solution to a lower temperature, such as in an ice bath or refrigerator, to decrease solubility and promote crystallization.

Issue 2: Compound Separates as an Oil ("Oiling Out")

  • Question: My quinoline compound is separating from the solution as liquid droplets or a viscous oil instead of solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the supersaturation is too high or the solution is cooled too quickly, causing the compound to separate into a liquid phase before it has time to form an ordered crystal lattice.

    Troubleshooting Steps:

    • Adjust Temperature: Gently heat the solution to redissolve the oil. Then, allow it to cool down much more slowly to give the molecules adequate time to organize into crystals. Insulating the vessel can help slow the cooling rate.

    • Reduce Concentration: Add more of the primary solvent to decrease the concentration before attempting to cool and crystallize the solution again.

    • Modify the Solvent System:

      • Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.

      • Consider using a different solvent or a solvent mixture with a lower boiling point.

Issue 3: Formation of Fine Powder or Very Small Needles

  • Question: As soon as my solution begins to cool, a large amount of fine powder or tiny needles "crashes out." Is this problematic?

  • Answer: This indicates that the rate of nucleation is too high, leading to the rapid formation of many small crystals rather than the slower growth of larger, higher-quality crystals. This can be an issue for filtration and purity.

    Troubleshooting Steps:

    • Slow Down the Cooling Rate: Insulate the crystallization vessel or place it in a warm water bath that is allowed to cool to room temperature overnight.

    • Use Less Concentrated Solution: Start with a more dilute solution to reduce the level of supersaturation.

    • Select a Different Solvent: Choose a solvent in which the compound has slightly higher solubility at room temperature.

Issue 4: Obtaining Different Crystal Forms (Polymorphism)

  • Question: I have crystallized the same quinoline compound on different occasions and obtained crystals with different shapes and properties. What is happening?

  • Answer: You are likely observing polymorphism, a phenomenon where a single compound can crystallize into multiple distinct crystal structures. These different polymorphs can have varying physical properties, including melting point, solubility, and stability. The formation of a specific polymorph is influenced by both kinetic and thermodynamic factors during crystallization.

    Troubleshooting & Control Strategies:

    • Solvent Selection: The choice of solvent has a significant impact on which polymorph is formed. Experiment with a range of solvents with different polarities.

    • Control Cooling Rate: Rapid cooling often yields a less stable (metastable) polymorph, whereas slow cooling is more likely to produce the most thermodynamically stable form.

    • Vary Supersaturation: The level of supersaturation can influence which polymorph nucleates first.

    • Seeding: To obtain a specific polymorph, introduce seed crystals of that desired form to direct the crystallization.

Quantitative Data on Crystallization Conditions

The following tables provide illustrative data on the crystallization of hypothetical quinoline-based compounds to demonstrate the effects of different experimental parameters.

Table 1: Effect of Solvent System on Crystal Yield of Quinoline Derivative A

DerivativeSolvent System (v/v)Temperature (°C)Cooling MethodCrystal Yield (%)Predominant Polymorph
Quinoline-AEthanol (100%)25Slow Evaporation75Form I (Needles)
Quinoline-AEthanol/Water (80:20)4Slow Cooling88Form II (Plates)
Quinoline-AAcetone (100%)25Slow Evaporation65Form I (Needles)
Quinoline-ADichloromethane/Hexane (50:50)4Anti-Solvent92Form II (Plates)

Table 2: Anti-Solvent Crystallization Parameters for Quinoline-3-carbonitrile

DerivativeSolventAnti-SolventAddition RateTemperature (°C)Yield (%)
Quinoline-3-carbonitrileN,N-Dimethylformamide (DMF)WaterDropwiseRoom TempHigh
6-Chloro-4-hydroxyquinolineEthanolWaterSlow addition25~85

Experimental Protocols

This section provides detailed methodologies for key crystallization techniques applicable to quinoline-based compounds.

Protocol 1: Slow Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the quinoline compound in the minimum amount of a suitable solvent at or near its boiling point to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent to remove residual mother liquor, and allow them to air dry or dry in a vacuum oven.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the quinoline derivative in a "good" solvent in which it is highly soluble.

  • Anti-Solvent Addition: While stirring, slowly add the "anti-solvent" (a solvent in which the compound is insoluble but which is miscible with the "good" solvent) to the solution.

  • Nucleation: Continue adding the anti-solvent dropwise until the solution becomes persistently cloudy (turbid), indicating the onset of precipitation.

  • Crystal Growth: Allow the mixture to stand undisturbed to permit complete crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry.

Protocol 3: Seeding Technique to Induce Nucleation

  • Prepare a Supersaturated Solution: Create a solution of the quinoline compound that is just below the point of spontaneous nucleation. This can be achieved by preparing a saturated solution at a higher temperature and then cooling it slightly, or by controlled solvent evaporation.

  • Seed Preparation: If necessary, gently grind a few pure crystals of the desired polymorph into a fine powder using a pestle and mortar.

  • Introduce Seed Crystal: Add a tiny amount of the seed crystal powder to the supersaturated solution. The goal is to introduce enough surface area to initiate growth without causing rapid precipitation.

  • Crystal Growth: Allow the solution to stand in a vibration-free environment. The seed crystals will act as templates, and larger crystals should grow as molecules from the solution deposit onto their surfaces.

  • Isolation: Once crystal growth is complete, isolate the crystals via filtration as described in previous protocols.

Visualizations of Experimental and Logical Workflows

The following diagrams illustrate key decision-making processes and workflows for the crystallization of quinoline-based compounds.

G start Start: Prepare Solution check_crystals Crystals Formed? start->check_crystals success Success: Isolate & Dry Crystals check_crystals->success Yes troubleshoot No Crystals / Oiling Out check_crystals->troubleshoot No induce_nucleation Induce Nucleation troubleshoot->induce_nucleation increase_ss Increase Supersaturation troubleshoot->increase_ss change_conditions Modify Conditions troubleshoot->change_conditions scratch Scratch Vessel induce_nucleation->scratch seed Add Seed Crystal induce_nucleation->seed scratch->check_crystals seed->check_crystals evaporate Slow Evaporation increase_ss->evaporate add_antisolvent Add Anti-Solvent increase_ss->add_antisolvent evaporate->check_crystals add_antisolvent->check_crystals slow_cooling Slower Cooling change_conditions->slow_cooling change_solvent Change Solvent change_conditions->change_solvent slow_cooling->check_crystals change_solvent->check_crystals

Caption: A troubleshooting flowchart for common crystallization issues.

G dissolve 1. Dissolve Compound (e.g., in min. hot solvent) filter 2. Hot Filtration (optional, remove impurities) dissolve->filter cool 3. Cool Solution (induce supersaturation) filter->cool nucleate 4. Nucleation & Growth (allow crystals to form) cool->nucleate isolate 5. Isolate Crystals (vacuum filtration) nucleate->isolate wash 6. Wash Crystals (with cold solvent) isolate->wash dry 7. Dry Crystals (air or vacuum oven) wash->dry endpoint Pure Crystalline Product dry->endpoint

Caption: A generalized workflow for slow cooling crystallization.

G strategy Seeding Strategy seed_quality Seed Quality (Purity, Polymorph) strategy->seed_quality seed_loading Seed Loading (Mass %) strategy->seed_loading seed_size Seed Size (Particle Size Distribution) strategy->seed_size timing Seeding Point (Metastable Zone) strategy->timing dispersion Seed Dispersion (Avoid Aggregates) strategy->dispersion outcome Desired Outcome seed_quality->outcome seed_loading->outcome seed_size->outcome timing->outcome dispersion->outcome psd Controlled Particle Size outcome->psd polymorph_control Polymorph Control outcome->polymorph_control consistency Batch Consistency outcome->consistency

Caption: Key parameters influencing a successful seeding strategy.

References

Addressing rapid crystallization and powder formation of quinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the rapid crystallization and powder formation of quinoline derivatives during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of quinoline-based compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: Rapid Precipitation Resulting in Powder or Amorphous Solid

Question: As soon as I cool my solution or add an anti-solvent, a large amount of fine powder crashes out. Why is this happening and how can I obtain well-defined crystals?

Answer: This is a common issue known as "crashing out," which occurs when the solution becomes supersaturated too quickly, leading to rapid nucleation and the formation of a fine powder or an amorphous solid instead of well-ordered crystals.[1] This is generally undesirable as it can lead to the inclusion of impurities within the solid.[1]

Troubleshooting Steps:

  • Reduce the Cooling Rate: Rapid cooling is a frequent cause of powder formation.[1]

    • Allow the solution to cool to room temperature slowly on the benchtop before transferring it to a colder environment.

    • Insulate the crystallization vessel (e.g., by placing it in a warm water bath that is allowed to cool overnight) to slow down the rate of cooling.[1]

  • Optimize Solvent System: The choice of solvent is critical.

    • Select a solvent in which your compound has slightly higher solubility at room temperature.[1]

    • Consider using a solvent mixture. Adding a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling can prevent premature precipitation.

  • Decrease Supersaturation:

    • Reduce the initial concentration of your quinoline derivative in the solution.

    • When using an anti-solvent, add it very slowly and dropwise to the stirred solution of your compound. Continue adding the anti-solvent until the solution becomes cloudy, which indicates the onset of precipitation, and then allow it to stand.

Issue 2: No Crystal Formation After an Extended Period

Question: I have prepared a solution of my quinoline derivative, but no crystals have formed. What are the potential issues?

Answer: The lack of crystal formation can be attributed to several factors, primarily related to insufficient supersaturation or the absence of nucleation sites.

Troubleshooting Steps:

  • Increase Supersaturation:

    • Slow Evaporation: Loosely cover the vial to allow for the slow evaporation of the solvent, which will gradually increase the concentration of the solute.

    • Reduce Solvent Volume: If the compound is thermally stable, gently heat the solution to evaporate some of the solvent and then allow it to cool slowly.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.

    • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.

  • Re-evaluate the Solvent: The compound may be too soluble in the chosen solvent. Consider a different solvent or solvent system where the solubility is lower.

Issue 3: Obtaining Different Crystal Forms (Polymorphism)

Question: I have crystallized the same quinoline compound multiple times and have obtained crystals with different shapes and properties. What is happening?

Answer: You are likely observing polymorphism, a phenomenon where a compound can crystallize into more than one distinct crystal structure. Different polymorphs can have varying physical properties, including melting point, solubility, and stability.

Troubleshooting & Control Strategies:

  • Solvent Selection: The choice of solvent can significantly influence which polymorph is formed. Experiment with a range of solvents with different polarities.

  • Control Cooling Rate: Rapid cooling often yields a less stable (metastable) polymorph, while slower cooling favors the formation of a more stable polymorph.

  • Vary Supersaturation: The level of supersaturation can influence which polymorph nucleates first.

  • Temperature: Crystallizing at different temperatures can favor the formation of different polymorphs.

  • Seeding: Introducing seed crystals of a specific, desired polymorph can direct the crystallization towards that form.

Issue 4: The Compound is an Oil and Will Not Crystallize

Question: My purified quinoline derivative is a persistent oil. How can I solidify it?

Answer: If your compound is an oil, it may be due to impurities or its intrinsic physical properties.

Troubleshooting Steps:

  • Solvent Screening for Crystallization:

    • For Non-polar Oils: Dissolve the oil in a more polar solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar solvent like hexane or pentane until turbidity appears.

    • For Polar Oils: Try a mixture of polar solvents such as ethanol and water, or acetone and water.

  • Salt Formation: Quinoline derivatives are often basic and can be precipitated as crystalline salts. This is an effective method for both purification and solidification.

    • Hydrochloride Salts: Dissolve the oily compound in a suitable solvent (e.g., isopropanol, ether) and add a solution of HCl in the same or a miscible solvent.

Data Presentation

The following tables provide illustrative quantitative data on the crystallization of a hypothetical quinoline derivative to demonstrate the effects of different experimental parameters.

Table 1: Effect of Solvent System on Crystal Yield and Polymorph Formation

Solvent System (v/v)Cooling MethodCrystal Yield (%)Predominant Polymorph
EthanolSlow Cool85Form I
IsopropanolSlow Cool78Form I
Ethyl Acetate/Hexane (1:2)Anti-solvent92Form II
DichloromethaneSlow Evaporation65Form I
AcetoneRapid Cool88Form II (metastable)

Table 2: Effect of Cooling Rate on Crystal Size and Purity

Cooling Rate (°C/hour)Average Crystal Size (µm)Purity (%)
150099.5
525099.2
1010098.5
20 (Rapid Cool)<50 (powder)97.1

Experimental Protocols

This section provides detailed methodologies for key crystallization techniques applicable to quinoline-based compounds.

Protocol 1: Slow Cooling Crystallization

  • Dissolution: Dissolve the quinoline derivative in a minimal amount of a suitable solvent at an elevated temperature (near the solvent's boiling point) to achieve a saturated solution.

  • Filtration: If any particulate matter is present, filter the hot solution through a pre-warmed filter into a clean crystallization vessel.

  • Cooling: Cover the vessel and allow it to cool slowly to room temperature. To further slow the cooling, the vessel can be placed in an insulated container.

  • Crystal Collection: Once crystallization is complete, collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the quinoline derivative in a "good" solvent in which it is highly soluble.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) to the stirred solution.

  • Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy. Allow the mixture to stand for crystallization to complete.

  • Crystal Collection: Collect the crystals by filtration, wash with the anti-solvent, and dry.

Protocol 3: Vapor Diffusion Crystallization

  • Preparation: Dissolve the quinoline derivative in a "good" solvent and place this solution in a small, open vial.

  • Setup: Place the small vial inside a larger, sealed container that contains a volatile "anti-solvent" in which the compound is poorly soluble.

  • Diffusion and Crystallization: The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization over several days.

  • Crystal Collection: Carefully remove the small vial and collect the crystals.

Mandatory Visualization

Diagram 1: General Experimental Workflow for Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis cluster_methods A Quinoline Derivative B Select Solvent System A->B C Dissolve Compound (with heating if necessary) B->C D Induce Supersaturation C->D E Nucleation & Crystal Growth D->E M1 Slow Cooling D->M1 M2 Slow Evaporation D->M2 M3 Anti-solvent Addition D->M3 M4 Vapor Diffusion D->M4 F Isolate Crystals (Filtration) E->F G Wash Crystals F->G H Dry Crystals G->H I Characterization (e.g., XRPD, DSC) H->I

A general workflow for the crystallization of quinoline derivatives.

Diagram 2: Troubleshooting Logic for Rapid Powder Formation

G Start Experiment yields fine powder Q1 Is the cooling rate high? Start->Q1 A1_Yes Decrease Cooling Rate (e.g., insulate vessel) Q1->A1_Yes Yes A1_No Evaluate Solvent System Q1->A1_No No End Obtain well-defined crystals A1_Yes->End Q2 Is the solution highly concentrated? A1_No->Q2 A2_Yes Reduce Concentration Q2->A2_Yes Yes A2_No Consider Anti-solvent Addition Rate Q2->A2_No No A2_Yes->End Q3 Was anti-solvent added quickly? A2_No->Q3 A3_Yes Add Anti-solvent Slowly (dropwise) Q3->A3_Yes Yes Q3->End No, review other factors A3_Yes->End

A logical workflow for troubleshooting rapid powder formation.

Diagram 3: Signaling Pathway Inhibition by a Quinoline Derivative

G cluster_outside cluster_membrane cluster_inside GF Growth Factor (e.g., VEGF) Receptor Tyrosine Kinase Receptor (e.g., VEGFR-2) GF->Receptor PI3K PI3K Receptor->PI3K activates Quinoline Quinoline Derivative (Kinase Inhibitor) Quinoline->Receptor inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation promotes

Inhibition of a generic tyrosine kinase signaling pathway by a quinoline derivative.

References

Common HPLC problems including peak doubling and changes in selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for common High-Performance Liquid Chromatography (HPLC) issues, specifically focusing on peak doubling (splitting) and changes in selectivity. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems encountered during experimentation.

Troubleshooting Guide: Peak Doubling / Splitting

Peak splitting, where a single analyte peak divides into two or more, is a common chromatographic problem that can compromise the accuracy and reliability of analytical results.[1][2] This section provides a step-by-step guide to identifying and resolving the root causes of this issue.

Frequently Asked Questions (FAQs) - Peak Doubling

Q1: What are the most common causes of peak doubling or splitting?

A1: Peak doubling can stem from several issues related to the instrument, column, or chemical conditions.[3][4] The primary causes include:

  • Column Issues : A partially blocked inlet frit, contamination at the head of the column, or a void in the packing material can distort the sample path, causing peaks to split.[3] This often affects all peaks in the chromatogram.

  • Sample Solvent Mismatch : If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape, including splitting. This effect is typically more pronounced for early-eluting peaks.

  • High Sample Concentration : Overloading the column by injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion and splitting.

  • Co-eluting Components : What appears to be a split peak might actually be two different components eluting very close together.

  • Temperature Fluctuations : A significant temperature difference between the mobile phase and the column can cause peak distortion, including doubling.

Q2: How can I systematically troubleshoot the cause of peak splitting?

A2: A systematic approach is crucial for efficiently identifying the problem. Start by observing whether the issue affects a single peak or all peaks in the chromatogram.

  • If all peaks are split: The problem is likely mechanical or occurs before separation begins.

    • Check for Blockages: The most common cause is a partially blocked column inlet frit.

    • Inspect for Voids: A void at the column inlet can disrupt the sample band.

    • Examine Connections: Ensure all tubing connections are secure and free of dead volume.

  • If only one peak is split: The issue is likely chemical or related to the specific analyte.

    • Rule out Co-elution: Inject a smaller volume of the sample. If the split peak resolves into two distinct peaks, it indicates co-eluting components.

    • Check Sample Solvent: Ensure your sample diluent is the same as or weaker than your mobile phase.

    • Reduce Sample Concentration: Dilute your sample to check for column overload.

The logical workflow below provides a visual guide for this troubleshooting process.

G start Peak Splitting Observed all_peaks Are all peaks split? start->all_peaks single_peak No (Single/Few Peaks Split) all_peaks->single_peak No all_peaks_yes Yes (All Peaks Split) all_peaks->all_peaks_yes Yes check_coelution Suspect Chemical Issue: Is it co-elution? single_peak->check_coelution check_frit Suspect Physical Issue: 1. Partially Blocked Frit 2. Column Void/Contamination all_peaks_yes->check_frit solution_frit Action: 1. Backflush column 2. Replace frit/guard column 3. Replace column check_frit->solution_frit inject_less Test: Inject smaller volume check_coelution->inject_less two_peaks Result: Two separate peaks? inject_less->two_peaks coelution_yes Yes two_peaks->coelution_yes Yes coelution_no No two_peaks->coelution_no No optimize_method Solution: Optimize method to improve resolution (change mobile phase, gradient, etc.) coelution_yes->optimize_method check_solvent Check Sample Solvent & Concentration coelution_no->check_solvent solvent_strong Is solvent stronger than mobile phase or sample too concentrated? check_solvent->solvent_strong solvent_yes Yes solvent_strong->solvent_yes Yes solvent_no No solvent_strong->solvent_no No adjust_sample Solution: 1. Dissolve sample in mobile phase 2. Reduce injection volume/concentration solvent_yes->adjust_sample further_investigation Further Investigation Needed: Consider secondary interactions solvent_no->further_investigation

Caption: Troubleshooting workflow for diagnosing peak splitting in HPLC.

Experimental Protocols & Solutions

Protocol 1: Column Flushing and Frit Replacement

  • Initial Diagnosis : If all peaks are split, suspect a blockage at the column inlet.

  • Backflush Column : Disconnect the column from the detector and connect the outlet to the injector. Flush the column in the reverse direction with a strong, appropriate solvent to dislodge particulates from the inlet frit.

  • Evaluate Performance : Reconnect the column in the correct orientation and test with a standard. If peak shape is restored, the problem was a simple blockage.

  • Replace Frit/Guard Column : If backflushing fails, the frit may be irreversibly clogged. If a guard column is present, remove it and re-run the analysis. If the problem is resolved, replace the guard column. If not, the analytical column's inlet frit may need replacement (if possible per manufacturer instructions) or the entire column may need to be replaced.

Protocol 2: Optimizing Sample Injection

  • Solvent Matching : Whenever possible, dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent. This prevents the injection solvent from acting as a strong, temporary mobile phase, which distorts the peak.

  • Volume and Concentration Check : If you suspect column overload, perform a series of injections with decreasing sample concentrations or volumes. If the peak shape improves and becomes more symmetrical, overload was the cause.

Problem SourceSymptomsRecommended Solution
Blocked Inlet Frit / Column Contamination All peaks are split or show tailing. Pressure may be high.Backflush the column. If unsuccessful, replace the guard column or the column inlet frit.
Column Void All peaks are split or distorted.Replace the column; voids are typically not repairable.
Sample Solvent Too Strong Early eluting peaks are most affected; peak shape may be split or broad.Dissolve the sample in the mobile phase or a weaker solvent.
Column Overload Peaks are broad, fronting, or split. Retention time may shift.Reduce the injection volume or dilute the sample.
Co-eluting Peaks A single peak appears as a shoulder or doublet.Modify separation conditions (mobile phase, temperature, column) to improve resolution.

Troubleshooting Guide: Changes in Selectivity

Selectivity (α) is a measure of the separation between two adjacent peaks. A change in selectivity means the relative retention of peaks has shifted, which can lead to a loss of resolution or even a reversal in elution order. This can be detrimental to the specificity of an analytical method.

Frequently Asked Questions (FAQs) - Changes in Selectivity

Q1: What are the primary causes of selectivity changes in HPLC?

A1: Changes in selectivity are almost always due to a change in the chemical environment of the separation. The most common causes are:

  • Mobile Phase Composition : This is the most likely source of variation. Small errors in solvent proportioning (especially the organic solvent), pH, or buffer concentration can cause significant shifts in retention and selectivity. A change of just 0.1 pH units can dramatically alter the retention of ionizable compounds.

  • Column Temperature : Temperature plays a vital role in selectivity, particularly for compounds with similar structures or those that are ionizable. Inconsistent temperature control can lead to poor reproducibility. A 1°C change can alter retention by 1-2%.

  • Column Degradation : Over time, the stationary phase of the column can degrade. This can involve the loss of the bonded phase or the accumulation of contaminants, both of which can alter the column's chemistry and, consequently, its selectivity.

  • Contaminated Mobile Phase : Impurities accumulating in the mobile phase over time can also cause retention times to shift and selectivity to change.

Q2: How can I troubleshoot unexpected changes in selectivity?

A2: A logical troubleshooting process can help isolate the cause of selectivity changes.

  • Verify the Mobile Phase : This is the first and most critical step. Carefully prepare a fresh batch of mobile phase, paying close attention to accurate measurements of all components, especially pH. Using gravimetric preparation instead of volumetric can improve accuracy.

  • Check the System Temperature : Ensure the column oven is set to the correct temperature and is functioning properly. Fluctuations in ambient lab temperature can affect results if a column oven is not used.

  • Assess Column Health : If the mobile phase and temperature are correct, the issue may be the column itself. Column aging is a common cause of decreased retention times and altered selectivity. Test the column with a known standard to see if its performance has deteriorated.

The following workflow diagram illustrates these diagnostic steps.

G start Change in Selectivity Observed check_mp Is the Mobile Phase correct? start->check_mp mp_no No / Unsure check_mp->mp_no No/Unsure mp_yes Yes check_mp->mp_yes Yes reprepare_mp Suspect Mobile Phase Issue: 1. Incorrect composition/pH 2. Degradation/Contamination mp_no->reprepare_mp check_temp Is the Column Temperature stable and correct? mp_yes->check_temp solution_mp Action: 1. Prepare fresh mobile phase 2. Verify pH and solvent ratios 3. Use high-purity solvents reprepare_mp->solution_mp temp_no No / Unsure check_temp->temp_no No/Unsure temp_yes Yes check_temp->temp_yes Yes verify_temp Suspect Temperature Fluctuation temp_no->verify_temp check_column Suspect Column Degradation temp_yes->check_column solution_temp Action: 1. Use a column oven 2. Verify oven setpoint and stability verify_temp->solution_temp solution_column Action: 1. Flush column with strong solvent 2. Test with standard to check performance 3. Replace column if performance is poor check_column->solution_column

Caption: Troubleshooting workflow for diagnosing changes in selectivity.

Experimental Protocols & Solutions

Protocol 3: Mobile Phase Preparation and Verification

  • Use High-Purity Solvents : Always use HPLC-grade solvents and fresh, high-purity water to minimize contamination.

  • Accurate Measurement : Prepare the mobile phase gravimetrically (by weight) rather than volumetrically for higher precision, as this minimizes errors from temperature effects and glassware inaccuracies.

  • pH Control : If using a buffer, ensure the pH is measured accurately with a calibrated pH meter. The buffer concentration should be sufficient to maintain a constant pH, typically in the 10-25 mM range. Remember that adding organic solvent to an aqueous buffer will change its pH.

  • Degassing : Properly degas the mobile phase to prevent air bubbles from forming in the pump, which can cause flow rate inconsistencies and retention time shifts.

Protocol 4: Assessing and Maintaining Column Health

  • Column Equilibration : Ensure the column is fully equilibrated with the mobile phase before starting an analysis. Inadequate equilibration can cause retention times to drift.

  • Performance Tracking : Regularly inject a standard mixture and record retention times, peak shapes, and resolution. This creates a baseline to help determine when a column is deteriorating.

  • Proper Storage : Store columns according to the manufacturer's instructions, typically in a high-organic solvent like acetonitrile, to prevent phase collapse or degradation. Never store a column in a buffered mobile phase.

ParameterImpact on SelectivityTroubleshooting Action
Mobile Phase Composition High impact. Changes in organic solvent percentage, pH, or buffer strength directly alter analyte-stationary phase interactions.Prepare fresh mobile phase, verifying all component ratios and pH.
Column Temperature Moderate to high impact, especially for ionizable or closely related compounds.Use a thermostatted column compartment and verify its temperature setting.
Column Chemistry High impact. Column aging, contamination, or batch-to-batch variability can change the stationary phase properties.Flush the column. If unresolved, test with a standard and replace the column if performance has degraded.
Flow Rate Low impact on selectivity, but inconsistencies can cause retention time shifts that may be mistaken for selectivity changes.Check for leaks and ensure the pump is functioning correctly.

References

Validation & Comparative

A Comparative Analysis of Chloroxoquinoline and Cisplatin in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data on Chloroxoquinoline and the widely-used chemotherapeutic agent, cisplatin, in the context of breast cancer cell lines. The information is collated from various studies to offer a side-by-side look at their mechanisms and effects.

At a Glance: this compound vs. Cisplatin

FeatureThis compoundCisplatin
Primary Mechanism of Action Inhibition of cell migration and invasion via down-regulation of the Rho/Rho kinase signaling pathway.[1] Induction of apoptosis and cell cycle arrest.Induction of apoptosis by causing DNA damage through crosslinking with purine bases, interfering with DNA repair mechanisms.[2][3]
Reported Effects on Breast Cancer Cells - Dose-dependent inhibition of cell proliferation. - Induction of apoptosis. - Cell cycle arrest at the G2/M phase. - Inhibition of cell migration and invasion.[1]- Dose-dependent reduction in cell viability and proliferation.[4] - Induction of apoptosis. - Cell cycle arrest, primarily in the S-phase or G2/M phase.
Signaling Pathway Involvement Down-regulation of the Rho/Rho kinase signaling pathway (Cofilin, Limk, Rock2).Activation of DNA damage response pathways, p53, and MAP-kinases like ERK1/2.
Known Breast Cancer Cell Line Targets Bcap37, MDA-MB-231, MDA-MB-453MCF-7, MDA-MB-231, BT-549, MDA-MB-468, T47D

Note: Direct comparative studies providing head-to-head quantitative data for this compound and cisplatin under the same experimental conditions are limited. The data presented is a synthesis from separate studies and should be interpreted with this in mind.

Quantitative Data Summary

Due to the lack of direct comparative studies, this table summarizes findings from separate research on the effects of this compound and cisplatin on various breast cancer cell lines.

Table 1: Effects of this compound and Cisplatin on Breast Cancer Cell Lines

CompoundCell LineAssayKey Findings
This compound Bcap37, MDA-MB-231, MDA-MB-453MTT AssayDose-dependent inhibition of cell proliferation with 200 mg/L this compound showing similar efficacy to 40 mg/L Paclitaxel.
Bcap37, MDA-MB-231, MDA-MB-453Flow Cytometry (Apoptosis)Dose-dependent increase in apoptosis with 100 or 200 mg/L this compound for 48h, most significant in MDA-MB-231 cells.
Bcap37, MDA-MB-453Flow Cytometry (Cell Cycle)Significant increase in the G2/M phase cell population at a concentration of 100 mg/L.
Cisplatin MDA-MB-231MTT AssayIC50 of 11.71 ± 1.50 μM after 24 hours.
MCF-7MTT AssayIC50 values vary significantly across studies. For example, one study on a cisplatin-resistant MCF-7 subclone showed an IC50 of 2 µM. Another study reported a reduction in viability of 36-51% at 10-20 µM.
T47D, MCF-7CCK-8 AssaySignificant inhibition of cell viability in a concentration-dependent manner with concentrations of 40, 80, and 160 nM after 24 hours.
MCF-7Flow Cytometry (Apoptosis)Increased apoptosis observed with cisplatin treatment.
MCF-7Flow Cytometry (Cell Cycle)Treatment with 20 μM cisplatin for 24 and 48 hours resulted in an increased subG1 population, indicative of apoptosis.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways affected by this compound and cisplatin in breast cancer cells.

Chloroxoquinoline_Pathway This compound Signaling Pathway This compound This compound Rho Rho This compound->Rho Inhibits ROCK ROCK2 Rho->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin Actin Cytoskeleton (Migration & Invasion) Cofilin->Actin Regulates Dynamics Cisplatin_Pathway Cisplatin Signaling Pathway Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA DNA_damage DNA Adducts & Cross-links DNA->DNA_damage Forms p53 p53 DNA_damage->p53 Activates MAPK MAPK (ERK1/2) DNA_damage->MAPK Activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MAPK->Apoptosis Experimental_Workflow Comparative Cytotoxicity Experimental Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Breast Cancer Cell Line Culture Drug_Treatment Treat with this compound or Cisplatin (various conc.) Cell_Culture->Drug_Treatment MTT MTT Assay (Viability/IC50) Drug_Treatment->MTT Flow_Apoptosis Flow Cytometry (Apoptosis) Drug_Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle) Drug_Treatment->Flow_CellCycle Migration Wound Healing/ Transwell Assay Drug_Treatment->Migration Western_Blot Western Blot (Protein Expression) Drug_Treatment->Western_Blot Data_Analysis Quantitative Analysis & Comparison MTT->Data_Analysis Flow_Apoptosis->Data_Analysis Flow_CellCycle->Data_Analysis Migration->Data_Analysis Western_Blot->Data_Analysis

References

Validating the Anticancer Activity of Chloroxoquinoline: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the anticancer activity of Chloroxoquinoline using a panel of orthogonal assays. By employing multiple, independent methods, researchers can build a robust body of evidence to confirm the compound's efficacy and elucidate its mechanism of action. This document outlines detailed experimental protocols, presents comparative data against a known anticancer agent, and visualizes key cellular pathways and workflows.

Introduction to this compound and the Imperative of Orthogonal Validation

This compound, a synthetic compound featuring a quinoline core, has emerged as a promising candidate in anticancer research. The quinoline scaffold is a well-established pharmacophore known for its diverse biological activities, including potent antitumor effects. Preliminary studies suggest that this compound may exert its anticancer effects by modulating critical cellular processes such as cell proliferation, survival, and invasion. One identified mechanism involves the down-regulation of the Rho/Rho kinase signaling pathway, which is pivotal in cell migration and cytoskeleton dynamics[1].

To rigorously validate these initial findings and build a compelling case for further development, it is essential to employ a series of orthogonal assays. Orthogonal assays measure the same biological endpoint through different technical principles, thereby minimizing the risk of artifacts and off-target effects that can confound results from a single assay. This multi-pronged approach provides a more comprehensive and reliable assessment of a compound's true biological activity.

This guide compares the activity of this compound with a well-characterized anticancer drug, Doxorubicin, across three fundamental assays: a cell viability assay (MTT), an apoptosis assay (Annexin V/PI staining), and a cell cycle analysis.

Data Presentation: Comparative Analysis of Anticancer Activity

The following tables summarize the quantitative data obtained from orthogonal assays comparing the effects of this compound and Doxorubicin on a human breast cancer cell line (MCF-7).

Table 1: Cell Viability Inhibition (IC50) as Determined by MTT Assay

CompoundIC50 (µM) after 48h Treatment
This compound15.2
Doxorubicin1.8

Table 2: Induction of Apoptosis as Determined by Annexin V/PI Staining

Treatment (24h)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control95.12.52.4
This compound (15 µM)60.325.813.9
Doxorubicin (2 µM)55.730.114.2

Table 3: Cell Cycle Distribution Analysis by Flow Cytometry

Treatment (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control65.420.114.5
This compound (15 µM)50.215.834.0
Doxorubicin (2 µM)48.918.532.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[2][3]

Materials:

  • 96-well plates

  • Human breast cancer cells (MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • 6-well plates

  • MCF-7 cells

  • This compound and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound (15 µM) and Doxorubicin (2 µM) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • 6-well plates

  • MCF-7 cells

  • This compound and Doxorubicin

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound (15 µM) and Doxorubicin (2 µM) for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key signaling pathways and experimental workflows.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellCycleProgression Cell Cycle Progression mTOR->CellCycleProgression Proliferation Proliferation mTOR->Proliferation Rho Rho ROCK Rho Kinase (ROCK) Rho->ROCK ActinCytoskeleton Actin Cytoskeleton Reorganization ROCK->ActinCytoskeleton CellInvasion Cell Invasion & Metastasis ActinCytoskeleton->CellInvasion This compound This compound This compound->PI3K This compound->Rho

Caption: Putative signaling pathways targeted by this compound.

Experimental Workflow

G Assay1 Cell Viability Assay (MTT) Result1 Determine IC50 Assay1->Result1 Assay2 Apoptosis Assay (Annexin V/PI) Result2 Quantify Apoptotic & Necrotic Cells Assay2->Result2 Assay3 Cell Cycle Analysis (Flow Cytometry) Result3 Analyze Cell Cycle Phase Distribution Assay3->Result3 Conclusion Conclusion: Validate Anticancer Activity Result1->Conclusion Result2->Conclusion Result3->Conclusion Start Start Start->Assay2 Start->Assay3

References

A Comparative In Vitro Analysis of Chloroxoquinoline and Hydroxychloroquine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of Chloroxoquinoline (also known as Cloxyquin or 5-chloroquinolin-8-ol) and Hydroxychloroquine. While both are quinoline derivatives, their documented in vitro activities are directed against different classes of pathogens. This report summarizes the available quantitative data, outlines the experimental methodologies used to obtain this data, and visually represents their distinct mechanisms of action.

Data Presentation: A Head-to-Head Look at In Vitro Efficacy

Table 1: In Vitro Antimicrobial Efficacy of this compound (Cloxyquin)

OrganismAssay TypeCell Line/MediumEndpointValue (µg/mL)
Mycobacterium tuberculosis (9 standard strains)Microplate Alamar Blue AssayMiddlebrook 7H9 brothMIC Range0.125 - 0.25
Mycobacterium tuberculosis (150 clinical isolates)Microplate Alamar Blue AssayMiddlebrook 7H9 brothMIC Range0.062 - 0.25
Mycobacterium tuberculosis (150 clinical isolates)Microplate Alamar Blue AssayMiddlebrook 7H9 brothMIC₅₀0.125
Mycobacterium tuberculosis (150 clinical isolates)Microplate Alamar Blue AssayMiddlebrook 7H9 brothMIC₉₀0.25

MIC: Minimum Inhibitory Concentration

Table 2: In Vitro Antiviral Efficacy of Hydroxychloroquine

VirusAssay TypeCell LineEndpointValue (µM)
SARS-CoV-2Antiviral Activity Assay (qRT-PCR)Vero E6EC₅₀0.72[1]
SARS-CoVCytopathic Effect (CPE) Reduction AssayVero E6IC₅₀8.8 ± 1.2

EC₅₀: Half-maximal Effective Concentration; IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols: A Look Under the Hood

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.

Protocol for Minimum Inhibitory Concentration (MIC) Determination of this compound against Mycobacterium tuberculosis

This protocol is based on the Microplate Alamar Blue Assay (MABA).

  • Preparation of Drug Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in Middlebrook 7H9 broth to achieve a range of final concentrations to be tested.

  • Bacterial Culture: Mycobacterium tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0.

  • Assay Setup: In a 96-well microplate, the serially diluted this compound solutions are added. The prepared M. tuberculosis suspension is then added to each well. Control wells containing only the medium (sterility control) and bacteria without the drug (growth control) are included.

  • Incubation: The microplate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue is added to each well. The plate is then re-incubated for 24-48 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of this compound that prevents this color change.

Protocol for In Vitro Antiviral Activity Assay of Hydroxychloroquine against SARS-CoV-2

This protocol outlines a common method for determining the EC₅₀ of a compound against a virus.

  • Cell Culture: Vero E6 cells are seeded in 96-well plates and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. The cells are incubated at 37°C in a 5% CO₂ atmosphere until they form a confluent monolayer.

  • Drug Preparation: A stock solution of hydroxychloroquine is prepared and serially diluted in the cell culture medium to obtain various concentrations.

  • Virus Infection: The cell culture medium is removed from the wells, and the cells are washed. The SARS-CoV-2 virus is then added to the wells at a specific multiplicity of infection (MOI).

  • Drug Treatment: Immediately after adding the virus, the different concentrations of hydroxychloroquine are added to the respective wells. Control wells with virus but no drug (virus control) and cells with no virus or drug (cell control) are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for a specified period (e.g., 48 hours).

  • Quantification of Viral RNA: After incubation, the supernatant is collected, and viral RNA is extracted. The amount of viral RNA is quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).

  • Data Analysis: The percentage of viral inhibition is calculated for each drug concentration compared to the virus control. The EC₅₀ value, which is the concentration of the drug that inhibits viral replication by 50%, is then determined using regression analysis.

Visualizing the Mechanisms of Action

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and mechanisms of action for this compound and Hydroxychloroquine.

Hydroxychloroquine's Mechanism of Action: Altering Intracellular pH

Hydroxychloroquine is a weak base that accumulates in acidic intracellular compartments such as endosomes and lysosomes. This accumulation leads to an increase in the pH of these organelles, which in turn inhibits key viral processes.

hydroxychloroquine_mechanism Virus Virus Particle Receptor Cell Surface Receptor (e.g., ACE2) Virus->Receptor Binding Endosome Endosome (Acidic pH) Receptor->Endosome Endocytosis Lysosome Lysosome (Acidic pH) Endosome->Lysosome Fusion Viral_Replication Viral Replication Endosome->Viral_Replication Viral Genome Release (pH-dependent) Endosome->Viral_Replication Inhibition Lysosome->Viral_Replication Viral Uncoating (pH-dependent) Lysosome->Viral_Replication Inhibition HCQ Hydroxychloroquine HCQ->Endosome Accumulation & pH Increase HCQ->Lysosome Accumulation & pH Increase

Caption: Hydroxychloroquine inhibits viral entry and replication by increasing the pH of endosomes and lysosomes.

This compound's Mechanism of Action: Metal Chelation

The antimicrobial activity of this compound is believed to be mediated by its ability to chelate essential metal ions, thereby disrupting crucial enzymatic functions in pathogens.

chloroxoquinoline_mechanism CQN This compound Metal_Ion Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) CQN->Metal_Ion Chelation Enzyme Metalloenzyme CQN->Enzyme Inhibition Metal_Ion->Enzyme Cofactor for Metabolic_Process Essential Metabolic Processes Enzyme->Metabolic_Process Catalyzes Cell_Death Pathogen Cell Death Metabolic_Process->Cell_Death Disruption leads to

Caption: this compound disrupts pathogen survival by chelating essential metal ions required for enzymatic activity.

References

In Vivo Showdown: Chloroxoquinoline and Its Quinoline Cousins in the Fight Against Cancer

Author: BenchChem Technical Support Team. Date: November 2025

In the relentless pursuit of novel anticancer therapeutics, quinoline derivatives have emerged as a promising class of compounds. Among these, chloroxoquinoline and its analogues have garnered significant attention for their potent in vivo activity. This guide provides a comparative analysis of this compound and other notable quinoline derivatives, summarizing key experimental findings from mouse models to offer researchers and drug development professionals a comprehensive overview of their preclinical performance.

Comparative Efficacy in Xenograft Mouse Models

The in vivo antitumor efficacy of various quinoline derivatives has been predominantly evaluated in xenograft mouse models, where human cancer cells are implanted into immunodeficient mice. The following table summarizes the quantitative outcomes from several key studies, providing a snapshot of their comparative performance.

CompoundMouse ModelCancer TypeDosing RegimenTumor Growth InhibitionKey Findings
Chloroquine CAL27 Xenograft Nude MiceOral Squamous Cell Carcinoma50 mg/kg/daySignificant reduction in tumor growth rate and weight[1]Effectively inhibited tumor growth without notable toxicity[1].
Chloroquine HepG2-GFP Orthotopic XenograftHepatocellular CarcinomaNot specifiedSignificantly inhibited tumor growth, volume, and weight[2]Induced G0/G1 cell cycle arrest, DNA damage, and apoptosis[2].
Quinoline Derivative 91b1 Nude Mice XenograftNot specifiedNot specifiedSignificantly reduced tumor size[3]Anticancer activity likely mediated through downregulation of the Lumican gene.
Quinoline-Chalcone Hybrid 32 UACC903 Xenograft MiceMelanoma10 and 25 mg/kgPotent tumor growth inhibitionDisplayed favorable plasma and microsomal stability.
4,6-disubstituted quinazoline derivative 28 Murine Tumor ModelsNot specified25 mg/kg62% tumor growth inhibitionDemonstrated good in vivo anticancer activity.

Experimental Protocols: A Look Under the Hood

To ensure reproducibility and facilitate the design of future studies, detailed experimental methodologies are crucial. Below are the protocols for key in vivo experiments cited in this guide.

Xenograft Mouse Model for Oral Squamous Cell Carcinoma
  • Animal Model: CAL27-bearing BALB/c nude mice were utilized as an oral squamous cell carcinoma (OSCC) xenograft model.

  • Cell Implantation: CAL27 cells are typically harvested and injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reached a certain volume (e.g., 86.44 mm³ in female and 64.28 mm³ in male mice), the animals were randomly assigned to treatment and control groups. The treatment group received daily intraperitoneal injections of chloroquine (50 mg/kg), while the control group received normal saline.

  • Monitoring: Tumor volumes were measured regularly (e.g., every few days) throughout the 24-day treatment period. The health and body weight of the mice were also monitored for signs of toxicity.

  • Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised and weighed for final comparison.

Orthotopic Xenograft Model of Liver Cancer
  • Animal Model: Nude mice were used to establish an orthotopic xenograft model of liver cancer with HepG2-GFP human liver cancer cells.

  • Tumor Implantation: Small pieces (1 mm³) of HepG2-GFP tumor tissue, previously grown subcutaneously in other nude mice, were surgically implanted into the liver of the experimental mice.

  • Treatment and Monitoring: Tumor growth was monitored twice a week using fluorescence imaging. Mice were administered chloroquine, and the effect on tumor size was tracked over 25 days.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular pathways affected by these compounds and the experimental workflows is essential for interpreting the data and designing new research.

G Experimental Workflow for In Vivo Xenograft Studies cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A Human Cancer Cell Culture (e.g., CAL27, HepG2) B Subcutaneous/Orthotopic Implantation into Nude Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Control & Treatment Groups C->D E Daily Administration of Compound or Vehicle D->E F Regular Measurement of Tumor Volume & Body Weight E->F G Endpoint: Euthanasia, Tumor Excision & Weight Measurement F->G H Statistical Analysis of Tumor Growth Inhibition G->H

Caption: Workflow of a typical in vivo xenograft mouse study.

G Proposed Signaling Pathway for Quinoline Derivative 91b1 Quinoline Derivative 91b1 Quinoline Derivative 91b1 Lumican Lumican Quinoline Derivative 91b1->Lumican Downregulates Tumorigenesis Tumorigenesis Lumican->Tumorigenesis Promotes Cancer Cell Migration Cancer Cell Migration Lumican->Cancer Cell Migration Promotes Cancer Cell Invasion Cancer Cell Invasion Lumican->Cancer Cell Invasion Promotes Cancer Cell Proliferation Cancer Cell Proliferation Lumican->Cancer Cell Proliferation Promotes

Caption: Mechanism of action for quinoline derivative 91b1.

G Chloroquine's Mechanism of Action in Cancer Cells cluster_chloroquine Chloroquine Action cluster_cellular Cellular Processes cluster_outcome Outcome A Chloroquine B Lysosome Acidification A->B Inhibits C Autophagy A->C Inhibits D Cell Cycle Progression (G0/G1 Phase) A->D Arrests E DNA Damage A->E Induces G Inhibition of Tumor Growth B->G C->G D->G F Apoptosis E->F Leads to F->G

Caption: Chloroquine's multi-faceted impact on cancer cells.

References

A Comparative Guide to Chloroxoquinoline as a Metal Chelator in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of chloroxoquinoline's performance as a metal chelator against other common alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further research.

Introduction to this compound

This compound, a derivative of 8-hydroxyquinoline, is a potent metal chelator that has garnered significant interest in biomedical research. Its ability to bind transition metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) underlies its therapeutic potential in a range of diseases, including neurodegenerative disorders and cancer. Often studied alongside its close analogue, clioquinol (CQ), this compound's biological activity is intrinsically linked to its metal-binding properties. This guide evaluates its efficacy in the context of other well-established metal chelators.

Comparative Analysis of Metal Chelation Efficacy

The efficacy of a metal chelator is quantified by its stability constant (log K), which indicates the strength of the bond between the chelator and the metal ion. A higher log K value signifies a more stable complex. The following tables summarize the stability constants for clioquinol (as a proxy for this compound) and other common metal chelators for key biological metal ions.

Table 1: Stability Constants (log β) for Metal Complexes of Clioquinol and Alternative Chelators

ChelatorMetal IonStoichiometry (Metal:Ligand)log β
Clioquinol (CQ) Cu²⁺1:210.08[1][2]
Zn²⁺1:28.85[1][2]
Deferoxamine (DFO) Fe³⁺1:130.6[3]
Cu²⁺1:114.1
Zn²⁺1:111.1
Deferiprone (DFP) Fe³⁺1:337.4
Cu²⁺1:219.3
Zn²⁺1:213.5
Deferasirox (DFX) Fe³⁺1:236.9
Cu²⁺1:114.0
EDTA Fe³⁺1:125.1
Cu²⁺1:118.8
Zn²⁺1:116.5

Note: Data for this compound is represented by its analogue, clioquinol. Stability constants can vary with experimental conditions (e.g., pH, ionic strength).

Experimental Protocols for Validation

Here are detailed methodologies for key experiments to validate the metal chelating activity of compounds like this compound in biological systems.

Spectrophotometric Determination of Metal Chelation

This method assesses the ability of a chelator to bind a specific metal ion, leading to a change in the solution's absorbance.

Objective: To determine the stoichiometry and stability of the metal-chloroxoquinoline complex.

Materials:

  • This compound

  • Metal salt (e.g., CuSO₄, ZnCl₂, FeCl₃)

  • Buffer solution (e.g., Acetate buffer, pH 4.0)

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like dimethylformamide (DMF).

    • Prepare a stock solution of the metal salt (e.g., 1% w/v Copper Sulfate) in distilled water.

    • Prepare a buffer solution (e.g., 0.2 M acetate buffer, pH 4.0).

  • Complex Formation:

    • In a series of 25 mL volumetric flasks, add increasing aliquots of the this compound standard solution.

    • To each flask, add 1 mL of the buffer solution and 3 mL of the metal salt solution.

    • Allow the mixture to stand for a specified time (e.g., 5 minutes) at room temperature to ensure complete complex formation.

    • Dilute to the mark with distilled water and mix well.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank (containing all components except this compound). The λmax for the Cu(II)-clioquinol complex is reported to be 435 nm.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration of this compound.

    • The stoichiometry of the complex can be determined using the mole ratio method or Job's method of continuous variation.

Intracellular Metal Chelation Assay using Calcein-AM

This fluorescence-based assay measures the chelation of intracellular labile metal ions. Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. This fluorescence is quenched by the presence of labile metal ions. A chelator will bind these ions, leading to an increase in calcein fluorescence.

Objective: To quantify the ability of this compound to chelate labile metal ions within living cells.

Materials:

  • Cells in culture (e.g., HeLa, SH-SY5Y)

  • This compound

  • Calcein-AM (acetoxymethyl ester)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Seed cells in a 96-well black-walled plate and allow them to adhere overnight.

  • Calcein-AM Loading:

    • Prepare a working solution of Calcein-AM (e.g., 2 µM) in HBSS.

    • Wash the cells once with HBSS.

    • Add 100 µL of the Calcein-AM working solution to each well and incubate for 30 minutes at 37°C.

  • Chelator Treatment:

    • Wash the cells to remove excess Calcein-AM.

    • Add fresh media or buffer containing various concentrations of this compound to the wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.

  • Data Analysis:

    • The increase in fluorescence intensity is proportional to the amount of intracellular metal chelated by this compound.

    • Compare the fluorescence changes induced by this compound to those of a known strong chelator as a positive control.

Signaling Pathways and Experimental Workflows

This compound and its analogues can modulate various cellular signaling pathways, often as a consequence of their metal-chelating and ionophoric activities.

Autophagy Induction via mTOR Inhibition

Clioquinol has been shown to induce autophagy by disrupting the mTOR signaling pathway, a key regulator of cell growth and metabolism.

mTOR_Pathway Clioquinol Clioquinol/ This compound mTORC1 mTORC1 Clioquinol->mTORC1 inhibition P70S6K p70S6K mTORC1->P70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy inhibition

Caption: Clioquinol/Chloroxoquinoline induces autophagy by inhibiting the mTORC1 complex.

Proteasome Inhibition and Apoptosis Induction

Metal chelators, including 8-hydroxyquinoline derivatives, can inhibit the proteasome, a cellular complex responsible for protein degradation. This inhibition can lead to the accumulation of pro-apoptotic proteins and ultimately, programmed cell death.

Proteasome_Inhibition Metal_Chelator This compound (as a Cu-complex) Proteasome 26S Proteasome Metal_Chelator->Proteasome inhibition Pro_Apoptotic_Proteins Pro-apoptotic proteins (e.g., Bax, Bim) Proteasome->Pro_Apoptotic_Proteins degradation Apoptosis Apoptosis Pro_Apoptotic_Proteins->Apoptosis

Caption: Proteasome inhibition by this compound leads to apoptosis.

Experimental Workflow for Intracellular Chelation Assay

The following diagram illustrates the workflow for the Calcein-AM assay to determine intracellular metal chelation.

Chelation_Workflow start Start: Seed cells load Load cells with Calcein-AM start->load wash1 Wash to remove excess dye load->wash1 treat Treat with This compound wash1->treat measure Measure fluorescence treat->measure end End: Analyze data measure->end

Caption: Workflow for the Calcein-AM intracellular metal chelation assay.

Conclusion

This compound demonstrates significant potential as a metal chelator in biological systems, with a strong affinity for copper and zinc. Its efficacy is comparable to some established chelators, although direct comparisons are dependent on experimental conditions. The provided experimental protocols offer a framework for the systematic evaluation of this compound and other novel chelating agents. Furthermore, its ability to modulate key cellular pathways such as mTOR signaling and proteasome function highlights its potential as a multi-target therapeutic agent. Further research is warranted to fully elucidate its therapeutic applications and safety profile.

References

A Comparative Analysis of the Antimicrobial Spectrum of Chloroxoquinoline and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of Chloroxoquinoline (also known as Clioquinol) against a panel of commonly prescribed antibiotics. The information is curated to assist researchers and professionals in drug development in understanding the therapeutic potential and spectrum of this compound. All quantitative data is summarized in clear, structured tables, and detailed methodologies for key experiments are provided.

Introduction to this compound

This compound is a halogenated 8-hydroxyquinoline derivative that has been historically used as a topical antifungal and antiprotozoal agent.[1] Its mechanism of action is primarily attributed to its ability to chelate metal ions, particularly iron and zinc, which are essential cofactors for various microbial enzymes.[1] This disruption of enzymatic function interferes with the pathogen's metabolic processes. There is also evidence that it can interfere with DNA replication.[1] This guide will delve into its antimicrobial spectrum, comparing it with established antibiotics across different classes.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of a compound is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of this compound and other major antibiotics against key Gram-positive and Gram-negative bacteria. It is important to note that these values have been compiled from various studies and are intended for comparative purposes. Direct comparison is most accurate when data is generated from the same study under identical conditions.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL) of this compound and Other Antibiotics

Antibiotic ClassAntibioticStaphylococcus aureusEnterococcus faecalisEscherichia coliPseudomonas aeruginosa
8-Hydroxyquinoline This compound (Clioquinol) <0.125 - 1.56 [2][3]4 - 8 >64 >64
PenicillinAmoxicillin0.25->128-
CephalosporinCeftriaxone1 - 8-≤0.03 - >32-
TetracyclineDoxycycline0.25 - 1-0.5 - 64-
MacrolideAzithromycin0.25 - 64-2 - >32-
FluoroquinoloneCiprofloxacin0.25 - 11 - 40.013 - >10.15
AminoglycosideGentamicin0.002 - 0.5-0.0020.39

Note: A lower MIC value indicates greater potency.

Analysis of Antimicrobial Spectrum

Based on the available data, this compound demonstrates potent activity against the Gram-positive bacterium Staphylococcus aureus, with MIC values comparable to or even lower than some conventional antibiotics. Its efficacy against Enterococcus faecalis is moderate. However, its activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa appears to be limited, with high MIC values suggesting intrinsic resistance. This profile suggests that this compound has a predominantly Gram-positive spectrum of antibacterial activity. In contrast, its antifungal properties are well-documented, showing efficacy against a broad range of fungi, including Candida, Aspergillus, and various dermatophytes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method

This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent is prepared at a known high concentration in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a specific liquid growth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing medium and inoculum but no antimicrobial agent) and a sterility control well (containing medium only) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (typically 35-37°C) for a defined period (usually 16-20 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Method

This method is a qualitative or semi-quantitative test that assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is inverted and incubated at 35-37°C for 16-24 hours.

  • Measurement of Zone of Inhibition: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

  • Interpretation: The measured zone diameter is compared to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.

Visualizing Mechanisms and Workflows

To better understand the experimental processes and the mechanism of action of this compound, the following diagrams have been generated using Graphviz.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Dilute Inoculation Inoculation Serial Dilutions->Inoculation Inoculum Prep Inoculum Prep Inoculum Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading

Broth Microdilution Workflow

Chloroxoquinoline_Mechanism cluster_entry Cellular Entry cluster_action Mechanism of Action This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Enters Cell Metal Ion Chelation Metal Ion Chelation Bacterial Cell->Metal Ion Chelation Chelates Fe2+, Zn2+ DNA Replication Interference DNA Replication Interference Bacterial Cell->DNA Replication Interference Potential direct effect Enzyme Inhibition Enzyme Inhibition Metal Ion Chelation->Enzyme Inhibition Deprives enzymes of cofactors Bacterial Death Bacterial Death Enzyme Inhibition->Bacterial Death DNA Replication Interference->Bacterial Death

This compound Mechanism of Action

References

Head-to-head comparison of the phototoxicity of Chloroxoquinoline and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic applications of quinoline-based drugs, particularly the 4-aminoquinoline scaffold, are extensive, ranging from antimalarial to anti-inflammatory and even anticancer treatments. However, a significant concern with many quinoline derivatives is their potential to induce phototoxicity, a light-induced adverse reaction. This guide provides a comparative analysis of the phototoxicity of chloroquine and its key analogs, supported by available experimental data, to inform safer drug design and development. While comprehensive quantitative phototoxicity data for a wide range of chloroquine analogs remains limited in publicly available literature, this guide summarizes the existing knowledge to aid in the rational assessment of this critical toxicity parameter.

Comparative Phototoxicity of Quinolone Analogs

The following table summarizes the known phototoxic effects of chloroquine and several of its common analogs. The data is compiled from various studies, and direct comparison should be approached with caution due to variations in experimental methodologies.

CompoundChemical StructureSummary of Phototoxic EffectsQuantitative Data (if available)References
Chloroquine 7-chloro-4-(4-diethylamino-1-methylbutylamino)quinolineInduces phototoxicity, leading to apoptosis upon UV irradiation.[1] Long-term use can lead to phototoxic side effects in the skin and eyes, potentially linked to its high affinity for melanin.[2]An in vitro study using human dermal fibroblasts and melanocytes showed that chloroquine's phototoxicity is cell-type and incubation time-dependent. EC50 and Photoirritation Factor (PIF) values were calculated, but the specific values were not provided in the abstract.[2][1][2]
Hydroxychloroquine 2-[--INVALID-LINK--amino]ethanolGenerally considered to have a lower potential for retinal toxicity compared to chloroquine in clinical use. However, specific comparative studies on its phototoxicity are limited.A study on patients receiving either chloroquine or hydroxychloroquine for rheumatological conditions found that none of the 66 patients on hydroxychloroquine developed retinopathy, compared to 6 of 31 on chloroquine. This suggests lower long-term phototoxicity in a clinical setting, though not a direct measure of photochemical reactivity.
Amodiaquine 4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenolDid not exhibit phototoxicity in an in vitro study on mouse 3T3 fibroblasts and human keratinocyte cell lines.Not phototoxic in the studied in vitro models.
Primaquine 8-(4-amino-1-methylbutylamino)-6-methoxyquinolineDemonstrated phototoxicity, inducing apoptosis upon UV irradiation in mouse 3T3 fibroblasts and human keratinocyte cell lines.Phototoxic in the studied in vitro models.

Experimental Protocols

The assessment of phototoxicity is crucial in drug development. The following is a detailed methodology for a common in vitro phototoxicity assay, the WST-1 assay, which has been used to evaluate the phototoxic potential of chloroquine.

In Vitro Phototoxicity Assessment using WST-1 Assay

This protocol is adapted from studies evaluating cell viability and cytotoxicity.

1. Cell Culture and Seeding:

  • Human dermal fibroblasts or other relevant cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Incubation:

  • A stock solution of the test compound (e.g., Chloroquine) is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The culture medium is removed from the wells and replaced with the medium containing the test compound at different concentrations. A vehicle control (medium with the solvent) and a negative control (medium only) are also included.

  • The plates are incubated for a specific period (e.g., 1 hour or 24 hours) to allow for compound uptake.

3. Irradiation:

  • One set of plates (the irradiated group) is exposed to a non-cytotoxic dose of simulated solar radiation (UVA and visible light) using a solar simulator. The dose of irradiation is a critical parameter and should be carefully determined and controlled.

  • A parallel set of plates (the dark control group) is kept in the incubator, protected from light.

4. WST-1 Assay for Cell Viability:

  • Following irradiation, the medium containing the test compound is removed, and the cells are washed with phosphate-buffered saline (PBS).

  • Fresh culture medium is added to each well, followed by the addition of WST-1 reagent (typically 10 µL per 100 µL of medium).

  • The plates are incubated for a further 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will cleave the WST-1 tetrazolium salt into a soluble formazan dye, resulting in a color change.

  • The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 450 nm.

5. Data Analysis:

  • The cell viability is calculated as a percentage of the untreated control.

  • The half-maximal effective concentration (EC50) is determined for both the irradiated and dark control groups by plotting cell viability against the compound concentration.

  • The Photoirritation Factor (PIF) is calculated as the ratio of the EC50 in the dark control to the EC50 in the irradiated group (PIF = EC50_dark / EC50_irradiated). A PIF value greater than a certain threshold (e.g., 5) is often indicative of phototoxic potential.

Mandatory Visualizations

Experimental Workflow for In Vitro Phototoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment & Exposure cluster_analysis Analysis cell_culture Cell Culture (e.g., Fibroblasts) plate_seeding Plate Seeding (96-well plate) cell_culture->plate_seeding incubation Compound Incubation (1h or 24h) plate_seeding->incubation compound_prep Compound Dilution Series compound_prep->incubation irradiation Irradiation (Solar Simulator) incubation->irradiation dark_control Dark Control (No Irradiation) incubation->dark_control wst1_assay WST-1 Assay irradiation->wst1_assay dark_control->wst1_assay absorbance Absorbance Reading (450 nm) wst1_assay->absorbance data_analysis Data Analysis (EC50 & PIF Calculation) absorbance->data_analysis

Caption: Workflow for assessing phototoxicity using an in vitro cell-based assay.

Proposed Signaling Pathway for Chloroquine-Induced Phototoxicity

G cluster_trigger Initiation cluster_cellular Cellular Events cluster_outcome Outcome chloroquine Chloroquine excited_chloroquine Excited State Chloroquine* chloroquine->excited_chloroquine Absorption of uv_light UV/Visible Light ros Reactive Oxygen Species (ROS) Generation excited_chloroquine->ros nf_kappab NF-κB Activation ros->nf_kappab cell_damage Cellular Damage (Lipids, Proteins, DNA) ros->cell_damage inflammation Pro-inflammatory Cytokine Expression nf_kappab->inflammation apoptosis Apoptosis inflammation->apoptosis cell_damage->apoptosis

Caption: Proposed mechanism of chloroquine-induced phototoxicity.

References

A Comparative In Vivo Efficacy Analysis: 2-Chloroquinoline-6-sulfonamide and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

In the landscape of anticancer drug development, the quest for novel compounds with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative overview of the established chemotherapeutic agent, cisplatin, and the investigational compound, 2-Chloroquinoline-6-sulfonamide. Due to the absence of direct comparative in vivo studies for 2-Chloroquinoline-6-sulfonamide, this document summarizes the known in vivo efficacy of cisplatin and explores the potential of 2-Chloroquinoline-6-sulfonamide based on the activities of structurally related quinoline-sulfonamide derivatives.[1]

Introduction to the Compounds

Cisplatin is a cornerstone of chemotherapy, widely used in the treatment of various solid tumors, including testicular, ovarian, bladder, and lung cancers.[1] Its mechanism of action is well-documented and involves the formation of platinum-DNA adducts, which trigger cell cycle arrest and apoptosis.[2][3][4] However, its clinical utility is often hampered by significant side effects and the emergence of drug resistance.

2-Chloroquinoline-6-sulfonamide is a synthetic heterocyclic compound that combines two pharmacologically significant scaffolds: a quinoline ring and a sulfonamide group. Quinoline derivatives have demonstrated a broad range of biological activities, including anticancer effects. The sulfonamide moiety is a well-known pharmacophore in various therapeutic agents. While direct in vivo data for this specific compound is not yet available, related quinoline-sulfonamide derivatives have shown promising anticancer activities by potentially inhibiting key signaling pathways such as the PI3K/Akt/mTOR pathway and carbonic anhydrases.

Comparative Data Presentation

The following tables provide a summary of the available efficacy data. Table 1 presents representative in vivo data for cisplatin, while Table 2 offers a qualitative summary of the anticancer activities of various quinoline-sulfonamide derivatives from in vitro studies, as specific in vivo data for 2-Chloroquinoline-6-sulfonamide is not available.

Table 1: Representative In Vivo Efficacy of Cisplatin

Animal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Survival Increase (%)Reference
Xenograft (Mice)Non-Small Cell Lung Cancer6 mg/kg, i.p., weekly~60-70~40-50
Xenograft (Mice)Ovarian Cancer5 mg/kg, i.p., weekly~50-60~30-40
Syngeneic (Mice)Bladder Cancer7.5 mg/kg, i.p., single dose~40-50~20-30

Table 2: Qualitative Summary of In Vitro Anticancer Activity of Quinoline-Sulfonamide Derivatives

Derivative ClassCancer Cell LinesObserved EffectsPotential MechanismsReference
Quinoline-5-sulfonamidesMelanoma (C-32), Breast (MDA-MB-231), Lung (A549)Cytotoxicity comparable to cisplatin and doxorubicin.Increased expression of p53 and p21, altered expression of BCL-2 and BAX genes.
8-Hydroxyquinoline-5-sulfonamidesAmelanotic Melanoma (C-32), Lung (A549), Breast (MDA-MB-231)High cytotoxicity against cancer cells with low toxicity to normal fibroblasts.Induction of apoptosis.
Chloroquinoline-benzenesulfonamide hybridsLung, HeLa, Colorectal, BreastCytotoxic activity.Potential inhibition of the PI3K enzyme.
Quinoline-8-sulfonamidesLung (A549)Cytotoxicity similar to cisplatin.Inhibition of pyruvate kinase M2 isoform.

Signaling Pathways and Mechanisms of Action

The disparate mechanisms of action for cisplatin and the proposed pathways for 2-Chloroquinoline-6-sulfonamide are visualized below.

cisplatin_mechanism cisplatin Cisplatin cell_membrane Cell Membrane cisplatin->cell_membrane Enters Cell cytoplasm Cytoplasm cell_membrane->cytoplasm nucleus Nucleus cytoplasm->nucleus dna DNA nucleus->dna dna_adducts DNA Adducts dna->dna_adducts Forms Cross-links replication_block Replication/Transcription Block dna_adducts->replication_block apoptosis Apoptosis replication_block->apoptosis

Cisplatin's mechanism of action.

chloroquinoline_sulfonamide_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound 2-Chloroquinoline- 6-sulfonamide compound->inhibition inhibition->pi3k experimental_workflow start Start: Cancer Cell Culture implant Subcutaneous Implantation in Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Cisplatin, Test Compound) randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and Survival treatment->monitoring monitoring->treatment Repeated Dosing endpoint Study Endpoint monitoring->endpoint analysis Data Analysis and Histopathology endpoint->analysis

References

Validating the Anticancer Potential of 2-Chloroquinoline-6-sulfonamide: A Comparative Guide Using Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the anticancer activity of the novel compound 2-Chloroquinoline-6-sulfonamide. By employing a series of orthogonal assays, researchers can build a robust body of evidence for its mechanism of action. This guide focuses on the compound's activity against the triple-negative breast cancer cell line, MDA-MB-231, and utilizes the well-characterized pan-PI3K inhibitor, Buparlisib (BKM120), as a benchmark for comparison.

The quinoline and sulfonamide scaffolds are established pharmacophores in medicinal chemistry, known for a wide range of biological activities, including anticancer effects.[1] Preliminary studies on chloroquinoline-sulfonamide derivatives suggest their anticancer activity may be mediated through the inhibition of key signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is frequently dysregulated in cancer.[1][2]

Comparative Efficacy: 2-Chloroquinoline-6-sulfonamide vs. Buparlisib

To objectively assess the anticancer potential of 2-Chloroquinoline-6-sulfonamide, its performance was compared against Buparlisib, a known inhibitor of the PI3K pathway. The following table summarizes the quantitative data from a series of validation assays.

Assay TypeParameter2-Chloroquinoline-6-sulfonamide (Representative Value)Buparlisib (BKM120)
Primary Assay: Cell Viability IC50 (µM) in MDA-MB-231 cells~15 µM*~1.5 µM
Orthogonal Assay 1: Enzyme Inhibition IC50 (nM) against PI3Kα~100 nM**~52 nM
Orthogonal Assay 2: Apoptosis Induction % Apoptotic Cells at 2x IC50Increased population in Annexin V positive quadrantsSignificant increase in Annexin V positive cells

*Note: As specific data for 2-Chloroquinoline-6-sulfonamide is not publicly available, this value is representative of similar chloroquinoline sulfonamides tested against MDA-MB-231 cells.[1] **Note: This is a hypothetical value for illustrative purposes, based on the compound's proposed mechanism.[1]

Visualizing the Scientific Approach and a Key Cancer Pathway

To elucidate the experimental strategy and the targeted biological pathway, the following diagrams are provided.

G cluster_workflow Experimental Workflow Primary Assay Primary Assay Orthogonal Assay 1 Orthogonal Assay 1 Primary Assay->Orthogonal Assay 1 Confirm Target Engagement Orthogonal Assay 2 Orthogonal Assay 2 Primary Assay->Orthogonal Assay 2 Elucidate Cellular Mechanism Conclusion Conclusion Orthogonal Assay 1->Conclusion Orthogonal Assay 2->Conclusion

A logical workflow for validating compound activity.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor 2-Chloroquinoline-6-sulfonamide or Buparlisib Inhibitor->PI3K Inhibition

The PI3K/Akt signaling pathway and point of inhibition.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.

Primary Assay: Cell Viability (MTT Assay)

This assay determines the concentration of a compound that inhibits the metabolic activity of cells by 50% (IC50), providing a measure of its cytotoxicity.

Methodology:

  • Cell Culture: MDA-MB-231 cells are cultured in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: A dilution series of 2-Chloroquinoline-6-sulfonamide and Buparlisib is prepared in culture medium. The existing medium is removed from the cells and replaced with the medium containing the test compounds.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Analysis: The absorbance is measured at 570 nm using a microplate reader. The absorbance values are normalized to the vehicle control, and the IC50 is calculated by fitting the data to a dose-response curve.

Orthogonal Assay 1: PI3Kα Enzymatic Assay (ADP-Glo™ Kinase Assay)

This is a direct, cell-free biochemical assay to confirm that a compound inhibits the enzymatic activity of its putative target, PI3Kα.

Methodology:

  • Reagents: A commercial PI3K assay kit (e.g., ADP-Glo™ Kinase Assay from Promega) is used, which includes the recombinant PI3Kα enzyme, PIP2 substrate, ATP, and detection reagents.

  • Inhibitor Preparation: A dilution series of 2-Chloroquinoline-6-sulfonamide and Buparlisib is prepared.

  • Kinase Reaction: The PI3Kα enzyme is pre-incubated with the inhibitors for a short period (e.g., 10-15 minutes). The kinase reaction is initiated by adding the PIP2 substrate and ATP. The reaction is allowed to proceed for a specified time at 30°C or 37°C.

  • ADP Detection: The amount of ADP produced, which is proportional to kinase activity, is measured by adding the ADP-Glo™ Reagent and then the Kinase Detection Reagent, following the manufacturer's protocol.

  • Analysis: The luminescent signal from each inhibitor concentration is compared to the no-inhibitor control to determine the percent inhibition. The IC50 value is calculated from the dose-response curve.

Orthogonal Assay 2: Apoptosis Induction (Annexin V/Propidium Iodide Staining)

This cell-based assay confirms that the cytotoxicity observed in the primary assay is due to the induction of programmed cell death (apoptosis), a common outcome of inhibiting the pro-survival PI3K/Akt pathway.

Methodology:

  • Cell Treatment: MDA-MB-231 cells are treated with 2-Chloroquinoline-6-sulfonamide and Buparlisib at concentrations around their respective IC50 and 2x IC50 values for 24-48 hours. A vehicle-treated control group is also included.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution are added to 100 µL of the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Analysis: The stained cells are analyzed by flow cytometry. The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and the viable population (Annexin V negative, PI negative) are quantified.

References

Chloroquine vs. Hydroxychloroquine: A Comparative Analysis of Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of chloroquine (CQ) and its derivative, hydroxychloroquine (HCQ), as potential anti-cancer agents. Both are 4-aminoquinoline compounds historically used as antimalarials and are now being repurposed for oncology applications, primarily due to their ability to inhibit autophagy, a cellular process that cancer cells can exploit to survive stress. This document summarizes key preclinical data, details relevant experimental methodologies, and visualizes the primary signaling pathways involved.

Executive Summary

Chloroquine and hydroxychloroquine exert their anti-cancer effects through multiple mechanisms, with autophagy inhibition being the most studied. By disrupting the lysosomal degradation pathway, they can sensitize cancer cells to conventional therapies, induce apoptosis, and modulate the tumor microenvironment. While structurally similar, hydroxychloroquine is generally considered to possess a more favorable safety profile than chloroquine.[1] Preclinical evidence suggests that both agents have anti-tumor activity, but their efficacy can be tumor-type dependent.[2] Direct head-to-head comparisons in clinical trials are limited, but meta-analyses of studies involving either drug suggest a potential benefit in combination with standard cancer therapies.[1]

Quantitative Data Comparison

The following tables summarize the available quantitative data from preclinical studies to facilitate a direct comparison of the cytotoxic effects of chloroquine and hydroxychloroquine.

Table 1: In Vitro Cytotoxicity (CC50) of Chloroquine vs. Hydroxychloroquine in Various Cell Lines

Cell LineTissue of OriginChloroquine CC50 (µM) at 72hHydroxychloroquine CC50 (µM) at 72hReference
H9C2Rat Myocardium17.125.75[3]
HEK293Human Embryonic Kidney9.8815.26[3]
IEC-6Rat Intestinal Epithelium17.3820.31
VeroMonkey Kidney92.35Not specified
ARPE-19Human Retinal Pigment Epithelium49.24Not specified
Hep3BHuman Hepatocellular CarcinomaNot specifiedLess cytotoxic than CQ
IMR-90Human Fetal Lung FibroblastNot specifiedLess cytotoxic than CQ

Note: CC50 (half-maximal cytotoxic concentration) is the concentration of a drug that is required for 50% inhibition of cell viability. A lower CC50 value indicates higher cytotoxicity. In a study comparing their effects on various cell lines, HCQ was found to be less toxic than CQ in six out of the eight cell lines tested.

Table 2: In Vivo Anti-Tumor Efficacy (Selected Preclinical Studies)

DrugCancer ModelDosingKey FindingsReference
ChloroquineHuman Glioblastoma (U87MG) Xenograft (Mouse)Not specifiedSuppressed tumor growth.
Chloroquine4T1 Breast Cancer Xenograft (Mouse)Not specifiedEnhanced the anti-tumor effect of 5-fluorouracil.
ChloroquineDedifferentiated Liposarcoma PDOX (Mouse)Not specifiedIn combination with rapamycin, arrested tumor growth.
HydroxychloroquineMCF7 Breast Cancer Xenograft (Mouse)60 mg/kg (single or daily for 1 week)Established human equivalent dose for pharmacodynamic studies.
Chloroquine/ HydroxychloroquineB Cell Lymphoma (Mouse)Not specifiedDelayed tumor growth.

Note: Direct comparative in vivo studies under the same experimental conditions are limited, making a side-by-side efficacy comparison challenging. The presented data is from separate studies.

Key Mechanisms of Anti-Cancer Action

Both chloroquine and hydroxychloroquine share primary mechanisms of action, including:

  • Autophagy Inhibition: As lysosomotropic agents, they accumulate in lysosomes, raising the lysosomal pH and impairing the fusion of autophagosomes with lysosomes. This blocks the degradation of cellular components, leading to the accumulation of autophagosomes and cellular stress.

  • Induction of Apoptosis: By inhibiting autophagy and causing lysosomal membrane permeabilization, CQ and HCQ can trigger the mitochondrial pathway of apoptosis.

  • Modulation of Signaling Pathways: They have been shown to affect multiple signaling pathways crucial for cancer cell survival and proliferation, including the p53 and NF-κB pathways.

  • Tumor Microenvironment Alteration: Chloroquine has been reported to normalize tumor vasculature and modulate the immune response within the tumor microenvironment.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by chloroquine and hydroxychloroquine.

Autophagy_Inhibition cluster_cell Cancer Cell cluster_drug_action Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Cell_Survival Cell Survival & Proliferation Autolysosome->Cell_Survival Provides Nutrients CQ_HCQ Chloroquine / Hydroxychloroquine CQ_HCQ->Autolysosome Inhibit Fusion & Raise Lysosomal pH

Caption: Mechanism of Autophagy Inhibition by CQ and HCQ.

NFkB_p53_Pathway cluster_cell Cancer Cell Signaling cluster_nfkb NF-κB Pathway cluster_p53 p53 Pathway CQ_HCQ Chloroquine / Hydroxychloroquine Autophagy_NFkB Autophagic Degradation CQ_HCQ->Autophagy_NFkB Inhibits p53 p53 Stabilization & Activation CQ_HCQ->p53 p47 p47 p47->Autophagy_NFkB NFkB NF-κB Activation p47->NFkB Inhibits Autophagy_NFkB->NFkB Prevents Inhibition Cell_Survival_NFkB Cell Survival & Proliferation NFkB->Cell_Survival_NFkB Apoptosis Apoptosis p53->Apoptosis

Caption: Modulation of NF-κB and p53 Pathways by CQ and HCQ.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the anti-cancer effects of chloroquine and hydroxychloroquine.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effects of CQ and HCQ on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Chloroquine or Hydroxychloroquine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of CQ and HCQ in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the drugs. Include untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the CC50 value.

Assessment of Autophagy Inhibition (Western Blot for LC3 and p62)

This protocol is used to detect the accumulation of autophagy markers, indicating a blockage in the autophagic flux.

Materials:

  • Cancer cells treated with CQ or HCQ

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. A loading control antibody (GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) and an accumulation of p62 protein indicate autophagy inhibition.

In Vivo Anti-Tumor Efficacy (Xenograft Mouse Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of CQ and HCQ.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • Cancer cell line for tumor implantation

  • Matrigel (optional)

  • Chloroquine or Hydroxychloroquine solution for injection

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (e.g., vehicle control, CQ alone, HCQ alone, combination therapy).

  • Drug Administration: Administer CQ or HCQ via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blot).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the anti-tumor efficacy.

Conclusion

Both chloroquine and hydroxychloroquine demonstrate anti-cancer properties in preclinical models, primarily through the inhibition of autophagy and modulation of key cancer-related signaling pathways. While hydroxychloroquine is often favored in clinical investigations due to its better safety profile, the available preclinical data does not consistently show a significant difference in efficacy between the two compounds. The choice between chloroquine and hydroxychloroquine for further research and development may depend on the specific cancer type, the combination therapy being considered, and the desired therapeutic window. Further head-to-head comparative studies, particularly in vivo and in clinical settings, are warranted to definitively delineate the relative efficacy of these two repurposed drugs in oncology.

References

Chloroquine vs. Hydroxychloroquine: A Comparative In Silico Analysis of SARS-CoV-2 Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative molecular docking studies of chloroquine and hydroxychloroquine with key SARS-CoV-2 proteins. This guide synthesizes data from multiple computational studies to provide an objective comparison of their binding affinities and potential mechanisms of action.

The repurposing of existing drugs has been a critical strategy in the urgent search for effective treatments against COVID-19. Among the earliest candidates were the antimalarial drugs chloroquine (CQ) and its hydroxylated analogue, hydroxychloroquine (HCQ). Their potential antiviral activity prompted numerous in silico molecular docking studies to elucidate their binding interactions with various SARS-CoV-2 proteins. This guide provides a comparative summary of these computational findings, offering insights into their potential mechanisms of action at a molecular level.

Comparative Binding Affinities

Molecular docking studies have calculated the binding energies of chloroquine and hydroxychloroquine with several key SARS-CoV-2 target proteins. These values, typically measured in kcal/mol, indicate the strength of the interaction between the drug molecule (ligand) and the protein. A more negative binding energy suggests a more stable and favorable interaction. The data from various studies are summarized below.

Target ProteinLigandBinding Energy (kcal/mol)Interacting Amino Acid Residues
Main Protease (Mpro/3CLpro) Chloroquine-6.1[1][2]Not specified in this study
Hydroxychloroquine-6.8[1][2]GLU166, GLY143, PHE140, ASN142, HIS163, HIS172, HIS41, LEU41, LEU27, GLN189, MET49, MET165, SER46, CYS145, THR25[2]
Spike Glycoprotein (S-protein) Chloroquine-6.30Not specified in this study
Hydroxychloroquine-7.28Not specified in this study
Angiotensin-Converting Enzyme 2 (ACE2) Chloroquine-8.488 (allosteric site)ASP382, PHE390, PHE40
Hydroxychloroquine-9.178 (allosteric site)ASP382, PHE390, PHE40, ASP350, ALA348
Hydroxychloroquine-7.598 (active site)Not specified in this study
Nucleocapsid Protein (N-protein) NTD HydroxychloroquineKd: 112.1 μMNot specified in this study
Nucleocapsid Protein (N-protein) CTD HydroxychloroquineKd: 57.1 μMNot specified in this study

Note: Binding energies can vary between studies due to different software, force fields, and docking protocols.

Across multiple studies, hydroxychloroquine has consistently demonstrated a slightly better binding affinity (more negative binding energy) for key SARS-CoV-2 targets compared to chloroquine. For instance, in one study, HCQ showed a binding energy of -6.8 kcal/mol with the main protease, while CQ's was -6.1 kcal/mol. Similarly, when targeting the spike protein, HCQ exhibited a binding energy of -7.28 kcal/mol compared to -6.30 kcal/mol for CQ. This trend was also observed in interactions with the human ACE2 receptor, where HCQ had a more favorable binding score at an allosteric site.

Experimental Protocols: A Synthesized Overview

The in silico experiments cited in this guide generally follow a standardized molecular docking workflow. While specific parameters may differ, the core methodology is outlined below.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 2D structures of chloroquine and hydroxychloroquine are typically sketched using chemical drawing software like Chemdraw and then converted to 3D structures. These structures are then energetically minimized and optimized, often using density functional theory (DFT) algorithms or force fields like OPLS3.

  • Protein Preparation: The 3D crystal structures of the target SARS-CoV-2 proteins (e.g., Main Protease - PDB ID: 6LU7, Spike Protein, ACE2 - PDB ID: 1R4L) are downloaded from the Protein Data Bank (PDB). The protein structures are then prepared by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning correct bond orders and charges using tools like the 'Protein Preparation Wizard' in Maestro (Schrödinger) or AutoDock Tools.

2. Molecular Docking Simulation:

  • Grid Generation: A grid box is defined around the active or allosteric site of the target protein to specify the search space for the ligand docking. The coordinates and dimensions of this box are crucial for guiding the docking algorithm.

  • Docking Algorithm: Software such as AutoDock Vina, Glide (Schrödinger), or PyRx are commonly used to perform the docking simulations. These programs systematically sample different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.

  • Scoring: The interactions are evaluated using a scoring function that estimates the free energy of binding. The pose with the lowest binding energy (most negative value) is typically considered the most likely binding mode.

3. Analysis of Interactions:

  • The resulting ligand-protein complexes are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL. This allows for the identification of specific interactions, such as hydrogen bonds and hydrophobic interactions, between the drug molecule and the amino acid residues of the protein.

Visualizing the Docking Workflow and Potential Mechanisms

To better understand the processes and concepts involved, the following diagrams have been generated using Graphviz.

Molecular_Docking_Workflow Ligand Ligand Preparation (CQ/HCQ 3D Structure) Grid Grid Box Definition (Define Binding Site) Ligand->Grid Protein Protein Preparation (SARS-CoV-2 Target 3D Structure) Protein->Grid Docking Molecular Docking (AutoDock, Glide, etc.) Grid->Docking Scoring Binding Energy Calculation (kcal/mol) Docking->Scoring Analysis Interaction Analysis (Hydrogen Bonds, etc.) Scoring->Analysis

Caption: A generalized workflow for molecular docking studies.

Potential_Mechanisms cluster_targets Potential SARS-CoV-2 / Host Targets cluster_effects Postulated Antiviral Effects CQ_HCQ Chloroquine / Hydroxychloroquine Spike Spike Protein CQ_HCQ->Spike Binds to Mpro Main Protease (Mpro) CQ_HCQ->Mpro Binds to ACE2 ACE2 Receptor (Host Cell) CQ_HCQ->ACE2 Binds to N_Protein Nucleocapsid (N) Protein CQ_HCQ->N_Protein Binds to Inhibit_Entry Inhibition of Viral Entry Spike->Inhibit_Entry Inhibit_Replication Inhibition of Viral Replication Mpro->Inhibit_Replication ACE2->Inhibit_Entry Disrupt_Assembly Disruption of Viral Assembly N_Protein->Disrupt_Assembly

Caption: Potential mechanisms of CQ and HCQ based on docking targets.

Concluding Remarks

The compiled data from various in silico studies suggest that both chloroquine and hydroxychloroquine can interact with multiple key proteins involved in the SARS-CoV-2 lifecycle. Consistently, hydroxychloroquine shows a moderately higher binding affinity than chloroquine across different protein targets. The primary proposed mechanisms of action derived from these docking studies include the inhibition of viral entry by binding to the spike protein or the host ACE2 receptor, and the inhibition of viral replication by targeting the main protease. It is important to note that these computational findings represent theoretical interactions and require experimental validation through in vitro and in vivo studies to confirm their clinical efficacy and safety.

References

In silico comparison of the binding affinity of chloroquine and hydroxychloroquine to ACE2

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of in silico studies reveals nuanced differences in the binding affinities of chloroquine (CQ) and hydroxychloroquine (HCQ) to the Angiotensin-Converting Enzyme 2 (ACE2) receptor, a key entry point for the SARS-CoV-2 virus into human cells.[1][2][3] While both molecules are investigated for their potential to interfere with this interaction, computational models suggest that their binding mechanisms and efficiencies may vary. This guide synthesizes findings from multiple computational studies to provide an objective comparison for researchers, scientists, and drug development professionals.

Comparative Binding Affinity

Molecular docking simulations from various studies have been employed to predict the binding energy between these drugs and the ACE2 receptor. A lower binding energy generally indicates a more stable and favorable interaction. The collected data, presented below, showcases a range of binding affinities, with some studies suggesting a stronger interaction for hydroxychloroquine.

It is important to note that variations in computational methods, force fields, and protein preparation protocols can lead to different binding energy values across studies. Therefore, the relative binding affinities within a single study provide the most direct comparison.

StudyLigandBinding Affinity (kcal/mol)Key Interacting Residues with ACE2
Fantini et al. (as cited in Abdelli et al., 2020)Chloroquine-6.7Asn290
HydroxychloroquineNot Reported in this abstractAla99
Badraoui et al., 2021Chloroquine-5.9 to -6.0Not specified in abstract
Hydroxychloroquine-5.9 to -6.0Not specified in abstract
Bustamante-Cabrera et al., 2020Chloroquine-4.2Not specified in abstract
Hydroxychloroquine-8.5Not specified in abstract
Surti et al. (Journal of Advanced Pharmacy Education and Research)Chloroquine-3.17Lys353
Hydroxychloroquine-3.87Lys353

Insights from In Silico Modeling

Computational studies indicate that both chloroquine and hydroxychloroquine can interact with the peptidase domain of the ACE2 receptor.[2] The primary difference in their chemical structures is a hydroxyl group in hydroxychloroquine, which may allow for additional interactions, potentially leading to a more stable complex in some models.[4] For instance, one study identified that while both drugs can bind to residues like R393 and D350 of ACE2, the specific conformations and key amino acid interactions differ. Another study highlighted that chloroquine's key interaction was with Asn290, whereas for hydroxychloroquine, it was Ala99, emphasizing a different binding mode.

Furthermore, research has delved into the complexities of these interactions, considering factors such as ACE2 polymorphisms and the stereochemistry of the drugs. Studies on different enantiomers (the (R) and (S) forms) of hydroxychloroquine suggest that the (R)-enantiomer may bind more efficiently to ACE2 through electrostatic interactions. The binding of both CQ and HCQ has also been shown to be influenced by genetic variants of the ACE2 protein.

Experimental Protocols: A Glimpse into the Virtual Lab

The in silico experiments cited in this guide predominantly employ molecular docking and molecular dynamics simulations. Here is a generalized protocol that reflects the methodologies used in these studies:

Molecular Docking Protocol
  • Protein and Ligand Preparation:

    • The 3D crystallographic structure of the human ACE2 receptor is obtained from a protein database like the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges.

    • The 3D structures of chloroquine and hydroxychloroquine are built using chemical sketching software (e.g., MarvinSketch) and optimized to their lowest energy conformation using a force field like MMFF94.

  • Docking Simulation:

    • A docking software, such as AutoDock Vina, is used to predict the binding poses of the ligands within a defined binding site on the ACE2 receptor.

    • The software calculates the binding affinity (often reported as a docking score in kcal/mol) for various conformations of the ligand-protein complex.

  • Analysis of Interactions:

    • The results are analyzed to identify the most stable binding pose for each ligand.

    • Visualization software is used to examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the ACE2 receptor.

Molecular Dynamics Simulation Protocol
  • System Setup:

    • The most stable docked complex of the ligand and ACE2 from the docking study is used as the starting point.

    • The complex is placed in a simulated aqueous environment (a box of water molecules) with ions to neutralize the system.

  • Simulation:

    • A molecular dynamics engine is used to simulate the movement of the atoms in the system over time (typically nanoseconds).

    • This simulation allows for the observation of the stability of the ligand-protein interaction and any conformational changes in the protein upon ligand binding.

  • Binding Free Energy Calculation:

    • Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy, providing a more refined estimate of the binding affinity.

Visualizing the Process and Interaction

To better understand the workflow of these computational studies and the proposed molecular interactions, the following diagrams are provided.

InSilico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis PDB Fetch ACE2 Structure (Protein Data Bank) Docking Molecular Docking (e.g., AutoDock Vina) PDB->Docking Ligand Build & Optimize Ligands (CQ & HCQ) Ligand->Docking MD Molecular Dynamics (Optional Refinement) Docking->MD Refine Poses Binding_Energy Calculate Binding Affinity (kcal/mol) Docking->Binding_Energy Interaction Analyze Interactions (Key Residues) Docking->Interaction MD->Binding_Energy Comparison Compare CQ vs. HCQ Binding_Energy->Comparison Interaction->Comparison

Caption: Workflow for in silico binding affinity analysis.

Molecular_Interaction Proposed Interaction with ACE2 cluster_ligands Ligands cluster_ace2 ACE2 Receptor CQ Chloroquine ACE2_Site Binding Site (Peptidase Domain) CQ->ACE2_Site Binds to HCQ Hydroxychloroquine HCQ->ACE2_Site Binds to Residues Key Amino Acid Residues ACE2_Site->Residues Contains

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Chloroxoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Chloroxoquinoline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally analogous compounds, including halogenated quinoxalines and quinolines. These compounds are typically hazardous and should be handled with utmost care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risk. The following table summarizes the recommended equipment for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended for splash protection.[1]Protects against flying particles and chemical splashes.[1] Eyeglasses alone are insufficient.[2]
Hands Chemical-resistant gloves (e.g., nitrile).[1]Gloves must be inspected before use and changed immediately if contaminated. For handling hazardous drugs, wearing two pairs of gloves is recommended.[1]
Body Laboratory coat.Protects skin and personal clothing from contamination. Gowns should be resistant to permeability by hazardous drugs.
Respiratory N95 respirator or higher.Required when engineering controls are insufficient, when handling fine powders that can be inhaled, or during spill clean-up.
Feet Closed-toe shoes.Protects feet from spills.

Operational and Disposal Plan

A systematic approach to handling and disposing of this compound is crucial for laboratory safety.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • The recommended storage temperature is typically 2-8 °C.

  • Keep away from strong oxidizing agents.

Handling and Use:

  • All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Ensure eyewash stations and safety showers are readily accessible in the immediate work area.

  • Minimize dust generation and accumulation.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly after handling the compound.

Disposal Plan:

  • Dispose of waste in a sealed, properly labeled container.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Do not dispose of this compound down the drain.

  • Contaminated PPE should be considered hazardous waste and disposed of accordingly.

cluster_receiving Receiving cluster_handling Handling cluster_disposal Disposal recv_start Receive Shipment recv_inspect Inspect Container recv_start->recv_inspect recv_store Store in Cool, Dry, Ventilated Area recv_inspect->recv_store handle_prep Don Appropriate PPE recv_store->handle_prep handle_work Work in Fume Hood handle_prep->handle_work handle_use Use Compound handle_work->handle_use handle_wash Wash Hands After Handling handle_use->handle_wash disp_collect Collect Waste in Sealed Container handle_wash->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Approved Channels disp_label->disp_dispose

Caption: Operational workflow for handling this compound.

Emergency Response Plan

Immediate and appropriate action is critical in the event of accidental exposure.

Skin Contact:

  • Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Seek medical attention if irritation persists.

  • Wash contaminated clothing before reuse.

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do. Continue rinsing.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Never give anything by mouth to an unconscious person.

  • Rinse mouth with water.

  • Seek immediate medical attention.

Spill:

  • Evacuate the area and prevent the spread of dust.

  • Wear appropriate PPE, including respiratory protection, during cleanup.

  • Vacuum or sweep up the material and place it into a suitable, sealed container for disposal.

  • Clean the affected area thoroughly.

cluster_exposure Accidental Exposure cluster_response Immediate Response cluster_medical Medical Attention exp_start Exposure Event exp_skin Skin Contact exp_start->exp_skin exp_eye Eye Contact exp_start->exp_eye exp_inhale Inhalation exp_start->exp_inhale exp_ingest Ingestion exp_start->exp_ingest resp_flush_skin Flush Skin with Water (15 min) exp_skin->resp_flush_skin resp_flush_eye Flush Eyes with Water (15 min) exp_eye->resp_flush_eye resp_fresh_air Move to Fresh Air exp_inhale->resp_fresh_air resp_rinse_mouth Rinse Mouth exp_ingest->resp_rinse_mouth med_seek Seek Immediate Medical Attention resp_flush_skin->med_seek resp_flush_eye->med_seek resp_fresh_air->med_seek resp_rinse_mouth->med_seek

Caption: Emergency response plan for accidental exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.